Product packaging for (5-Bromothiazol-2-yl)methanol(Cat. No.:CAS No. 911052-85-2)

(5-Bromothiazol-2-yl)methanol

Cat. No.: B1280497
CAS No.: 911052-85-2
M. Wt: 194.05 g/mol
InChI Key: FZLWVPQHBVSVHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(5-Bromothiazol-2-yl)methanol is a useful research compound. Its molecular formula is C4H4BrNOS and its molecular weight is 194.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4BrNOS B1280497 (5-Bromothiazol-2-yl)methanol CAS No. 911052-85-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-bromo-1,3-thiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNOS/c5-3-1-6-4(2-7)8-3/h1,7H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLWVPQHBVSVHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474607
Record name (5-Bromothiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911052-85-2
Record name (5-Bromothiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-bromo-1,3-thiazol-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(5-Bromothiazol-2-yl)methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (5-Bromothiazol-2-yl)methanol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While experimental data for this specific molecule is limited in publicly available literature, this guide consolidates predicted data, general characteristics of related compounds, and outlines relevant experimental approaches.

Core Chemical Properties

This compound, with the CAS number 911052-85-2, is a brominated thiazole derivative featuring a hydroxymethyl group. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₄H₄BrNOS[1]
Molecular Weight 194.05 g/mol [1]
Predicted Boiling Point 277.6 ± 20.0 °C[1]
Predicted Density 1.899 ± 0.06 g/cm³[1]
Predicted pKa 12.74 ± 0.10[1]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2–8 °C[1]

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the thiazole proton, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton. The chemical shifts will be influenced by the electronegativity of the bromine, sulfur, and nitrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the three carbon atoms of the thiazole ring and one for the methylene carbon. The carbon attached to the bromine atom will likely appear at a lower field.

  • IR Spectroscopy: The infrared spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-H, C=N, and C-S stretching and bending vibrations of the thiazole ring will also be present.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Synthesis and Reactivity

A definitive, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles and procedures reported for analogous compounds.

Conceptual Synthetic Workflow

A potential synthetic pathway could involve the bromination of a suitable thiazole precursor followed by the introduction or modification of the hydroxymethyl group.

G A 2-Methylthiazole B 2-(Hydroxymethyl)thiazole A->B Oxidation C This compound B->C Bromination

Caption: Conceptual synthetic pathway for this compound.

Experimental Protocol: General Procedure for Bromination of a Thiazole Derivative

The following is a generalized protocol for the bromination of a thiazole ring, which could be adapted for the synthesis of this compound from 2-(hydroxymethyl)thiazole. This protocol is based on a known procedure for the synthesis of 2-amino-5-bromothiazole.[2]

Materials:

  • 2-(Hydroxymethyl)thiazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-(hydroxymethyl)thiazole (1 equivalent) in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Applications in Drug Discovery and Medicinal Chemistry

Thiazole-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[3] Derivatives of bromothiazoles, in particular, serve as versatile intermediates for the synthesis of more complex molecules with potential therapeutic applications.[4]

Role as a Synthetic Building Block

The bromine atom on the thiazole ring of this compound provides a reactive handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of diverse substituents at the 5-position of the thiazole ring, enabling the generation of libraries of novel compounds for biological screening. The hydroxymethyl group can also be further modified, for example, through oxidation to an aldehyde or carboxylic acid, or conversion to an ether or ester, to explore structure-activity relationships.

Potential Biological Activities

While specific biological data for this compound is not available, the broader class of thiazole derivatives has been extensively investigated and shown to possess a range of activities, including:

  • Antimicrobial Activity: Many thiazole derivatives exhibit potent antibacterial and antifungal properties.[5][6]

  • Anticancer Activity: The thiazole scaffold is present in several anticancer agents, and novel derivatives are continuously being explored for their antiproliferative effects.[7]

  • Anti-inflammatory Activity: Certain thiazole compounds have demonstrated anti-inflammatory properties.[8]

The logical workflow for exploring the potential of this compound in a drug discovery program is depicted below.

G cluster_0 Synthesis & Derivatization cluster_1 Biological Evaluation cluster_2 Lead Optimization A This compound B Library of Derivatives A->B Cross-coupling & Functional Group Interconversion C In vitro Screening B->C D Hit Identification C->D E Structure-Activity Relationship Studies D->E F Lead Compound E->F

Caption: Workflow for the utilization of this compound in drug discovery.

Conclusion

This compound represents a valuable, yet underexplored, building block for medicinal chemistry and materials science. While a comprehensive experimental characterization is still needed, its predicted properties and the known reactivity of related compounds suggest its potential for the synthesis of novel, biologically active molecules. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential.

References

Technical Whitepaper: (5-Bromothiazol-2-yl)methanol (CAS 911052-85-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromothiazol-2-yl)methanol (CAS No. 911052-85-2) is a functionalized heterocyclic compound increasingly recognized for its potential as a key building block in medicinal chemistry and drug discovery. Its structural features, comprising a brominated thiazole ring and a primary alcohol, make it a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its emerging role in the development of targeted therapeutics, particularly as a component in Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] The presence of the bromine atom and the thiazole nucleus imparts specific reactivity and potential for diverse chemical modifications. A summary of its key properties is presented below.

PropertyValueReference(s)
CAS Number 911052-85-2[2]
Molecular Formula C₄H₄BrNOS[2]
Molecular Weight 194.05 g/mol [2]
Appearance White to off-white solid[3]
Boiling Point 277.6 ± 20.0 °C (Predicted)[3]
Density 1.899 ± 0.06 g/cm³ (Predicted)[3]
pKa 12.74 ± 0.10 (Predicted)[3]
Storage Conditions 2–8 °C, under inert gas (Nitrogen or Argon)[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from the commercially available thiazole-2-carboxylic acid. The process involves the bromination of the thiazole ring followed by the reduction of the carboxylic acid group. A more direct route involves the reduction of 5-bromothiazole-2-carbaldehyde.

Synthesis of 5-Bromothiazole-2-carbaldehyde (Precursor)

While a specific, detailed protocol for the synthesis of 5-bromothiazole-2-carbaldehyde was not found in the immediate search, a general approach involves the formylation of 5-bromothiazole. This can often be accomplished using a Vilsmeier-Haack type reaction or by metal-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Reduction of 5-Bromothiazole-2-carbaldehyde

A direct and efficient method for the preparation of this compound involves the reduction of the corresponding aldehyde using a mild reducing agent such as sodium borohydride.[3]

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a solution of 5-bromothiazole-2-carbaldehyde (1.0 eq, 0.521 mmol, 0.100 g) in methanol (1.0 mL).

    • Prepare a solution of sodium borohydride (1.5 eq, 0.781 mmol, 0.030 g) in methanol (2.0 mL).

  • Reaction:

    • To the stirred solution of sodium borohydride in methanol, slowly add the solution of 5-bromothiazole-2-carbaldehyde dropwise.

    • After the addition is complete, allow the reaction mixture to stand at room temperature for 5 minutes.

    • Continue to stir the mixture for an additional 1 hour to ensure the completion of the reaction.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer further with ethyl acetate.

    • Combine all organic layers and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the product.

Yield: 66% (0.067 g) as a dark oil.[3] Analysis: LCMS analysis should show a [M+H]⁺ peak at m/z 195.9.[3]

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Final Product Synthesis Thiazole-2-carboxylic Acid Thiazole-2-carboxylic Acid 5-Bromothiazole-2-carboxylic Acid 5-Bromothiazole-2-carboxylic Acid Thiazole-2-carboxylic Acid->5-Bromothiazole-2-carboxylic Acid Bromination 5-Bromothiazole-2-carbaldehyde 5-Bromothiazole-2-carbaldehyde 5-Bromothiazole-2-carboxylic Acid->5-Bromothiazole-2-carbaldehyde Reduction/Oxidation This compound This compound 5-Bromothiazole-2-carbaldehyde->this compound NaBH4, MeOH Final Product Final Product This compound->Final Product Purification

Applications in Drug Discovery

Role as a Protein Degrader Building Block

This compound is categorized as a "Protein Degrader Building Block".[2] This classification strongly suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.

The this compound moiety can be incorporated into a PROTAC structure in several ways:

  • As part of the warhead: The thiazole ring can be a scaffold for a ligand that binds to the protein of interest (POI). The bromine atom provides a handle for further chemical modification to optimize binding affinity and selectivity.

  • As part of the linker: The molecule can be functionalized and extended to form the linker that connects the warhead to the E3 ligase ligand. The primary alcohol group is a convenient point for attachment.

G cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (this compound derivative) POI->PROTAC Binds Proteasome Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase E3->POI Ubiquitination E3->PROTAC Binds Ub Ubiquitin

Potential in "Healing Drugs"

Some suppliers have broadly categorized the application of this compound in "healing drugs".[1] While this is a non-specific classification, the thiazole ring is a well-known privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents with activities including anti-inflammatory, antimicrobial, and anticancer effects. The functional handles on this compound allow for its incorporation into lead compounds for various therapeutic areas.

Safety and Handling

This compound should be handled by trained professionals in a laboratory setting. Standard safety precautions should be observed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It is recommended to work in a well-ventilated area or a fume hood. Store the compound in a tightly sealed container at the recommended temperature of 2-8 °C under an inert atmosphere.[3]

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemists. Its straightforward synthesis from commercially available precursors and its strategic functionalization make it an attractive starting material for the development of novel therapeutics. Its emerging role in the field of targeted protein degradation highlights its potential to contribute to the next generation of precision medicines. Further research into its incorporation into specific PROTACs and other bioactive molecules is warranted to fully explore its therapeutic potential.

References

Technical Guide: (5-Bromothiazol-2-yl)methanol - Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on the molecular structure and properties of (5-Bromothiazol-2-yl)methanol. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data on this specific compound, including spectroscopic analyses and a specific synthesis protocol, is not publicly available at the time of this publication. The information presented herein is based on data from chemical suppliers and predicted properties.

Molecular Identity and Physical Properties

This compound is a substituted thiazole derivative. The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. In this compound, a bromine atom is substituted at the 5-position and a hydroxymethyl group (-CH₂OH) is at the 2-position of the thiazole ring.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 911052-85-2[1][2][3][4][5][6]
Molecular Formula C₄H₄BrNOS[1][6]
Molecular Weight 194.05 g/mol [1][6]
SMILES OCC1=NC=C(Br)S1[7]

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Boiling Point 277.6 ± 20.0 °C at 760 mmHg[2][6]
Density 1.899 ± 0.06 g/cm³[6]
pKa 12.74 ± 0.10[6]

Note: The data in Table 2 are predicted values and have not been experimentally verified in publicly available literature.

Molecular Structure

The structure of this compound consists of a central thiazole ring. The key structural features are:

  • A five-membered heterocyclic aromatic ring.

  • A bromine atom attached to carbon C5.

  • A hydroxymethyl group (-CH₂OH) attached to carbon C2.

The presence of the hydroxyl group suggests the molecule can act as a hydrogen bond donor and acceptor, which may influence its physical properties and biological interactions. The bromine atom introduces a site for potential further functionalization through various cross-coupling reactions, making it a potentially useful building block in medicinal chemistry.

Spectroscopic Data

A thorough search for experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound did not yield any publicly available spectra. While some chemical vendors indicate the availability of such data upon request, it is not present in the public domain. For researchers requiring this information, direct contact with chemical suppliers who list this compound may be necessary.

Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not available in the current body of scientific literature. General methods for the synthesis of substituted thiazoles are well-documented and typically involve the Hantzsch thiazole synthesis or variations thereof, which condense a-haloketones with thioamides. However, a specific and reproducible protocol for this particular isomer has not been found.

Due to the absence of a published synthesis protocol, a workflow diagram for its preparation cannot be provided at this time.

Applications in Research and Drug Development

Thiazole derivatives are a well-established class of compounds in medicinal chemistry, with a wide range of biological activities. While specific applications for this compound are not documented, its structure suggests it could serve as a valuable intermediate in the synthesis of more complex molecules. The brominated thiazole core is a common motif in compounds developed for various therapeutic areas.

Conclusion

This compound is a commercially available substituted thiazole. While its basic molecular identity is established, there is a notable absence of publicly available, in-depth experimental data regarding its molecular structure and synthesis. Researchers and drug development professionals interested in utilizing this compound are advised to perform their own analytical characterization and to develop a synthetic route based on established methodologies for thiazole synthesis. Further research is required to fully elucidate the chemical and biological properties of this molecule.

References

In-depth Technical Guide: Synthesis of (5-Bromothiazol-2-yl)methanol from 2-Aminothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a multi-step synthetic route for the preparation of (5-Bromothiazol-2-yl)methanol, a valuable heterocyclic building block, starting from 2-aminothiazole. The synthesis involves electrophilic bromination, a Sandmeyer reaction to install a second bromo group, selective metallation followed by formylation, and final reduction to the target alcohol.

Overall Synthetic Pathway

The synthesis is accomplished via a four-step sequence:

  • Step 1: Electrophilic Bromination. Introduction of a bromine atom at the C5 position of 2-aminothiazole to yield 2-amino-5-bromothiazole.

  • Step 2: Sandmeyer Diazotization and Bromination. Conversion of the 2-amino group of 2-amino-5-bromothiazole into a diazonium salt, which is subsequently displaced by bromide using a copper(I) catalyst to form 2,5-dibromothiazole.[1][2]

  • Step 3: Regioselective Formylation. Selective metal-halogen exchange at the more reactive C2 position of 2,5-dibromothiazole, followed by quenching with N,N-dimethylformamide (DMF) to yield 5-bromo-2-thiazolecarboxaldehyde.[3]

  • Step 4: Aldehyde Reduction. Reduction of the aldehyde functionality to a primary alcohol, affording the final product, this compound.

G cluster_0 Overall Synthesis Workflow 2-Aminothiazole 2-Aminothiazole Intermediate_I 2-Amino-5-bromothiazole 2-Aminothiazole->Intermediate_I Step 1: Bromination Intermediate_II 2,5-Dibromothiazole Intermediate_I->Intermediate_II Step 2: Sandmeyer Reaction Intermediate_III 5-Bromo-2-thiazolecarboxaldehyde Intermediate_II->Intermediate_III Step 3: Formylation Final_Product This compound Intermediate_III->Final_Product Step 4: Reduction

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of 2-Amino-5-bromothiazole (Intermediate I)

This step involves the direct electrophilic bromination of the electron-rich thiazole ring.

Experimental Protocol
  • Cool a solution of 2-aminothiazole (4.0 g, 40 mmol) in 160 mL of acetic acid to 0 °C in an ice bath.[4]

  • Slowly add bromine (4.1 mL, 80 mmol) dropwise to the stirred solution, maintaining the temperature at 0 °C.[4]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.[4]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture by adding saturated sodium bicarbonate (NaHCO₃) solution until the pH is between 7 and 8.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).[4][5]

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[4]

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 2-amino-5-bromothiazole.[4]

Quantitative Data: Step 1
ParameterValueReference
Starting Material2-Aminothiazole (40 mmol)[4]
Product2-Amino-5-bromothiazole[4]
Yield ~75% [4]
AppearanceWhite solid[6]
Melting Point165 °C (decomposes)[6]

Step 2: Synthesis of 2,5-Dibromothiazole (Intermediate II)

This transformation is achieved via a Sandmeyer reaction, which converts the primary amino group into a bromo group through a diazonium salt intermediate.[1][2]

Experimental Protocol
  • Dissolve 2-amino-5-bromothiazole (5.37 g, 30 mmol) and copper(II) bromide (CuBr₂, 8.0 g, 36 mmol) in acetonitrile (60 mL).[7]

  • Stir the mixture at room temperature.[7]

  • Slowly add n-butyl nitrite (4.3 mL, 36 mmol) to the reaction mixture.[7]

  • Heat the mixture to 60-65 °C and maintain for 15-30 minutes, monitoring for the cessation of nitrogen gas evolution.[1]

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain 2,5-dibromothiazole.

Quantitative Data: Step 2
ParameterValueReference
Starting Material2-Amino-5-bromothiazole (30 mmol)N/A
Product2,5-DibromothiazoleN/A
Yield ~70-80% [1][7]
AppearanceSolid[8]

Sandmeyer Reaction Mechanism

G cluster_1 Sandmeyer Reaction Mechanism ArylAmine Ar-NH₂ Diazonium Ar-N₂⁺ ArylAmine->Diazonium Diazotization (n-BuONO, H⁺) ArylRadical Ar• Diazonium->ArylRadical Single Electron Transfer (SET) N2_loss N₂ Product Ar-Br ArylRadical->Product Halogen Transfer Cu_I Cu(I)Br Cu_II Cu(II)Br₂ Cu_I->Cu_II Oxidation Cu_II->Cu_I Reduction

Caption: Key steps in the copper-catalyzed Sandmeyer reaction mechanism.

Step 3: Synthesis of 5-Bromo-2-thiazolecarboxaldehyde (Intermediate III)

This step utilizes a halogen-metal exchange, preferentially at the C2 position, to form a Grignard reagent, which is then trapped with an electrophilic formylating agent.[3]

Experimental Protocol
  • In a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings (0.87 g, 36 mmol) to 20 mL of anhydrous tetrahydrofuran (THF).

  • Prepare a solution of 2,5-dibromothiazole (7.28 g, 30 mmol) in 80 mL of anhydrous THF.

  • Add a small portion of the dibromothiazole solution to the magnesium. If the reaction does not initiate, add a crystal of iodine or gently warm the flask.

  • Once initiated, add the remaining dibromothiazole solution dropwise to maintain a gentle reflux.

  • After the addition, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the resulting solution of 5-bromo-thiazol-2-ylmagnesium bromide to -10 °C.[3]

  • Slowly add N,N-dimethylformamide (DMF) (2.8 mL, 36 mmol) dropwise, keeping the temperature below 0 °C.[3]

  • Stir the reaction at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by carefully pouring it into a cold saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 75 mL), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purify by column chromatography to yield 5-bromo-2-thiazolecarboxaldehyde.

Quantitative Data: Step 3
ParameterValueReference
Starting Material2,5-Dibromothiazole (30 mmol)N/A
Product5-Bromo-2-thiazolecarboxaldehyde
Yield High (as per patent claims) [3]
AppearanceSolid
Melting Point108-113 °C

Step 4: Synthesis of this compound (Final Product)

The final step is a straightforward reduction of the aldehyde to the corresponding primary alcohol using a mild reducing agent like sodium borohydride.

Experimental Protocol
  • Dissolve 5-bromo-2-thiazolecarboxaldehyde (3.84 g, 20 mmol) in 100 mL of methanol in an Erlenmeyer flask.

  • Cool the solution in an ice bath to 0 °C.

  • Add sodium borohydride (NaBH₄) (0.83 g, 22 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by slowly adding 20 mL of water.

  • Remove most of the methanol under reduced pressure.

  • Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to give the crude product.

  • Purify by recrystallization or column chromatography to obtain pure this compound.

Quantitative Data: Step 4
ParameterValueReference
Starting Material5-Bromo-2-thiazolecarboxaldehyde (20 mmol)N/A
ProductThis compoundN/A
Yield >90% (Typical for NaBH₄ reductions) N/A
AppearanceSolidN/A

Summary of Quantitative Data

StepStarting MaterialProductTypical Yield
1 2-Aminothiazole2-Amino-5-bromothiazole~75%[4]
2 2-Amino-5-bromothiazole2,5-Dibromothiazole~70-80%[1][7]
3 2,5-Dibromothiazole5-Bromo-2-thiazolecarboxaldehydeHigh[3]
4 5-Bromo-2-thiazolecarboxaldehydeThis compound>90%
Overall 2-Aminothiazole This compound ~50-60% (Estimated)

References

Spectroscopic Profile of (5-Bromothiazol-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromothiazol-2-yl)methanol is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the thiazole scaffold in numerous biologically active molecules. Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound, which are critical steps in any drug development pipeline. This technical guide provides a detailed overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is presented in a structured format to facilitate easy reference and comparison. Furthermore, detailed experimental protocols for acquiring such data are provided, alongside a visual representation of the analytical workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous chemical structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.65Singlet1HH4 (thiazole ring)
~4.80Singlet2H-CH₂-
~2.50Broad Singlet1H-OH
Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ = 77.16 ppm for CDCl₃)

Chemical Shift (δ, ppm)Assignment
~170C2 (thiazole ring)
~145C4 (thiazole ring)
~120C5 (thiazole ring)
~60-CH₂-
Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Broad, MediumO-H stretch (alcohol)
3100 - 3000MediumC-H stretch (aromatic)
2950 - 2850MediumC-H stretch (aliphatic)
~1600MediumC=N stretch (thiazole ring)
~1450MediumC=C stretch (thiazole ring)
1300 - 1000StrongC-O stretch (alcohol)
~700Medium to StrongC-S stretch (thiazole ring)
600 - 500MediumC-Br stretch
Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignment
209/211High[M]⁺ (Molecular ion peak, bromine isotopes)
180/182Medium[M - CH₂OH]⁺
130Medium[M - Br]⁺
102Medium[M - Br - CO]⁺
79/81High[Br]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

    • ¹H NMR:

      • Pulse Program: Standard single-pulse sequence.

      • Acquisition Time: 2-3 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64, depending on sample concentration.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small, solid sample of this compound directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the clean, empty ATR crystal should be acquired prior to sample analysis.

  • Data Processing:

    • The instrument software automatically subtracts the background spectrum from the sample spectrum.

    • The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of this compound in a volatile organic solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • Instrumentation and Data Acquisition:

    • Mass Spectrometer: A mass spectrometer with an Electron Ionization (EI) source.

    • Sample Introduction: Direct infusion or via Gas Chromatography (GC-MS).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 50-500.

  • Data Processing:

    • The software generates a mass spectrum, which is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

    • Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be clearly visible for bromine-containing fragments.[1]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_results Results Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (1H & 13C) Prep_NMR->NMR IR FTIR Spectrometer (ATR) Prep_IR->IR MS Mass Spectrometer (EI) Prep_MS->MS Process_NMR Fourier Transform, Phasing, Calibration NMR->Process_NMR Process_IR Background Subtraction IR->Process_IR Process_MS Spectrum Generation, Fragmentation Analysis MS->Process_MS Data_NMR NMR Spectra (Chemical Shifts, Integration) Process_NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) Process_IR->Data_IR Data_MS Mass Spectrum (m/z, Isotope Pattern) Process_MS->Data_MS

References

(5-Bromothiazol-2-yl)methanol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of (5-Bromothiazol-2-yl)methanol, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of direct quantitative data in public literature, this document outlines recommended experimental protocols for determining these crucial physicochemical properties. It also presents general stability characteristics of the thiazole ring system under various stress conditions. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information and methodologies to effectively handle, formulate, and analyze this compound.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a brominated thiazole ring with a hydroxymethyl substituent, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. Understanding the solubility and stability of this intermediate is paramount for its efficient use in synthetic processes, for the development of stable formulations, and for ensuring the accuracy of analytical methods. This guide provides a framework for establishing these key parameters.

Physicochemical Properties

While specific experimental data for this compound is scarce, some general properties can be inferred from its structure and information on related compounds.

PropertyPredicted/Inferred Value/InformationSource/Justification
Molecular Formula C₄H₄BrNOS
Molecular Weight 194.05 g/mol
Appearance Likely a solid at room temperatureBased on similar structures
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C.General recommendation for brominated heterocyclic compounds to prevent degradation.

Solubility Profile

Table 3.1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Method of Determination
Water25Data not availableShake-flask method
Methanol25Data not availableShake-flask method
Ethanol25Data not availableShake-flask method
Dimethyl Sulfoxide (DMSO)25Data not availableShake-flask method
Acetonitrile25Data not availableShake-flask method
Dichloromethane25Data not availableShake-flask method
Acetone25Data not availableShake-flask method

Note: The above table is a template. Researchers should determine these values experimentally.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound.

3.1.1. Materials

  • This compound

  • Selected solvents (e.g., Water, Methanol, Ethanol, DMSO, Acetonitrile, Dichloromethane, Acetone) of appropriate purity

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Filtration device (e.g., 0.45 µm PTFE syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

3.1.2. Procedure

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility in mg/mL.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to solvent B Seal vial A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Allow solids to settle C->D E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC F->G H Calculate solubility G->H

Caption: Workflow for solubility determination.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and use in chemical reactions and formulations. While a specific, validated stability-indicating assay for this compound is not publicly available, forced degradation studies can be conducted to understand its degradation pathways.

Forced Degradation Studies

Forced degradation studies, or stress testing, are performed to accelerate the degradation of a compound under conditions more severe than standard storage conditions. This helps to identify potential degradation products and develop stability-indicating analytical methods.

Table 4.1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTimeTemperaturePotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl24, 48, 72 hours60°CHydrolysis of the hydroxymethyl group, cleavage of the thiazole ring.
Base Hydrolysis 0.1 M NaOH24, 48, 72 hours60°CHydrolysis of the hydroxymethyl group, cleavage of the thiazole ring.
Oxidation 3% H₂O₂24, 48, 72 hoursRoom TemperatureOxidation of the sulfur atom, degradation of the thiazole ring.
Thermal Degradation Solid State48 hours105°CGeneral decomposition.
Photostability UV light (254 nm) and visible lightAs per ICH Q1BRoom TemperaturePhotolytic cleavage or rearrangement.
Experimental Protocol for a Forced Degradation Study

4.2.1. Materials

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents (e.g., methanol, acetonitrile, water)

  • Volumetric flasks and pipettes

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

4.2.2. Procedure

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix a known volume of the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at 60°C for specified time points. After each time point, cool the sample and neutralize it with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix a known volume of the stock solution with an equal volume of 0.1 M NaOH. Heat the mixture at 60°C for specified time points. After each time point, cool the sample and neutralize it with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix a known volume of the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature for specified time points.

  • Thermal Degradation: Place a known amount of solid this compound in an oven at 105°C for 48 hours. After exposure, dissolve the solid in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of this compound to UV and visible light according to ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method. A DAD or MS detector is recommended to identify and characterize any degradation products.

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_result Outcome Start This compound Stock Solution Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Start->Thermal Photo Photolysis Start->Photo HPLC Stability-Indicating HPLC-DAD/MS Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Result Identify Degradation Products & Pathways HPLC->Result

Caption: Forced degradation study workflow.

Development of a Stability-Indicating Analytical Method

A crucial aspect of stability testing is the use of a validated analytical method that can separate the parent compound from its degradation products. A reverse-phase HPLC method is generally suitable for this purpose.

Table 5.1: Recommended Starting HPLC Method Parameters

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid or ammonium acetate buffer)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Determined by UV scan (e.g., 254 nm)
Injection Volume 10 µL

This method will require optimization and validation according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose.

Conclusion

While specific quantitative data on the solubility and stability of this compound is not widely published, this technical guide provides a robust framework for researchers to experimentally determine these critical parameters. By following the outlined protocols for solubility determination and forced degradation studies, scientists can gain a thorough understanding of the physicochemical properties of this important building block. The development of a validated stability-indicating analytical method is essential for accurate assessment and is a key component of any comprehensive study. The information generated through these studies will be invaluable for the successful application of this compound in drug discovery and development.

The Thiazole Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of thiazole chemistry, its synthesis, and its profound impact on drug discovery, with a focus on anticancer, antiviral, and anti-inflammatory applications.[1][2][3]

The Thiazole Moiety: Physicochemical Properties and Biological Significance

The thiazole nucleus is characterized by its planar structure and π-electron delocalization, contributing to its aromaticity.[4] The presence of both a sulfur and a nitrogen atom imparts distinct electronic features, allowing for a range of intermolecular interactions with biological targets.[5] This versatile scaffold is found in numerous natural products, most notably thiamine (Vitamin B1), and is a key component of many synthetic drugs.[2][6] The thiazole ring's ability to serve as a bioisosteric replacement for other functional groups further enhances its utility in drug design.

Synthesis of Thiazole Derivatives: Key Methodologies

The construction of the thiazole ring can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern on the thiazole core.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is the most widely employed method for the preparation of thiazoles.[7] It involves the condensation of an α-haloketone with a thioamide.[7]

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

  • Materials: 2-bromoacetophenone, thiourea, methanol, 5% sodium carbonate solution.

  • Procedure:

    • In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

    • Add 5 mL of methanol and a magnetic stir bar.

    • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

    • Allow the reaction mixture to cool to room temperature.

    • Pour the contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

    • Filter the resulting precipitate using a Buchner funnel.

    • Wash the filter cake with water.

    • Allow the solid product to air dry.

    • Characterize the product by determining its mass, percent yield, melting point, and by techniques such as TLC and NMR spectroscopy.[1]

Cook-Heilborn Synthesis

The Cook-Heilborn synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[8][9][10]

General Reaction Scheme:

The mechanism involves the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent, followed by an intramolecular cyclization and tautomerization to yield the 5-aminothiazole product.[8]

Tcherniac's Synthesis

Tcherniac's synthesis is a method for preparing 2-substituted thiazoles. It involves the hydrolysis of α-thiocyanoketones with an acid or treatment with sulfur compounds.[9]

Thiazole in Drug Discovery: Therapeutic Applications

The versatility of the thiazole scaffold is evident in its wide range of pharmacological activities. Thiazole-containing compounds have been successfully developed as anticancer, antiviral, and anti-inflammatory agents.

Anticancer Activity

Numerous thiazole derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in cell proliferation, survival, and angiogenesis.[11][12][13]

Dasatinib: A Thiazole-Containing Kinase Inhibitor

Dasatinib is a multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[5][14] Its primary mechanism of action involves the inhibition of the BCR-ABL fusion protein, the hallmark of Philadelphia chromosome-positive leukemias.[14][15]

Signaling Pathway of Dasatinib in CML

Dasatinib_Mechanism BCR_ABL BCR-ABL (Constitutively Active Kinase) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT, STAT) BCR_ABL->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Activation Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibition

Caption: Dasatinib inhibits the BCR-ABL kinase, blocking downstream signaling and cell proliferation.

Quantitative Data: Anticancer Activity of Thiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Thiazole-naphthalene derivative 5bMCF-70.48 ± 0.03[16]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one 4cMCF-72.57 ± 0.16[11][13][16]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one 4cHepG27.26 ± 0.44[11][13]
Thiazolyl-pyrazoline derivative 10bMCF-73.12 ± 0.21[16]
Amide-functionalized aminothiazole-benzazole analog 6bMCF-717.2 ± 1.9[16]
Urea-functionalized aminothiazole-benzazole analog 8aMCF-79.6 ± 0.6[16]
2,4-dioxothiazolidine derivative 22MCF-71.21 ± 0.04[16]
Thiazole-coumarin hybrid 6aMCF-72.15 ± 0.12[16]
Antiviral Activity

The thiazole moiety is a key structural feature in several antiviral drugs, most notably the HIV protease inhibitor Ritonavir.

Ritonavir: A Thiazole-Containing HIV Protease Inhibitor

Ritonavir is an antiretroviral drug used to treat HIV/AIDS.[17] It functions as a competitive inhibitor of the HIV protease, an enzyme essential for the cleavage of viral polyproteins into functional proteins required for viral maturation.[2][18] By blocking the active site of the protease, Ritonavir leads to the production of immature, non-infectious viral particles.[2][19]

Experimental Workflow: HIV Protease Inhibition Assay

HIV_Protease_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis HIV_Protease HIV Protease (Recombinant) Mix Incubate Enzyme, Substrate & Inhibitor HIV_Protease->Mix Fluorogenic_Substrate Fluorogenic Substrate Fluorogenic_Substrate->Mix Thiazole_Compound Thiazole Compound (e.g., Ritonavir) Thiazole_Compound->Mix Fluorescence Measure Fluorescence (Excitation/Emission) Mix->Fluorescence IC50 Calculate IC50 Value Fluorescence->IC50

Caption: Workflow for determining the inhibitory activity of thiazole compounds against HIV protease.

Quantitative Data: Ritonavir

ParameterValueReference
Ki (HIV-1 Protease) 0.36 nM[18]
Ki (HIV-2 Protease) 3.7 nM[18]
EC50 (in vitro) 0.02 µM[19]
Protein Binding 98-99%[19]
Half-life 3-5 hours[19]
Metabolism Primarily CYP3A4[4]
Anti-inflammatory Activity

Thiazole derivatives have also been developed as potent anti-inflammatory agents. Meloxicam, a non-steroidal anti-inflammatory drug (NSAID), features a thiazole ring and exhibits its therapeutic effect through the inhibition of cyclooxygenase (COX) enzymes.

Meloxicam: A Thiazole-Containing COX Inhibitor

Meloxicam preferentially inhibits COX-2 over COX-1.[6][20] COX-2 is an inducible enzyme that plays a major role in mediating the inflammatory response, while COX-1 is a constitutive enzyme involved in physiological functions such as protecting the gastric mucosa.[4][20] By selectively inhibiting COX-2, meloxicam reduces the production of pro-inflammatory prostaglandins with a lower incidence of gastrointestinal side effects compared to non-selective NSAIDs.[6][20]

Signaling Pathway of COX-2 in Inflammation

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) COX2 COX-2 Enzyme Inflammatory_Stimuli->COX2 Induction Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Conversion Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Meloxicam Meloxicam Meloxicam->COX2 Inhibition

Caption: Meloxicam inhibits the COX-2 enzyme, reducing prostaglandin synthesis and inflammation.

Quantitative Data: Meloxicam

ParameterValueReference
Bioavailability 89%[21]
Protein Binding >99.5%[12][22]
Half-life ~20 hours[12][22]
Metabolism CYP2C9 and CYP3A4[18]
Total Plasma Clearance 0.42-0.48 L/h[12][22]

Structure-Activity Relationship (SAR) of Thiazole Derivatives

The biological activity of thiazole-containing compounds is highly dependent on the nature and position of substituents on the thiazole ring. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these drug candidates. For instance, in a series of 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent CK2 inhibitory activity while significantly increasing antiproliferative activity.[23]

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cell lines.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the thiazole compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[16][24][25][26][27]

Antimicrobial Susceptibility Testing

The antimicrobial activity of thiazole derivatives can be evaluated using methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Protocol (Broth Microdilution):

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension.

  • Serial Dilutions: Prepare two-fold serial dilutions of the thiazole compounds in a 96-well microtiter plate containing appropriate broth.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The thiazole scaffold continues to be a highly valuable and versatile platform in drug discovery. Its presence in a wide range of clinically successful drugs is a testament to its favorable physicochemical and pharmacological properties. A thorough understanding of its synthesis, biological activities, and structure-activity relationships is essential for the rational design of novel and effective thiazole-based therapeutic agents. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working to harness the full potential of thiazole chemistry in the development of next-generation medicines. potential of thiazole chemistry in the development of next-generation medicines.

References

An In-depth Technical Guide on the Physical and Chemical Characteristics of Brominated Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of brominated thiazoles. These halogenated heterocyclic compounds are pivotal intermediates in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Their unique reactivity and structural features make them valuable synthons for creating diverse molecular architectures. This document summarizes key quantitative data, details important experimental protocols, and visualizes fundamental synthetic pathways to facilitate research and development in this area.

Physical and Spectroscopic Properties of Brominated Thiazoles

The physical and spectroscopic properties of brominated thiazoles are crucial for their identification, purification, and application in synthesis. The following tables consolidate available data for several common brominated thiazole derivatives.

Table 1: Physical Properties of Selected Brominated Thiazoles

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
2-Bromothiazole3034-53-5C₃H₂BrNS164.02-171[1][2]1.82 (at 25 °C)[1]1.593[1]
4-Bromothiazole34259-99-9C₃H₂BrNS164.03-190[3]--
5-Bromothiazole3034-55-7C₃H₂BrNS164.02131-132197.4±13.0 at 760 mmHg[4]1.835 (at 25 °C)1.5955
2,4-Dibromothiazole4175-77-3C₃HBr₂NS242.9280-84[5]---
2-Bromothiazole-4-carboxaldehyde5198-80-1C₄H₂BrNOS192.03126-132[6]---
4-Bromothiazole-2-carboxaldehyde167366-05-4C₄H₂BrNOS192.0366-70---

Table 2: Spectroscopic Data for Selected Brominated Thiazoles

Compound1H NMR (δ ppm, Solvent)13C NMR (δ ppm, Solvent)IR (cm⁻¹)Mass Spec (m/z)
4-(4-Bromophenyl)thiazol-2-amine6.9 (s, 2H, NH₂), 6.9-7.8 (m, Ar-H & thiazole-H) (CDCl₃)[7]109.4, 109.6, 120.4, 122.2, 128.7, 150.3, 150.8, 172.4 (CDCl₃)[7]3113 (C-H skel.), 1632 (C=N), 1586 (C=C skel.), 817 (N-H str.), 725 (C-S), 666 (C-Br str.)[7]-
4-(4-Bromophenyl)-2-mercaptothiazole3.46 (s, 1H, SH), 7.37 (s, 1H, H-5), 7.61-7.63 (d, 2H), 7.67-7.69 (d, 2H) (CDCl₃)121.23, 130.65, 134.88, 136.92, 138.02, 138.84, 151.75, 158.46, 168.35 (CDCl₃)3128, 3050, 1628, 1401, 1259, 1180, 746272.91, 270.83 (94.2%), 272.61 (11.3%)
2,4-Dibromothiazole7.21 (s, 1H) (CDCl₃)[8]---

Chemical Reactivity and Synthetic Protocols

Brominated thiazoles are versatile building blocks in organic synthesis, primarily due to the reactivity of the carbon-bromine bond, which allows for a variety of functionalization reactions.

Synthesis of Brominated Thiazoles

Several methods are employed for the synthesis of brominated thiazoles, with the choice of method depending on the desired substitution pattern and the nature of the starting material.

This two-step protocol is a classic and reliable method for preparing substituted 2-amino-5-bromothiazoles.[9]

Step 1: Synthesis of 2-Amino-4-substituted-thiazole

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the appropriate α-bromoketone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).

Step 2: Selective Bromination at the 5-position

  • In a clean, dry round-bottom flask, dissolve the 2-aminothiazole derivative (1 equivalent) in acetonitrile.

  • Add copper(II) bromide (CuBr₂) (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

This method provides a transition-metal-free route to brominated thiazoles from readily available thiazole carboxylic acids.[10][11]

  • Dissolve the thiazole carboxylic acid (1 equivalent) in a mixture of sodium hydroxide and water.

  • Add tetra-butylammonium tribromide (1.5 equivalents) as the bromine source.

  • Stir the reaction mixture at room temperature for approximately one hour.

  • The analytically pure product often precipitates from the reaction mixture and can be collected by filtration.

  • If necessary, the product can be further purified by recrystallization (e.g., from methanol).

Cross-Coupling Reactions of Brominated Thiazoles

The C-Br bond in brominated thiazoles is readily activated by palladium catalysts, making them excellent substrates for a variety of cross-coupling reactions to form new C-C bonds.

The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between a terminal alkyne and the brominated thiazole.[12]

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the brominated thiazole (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).

  • Add an anhydrous solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents) and the terminal alkyne (1.1-1.5 equivalents) via syringe.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 40-80 °C), monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the mixture with water or a saturated aqueous solution of ammonium chloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Significance and Signaling Pathways

Thiazole derivatives, including brominated analogs, are of significant interest in drug discovery due to their wide range of biological activities.[9] Many thiazole-containing compounds have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Brominated thiazoles serve as crucial intermediates in the synthesis of these kinase inhibitors. The bromine atom can be strategically replaced with other functional groups through cross-coupling reactions to optimize binding to the target kinase.

Representative Signaling Pathway: Kinase Inhibition

The diagram below illustrates a generalized signaling pathway and the role of a thiazole-based inhibitor. In many cancers, receptor tyrosine kinases (RTKs) are overactive, leading to uncontrolled cell proliferation and survival. Thiazole-based inhibitors can block the ATP-binding site of these kinases, thereby inhibiting downstream signaling.

Kinase_Inhibition_Pathway Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds to Dimerization Dimerization & Autophosphorylation RTK->Dimerization Activates Downstream Downstream Signaling (e.g., RAS-MAPK) Dimerization->Downstream Initiates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Thiazole-Based Kinase Inhibitor Inhibitor->Dimerization Blocks ATP Binding ATP ATP ATP->Dimerization

Caption: Generalized kinase signaling pathway and the inhibitory action of a thiazole-based compound.

Experimental and Synthetic Workflows

The synthesis and functionalization of brominated thiazoles often follow a logical workflow, starting from simple precursors and leading to complex, biologically active molecules.

Workflow for Synthesis and Functionalization

The following diagram outlines a typical experimental workflow for the synthesis of a functionalized thiazole derivative starting from a brominated intermediate.

Synthetic_Workflow Start Starting Materials (e.g., α-haloketone, thiourea) Synthesis Hantzsch Thiazole Synthesis Start->Synthesis Bromination Bromination (e.g., NBS, CuBr₂) Synthesis->Bromination Intermediate Brominated Thiazole Bromination->Intermediate Coupling Cross-Coupling (e.g., Suzuki, Sonogashira) Intermediate->Coupling Product Functionalized Thiazole Derivative Coupling->Product Purification Purification (Chromatography) Product->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: A typical workflow for the synthesis and functionalization of brominated thiazoles.

This guide provides a foundational understanding of the physical and chemical properties of brominated thiazoles, essential for their effective use in research and development. The provided data and protocols serve as a starting point for further exploration and application of these versatile heterocyclic compounds.

References

An In-depth Technical Guide to the Safety and Handling of (5-Bromothiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for (5-Bromothiazol-2-yl)methanol (CAS No. 911052-85-2). The information is intended to support laboratory safety and procedural planning for professionals in research and drug development.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

GHS ClassificationCodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)H335May cause respiratory irritation.[1]

Signal Word: Warning

GHS Pictogram:

GHS07 Exclamation Mark

Physical and Chemical Properties

The available data for the physical and chemical properties of this compound are largely predicted.

PropertyValueSource
Molecular Formula C4H4BrNOS[2][3]
Molecular Weight 194.05 g/mol [2][3]
Appearance White powder[4]
Boiling Point 277.6 ± 20.0 °C (Predicted)[5]
Density 1.899 ± 0.06 g/cm³ (Predicted)[5]

Safe Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential.

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is recommended.
Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or vapors.

  • Wash hands thoroughly after handling.

  • Use only in a well-ventilated area, preferably a chemical fume hood.

  • Keep away from heat, sparks, and open flames.

Storage Conditions
  • Store in a tightly closed container.[3]

  • Keep in a cool, dry, and well-ventilated place.[6][7]

  • Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[3][5]

  • Incompatible with strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Unsuitable Extinguishing Media: A solid water jet may be ineffective.[2]

  • Specific Hazards: Emits toxic fumes under fire conditions.[2]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (see Section 3.1). Ensure adequate ventilation.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal. Clean the spill area with soap and water.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the material to enter the environment.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a general workflow for handling hazardous chemicals and the logical relationships in assessing and mitigating risks.

Hazardous_Chemical_Handling_Workflow cluster_Planning Planning & Preparation cluster_Execution Experiment Execution cluster_Post_Execution Post-Experiment Risk_Assessment Conduct Risk Assessment SOP_Development Develop Standard Operating Procedure (SOP) Risk_Assessment->SOP_Development Informs PPE_Selection Select Appropriate PPE SOP_Development->PPE_Selection Chemical_Handling Handle Chemical in Fume Hood PPE_Selection->Chemical_Handling Emergency_Plan Review Emergency Procedures Emergency_Plan->Chemical_Handling Experiment Perform Experiment Chemical_Handling->Experiment Observation Observe & Record Experiment->Observation Decontamination Decontaminate Work Area & Equipment Observation->Decontamination Waste_Disposal Dispose of Waste Decontamination->Waste_Disposal Documentation Document Experiment Waste_Disposal->Documentation

Caption: General workflow for handling hazardous chemicals.

Risk_Mitigation_Logic Hazard_Identified Hazard Identified (e.g., Irritant, Toxic) Exposure_Routes Potential Exposure Routes (Inhalation, Skin, Eyes, Ingestion) Hazard_Identified->Exposure_Routes Control_Measures Implement Control Measures Exposure_Routes->Control_Measures Engineering_Controls Engineering Controls (Fume Hood) Control_Measures->Engineering_Controls Admin_Controls Administrative Controls (SOPs, Training) Control_Measures->Admin_Controls PPE Personal Protective Equipment Control_Measures->PPE Safe_Handling Safe Handling Achieved Engineering_Controls->Safe_Handling Admin_Controls->Safe_Handling PPE->Safe_Handling

References

Methodological & Application

Synthesis and Applications of (5-Bromothiazol-2-yl)methanol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The (5-Bromothiazol-2-yl)methanol scaffold is a valuable building block for the synthesis of novel derivatives. The bromine atom at the 5-position serves as a versatile handle for further functionalization through cross-coupling reactions, while the hydroxyl group at the 2-position allows for the introduction of diverse functionalities through etherification, esterification, and amination. This document provides detailed protocols for the synthesis of this compound and its derivatives, along with their potential applications in cancer therapy, particularly as kinase inhibitors.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process starting from the commercially available 2-aminothiazole. The first step involves the bromination of 2-aminothiazole to yield 2-amino-5-bromothiazole. The amino group is then converted to a hydroxyl group via a Sandmeyer-type reaction, followed by reduction of the resulting carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromothiazole-2-carboxylic acid

This protocol is adapted from a general procedure for the diazotization of 2-aminothiazoles followed by carboxylation.

Materials:

  • 2-Amino-5-bromothiazole

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Water

Procedure:

  • A solution of 2-amino-5-bromothiazole (1 equivalent) in 48% HBr is cooled to 0 °C.

  • A solution of sodium nitrite (1.1 equivalents) in water is added dropwise while maintaining the temperature below 5 °C.

  • The resulting diazonium salt solution is slowly added to a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water at 60 °C.

  • The reaction mixture is heated at 80 °C for 1 hour.

  • After cooling to room temperature, the mixture is made strongly basic with NaOH solution and heated to reflux for 4 hours to hydrolyze the nitrile.

  • The solution is cooled, and any solid is filtered off. The filtrate is acidified with concentrated HCl to precipitate the carboxylic acid.

  • The solid is collected by filtration, washed with cold water, and dried to afford 5-bromothiazole-2-carboxylic acid.

Protocol 2: Synthesis of this compound

This protocol describes the reduction of the carboxylic acid to the corresponding alcohol using lithium aluminum hydride (LiAlH₄).

Materials:

  • 5-Bromothiazole-2-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

Procedure:

  • To a stirred suspension of LiAlH₄ (2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, a solution of 5-bromothiazole-2-carboxylic acid (1 equivalent) in anhydrous THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is carefully quenched by the dropwise addition of ethyl acetate, followed by 1 M HCl at 0 °C.

  • The mixture is extracted with dichloromethane.

  • The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Synthesis of this compound Derivatives

The hydroxyl group of this compound can be readily derivatized to form ethers, esters, and amines, providing a diverse library of compounds for biological screening.

Experimental Protocols

Protocol 3: Synthesis of Ether Derivatives (Williamson Ether Synthesis) [1][2][3]

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF at 0 °C, sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is added portionwise.

  • The mixture is stirred at room temperature for 30 minutes.

  • The corresponding alkyl halide (1.1 equivalents) is added, and the reaction is stirred at room temperature for 12 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Protocol 4: Synthesis of Ester Derivatives (Steglich Esterification) [4][5][6]

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid, acetic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of this compound (1 equivalent), carboxylic acid (1.2 equivalents), and a catalytic amount of DMAP in anhydrous DCM at 0 °C, a solution of DCC (1.2 equivalents) in DCM is added.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The precipitated dicyclohexylurea is removed by filtration.

  • The filtrate is washed with 1 M HCl and saturated aqueous NaHCO₃ solution, dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Protocol 5: Synthesis of Amine Derivatives (Mitsunobu Reaction) [7][8]

Materials:

  • This compound

  • Phthalimide

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • To a solution of this compound (1 equivalent), phthalimide (1.5 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF at 0 °C, DEAD or DIAD (1.5 equivalents) is added dropwise.

  • The reaction is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the N-substituted phthalimide intermediate.

  • The intermediate is dissolved in ethanol, and hydrazine hydrate (5 equivalents) is added.

  • The mixture is heated to reflux for 4 hours.

  • After cooling, the precipitate is filtered off, and the filtrate is concentrated. The residue is taken up in dichloromethane and washed with water.

  • The organic layer is dried and concentrated to give the primary amine, which can be further purified by chromatography.

Data Presentation

Compound Starting Material Derivative Type Synthetic Method Reported/Expected Yield (%)
1 5-Bromothiazole-2-carboxylic acidAlcoholLiAlH₄ Reduction70-85 (Expected)
2a This compoundBenzyl EtherWilliamson Ether Synthesis80-95[9]
2b This compoundMethyl EtherWilliamson Ether Synthesis85-98[9]
3a This compoundBenzoate EsterSteglich Esterification75-90[4]
3b This compoundAcetate EsterSteglich Esterification80-95[4]
4 This compoundPrimary AmineMitsunobu Reaction60-75 (Overall, Expected)

Biological Activity and Signaling Pathways

Thiazole derivatives are known to exhibit potent anticancer activity, often through the inhibition of protein kinases.[10] Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[10] Derivatives of this compound are promising candidates for the development of novel kinase inhibitors.

Anticancer Activity

The cytotoxic effects of various thiazole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values provide a measure of the potency of these compounds.

Compound Class Cancer Cell Line IC₅₀ (µM) Reference
Thiazol-5(4H)-one derivativesHCT-116 (Colon)2.89 - 9.29[11][12]
Thiazol-5(4H)-one derivativesHepG-2 (Liver)2.89 - 9.29[11][12]
Thiazol-5(4H)-one derivativesMCF-7 (Breast)2.89 - 9.29[11][12]
2-Aminothiazole derivativeHeLa (Cervical)1.6 ± 0.8
2-Aminothiazole derivativesPC3 (Prostate)15.9 - selective
Kinase Inhibition

Many thiazole-based compounds exert their anticancer effects by targeting specific protein kinases involved in cell proliferation, survival, and angiogenesis.[10]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in the growth and proliferation of many cancers.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

  • Cyclin-Dependent Kinases (CDKs): A family of protein kinases that control the progression of the cell cycle.

  • B-Raf: A serine/threonine-protein kinase that is frequently mutated in melanoma and other cancers.[2]

  • Protein Kinase CK2: A serine/threonine kinase implicated in cell growth, proliferation, and suppression of apoptosis.[2]

Mandatory Visualizations

Synthesis_Workflow cluster_0 Synthesis of this compound cluster_1 Derivatization 2-Amino-5-bromothiazole 2-Amino-5-bromothiazole 5-Bromothiazole-2-carboxylic acid 5-Bromothiazole-2-carboxylic acid 2-Amino-5-bromothiazole->5-Bromothiazole-2-carboxylic acid 1. NaNO2, HBr 2. CuCN, NaCN 3. NaOH, H2O This compound This compound 5-Bromothiazole-2-carboxylic acid->this compound LiAlH4, THF Ether Derivatives Ether Derivatives This compound->Ether Derivatives Williamson Ether Synthesis Ester Derivatives Ester Derivatives This compound->Ester Derivatives Steglich Esterification Amine Derivatives Amine Derivatives This compound->Amine Derivatives Mitsunobu Reaction

Caption: Synthetic workflow for this compound and its derivatives.

Kinase_Inhibition_Pathway cluster_kinases Targeted Protein Kinases cluster_cellular_processes Downstream Cellular Processes Thiazole_Derivatives This compound Derivatives EGFR EGFR Thiazole_Derivatives->EGFR VEGFR VEGFR Thiazole_Derivatives->VEGFR CDKs CDKs Thiazole_Derivatives->CDKs B-Raf B-Raf Thiazole_Derivatives->B-Raf CK2 CK2 Thiazole_Derivatives->CK2 Proliferation Proliferation EGFR->Proliferation Survival Survival EGFR->Survival Angiogenesis Angiogenesis VEGFR->Angiogenesis Cell_Cycle_Progression Cell Cycle Progression CDKs->Cell_Cycle_Progression B-Raf->Proliferation CK2->Survival Cancer_Growth Cancer_Growth Proliferation->Cancer_Growth leads to Survival->Cancer_Growth leads to Angiogenesis->Cancer_Growth leads to Cell_Cycle_Progression->Cancer_Growth leads to

Caption: Inhibition of kinase signaling pathways by thiazole derivatives in cancer.

Conclusion

The synthetic routes outlined in this document provide a clear and reproducible methodology for the preparation of this compound and a variety of its derivatives. The potential of these compounds as kinase inhibitors makes them attractive candidates for further investigation in the field of oncology. The provided protocols and data serve as a valuable resource for researchers dedicated to the discovery and development of novel anticancer therapeutics.

References

Application Notes and Protocols for the Suzuki Coupling Reaction with (5-Bromothiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting the Suzuki-Miyaura cross-coupling reaction using (5-Bromothiazol-2-yl)methanol as a key building block. The resulting (5-arylthiazol-2-yl)methanol scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in a variety of biologically active compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] This reaction is particularly valuable in the pharmaceutical industry for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of reactants.[2]

This compound is a versatile heterocyclic building block. The thiazole moiety is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] The subsequent arylation of this compound at the 5-position via Suzuki coupling provides access to a diverse library of (5-arylthiazol-2-yl)methanols, which are precursors to a range of potential therapeutic agents, including kinase inhibitors and anticancer agents.[1][4]

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, forming a new diorganopalladium(II) complex.

  • Reductive Elimination: The coupled product, (5-arylthiazol-2-yl)methanol, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Suzuki Coupling of 5-Bromothiazole Derivatives

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of various 5-bromothiazole derivatives with different arylboronic acids. This data can serve as a guide for optimizing the reaction with this compound.

Entry5-Bromothiazole DerivativeArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
15-Bromo-2-chlorobenzo[d]thiazolePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O (4:1)1001285[5]
25-Bromo-2-chlorobenzo[d]thiazole4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)1,4-Dioxane90892[5]
35-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2)DME802High[6]
44-(5-bromothiophen-2-yl)-2-methylthiazolePhenylboronic acidPd(II)-complex (1)-Cs₂CO₃ (2)DMFMW0.595[7]
55-Bromothiazole4-Tolylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O (3:1)801291[8]
62-Amino-5-bromothiazole3-Fluorophenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001678[9]

DME: 1,2-Dimethoxyethane; DMF: N,N-Dimethylformamide; dppf: 1,1'-Bis(diphenylphosphino)ferrocene; SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; MW: Microwave irradiation.

Experimental Protocols

The presence of the primary alcohol in this compound is generally well-tolerated in Suzuki coupling reactions, and protection is often not necessary.[5]

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol provides a general starting point for the Suzuki coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be required for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • TLC plates for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol) to the flask.

  • Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired (5-arylthiazol-2-yl)methanol.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd_intermediate R¹-Pd(II)L_n-X pd0->pd_intermediate oxidative_addition Oxidative Addition pd_diaryl R¹-Pd(II)L_n-R² pd_intermediate->pd_diaryl transmetalation Transmetalation pd_diaryl->pd0 product R¹-R² pd_diaryl->product reductive_elimination Reductive Elimination reactants1 R¹-X (this compound) reactants1->pd0 reactants2 R²-B(OR)₂ (Arylboronic acid) reactants2->pd_intermediate base Base base->reactants2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow start Start combine Combine Reactants: This compound, Arylboronic acid, Base start->combine inert Establish Inert Atmosphere (Argon/Nitrogen) combine->inert add_catalyst Add Palladium Catalyst inert->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat Heat and Stir add_solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End Product characterize->end

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Relevant Signaling Pathway: PI3K/AKT/mTOR

Thiazole-containing compounds have been identified as potent inhibitors of various protein kinases, playing a crucial role in modulating cell signaling pathways implicated in cancer.[1][10] One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various human cancers, promoting cell growth, proliferation, and survival. The synthesized (5-arylthiazol-2-yl)methanol derivatives can serve as scaffolds for the development of novel inhibitors targeting this pathway.

PI3K_AKT_mTOR_Pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt AKT pdk1->akt activates mtorc1 mTORC1 akt->mtorc1 activates survival Cell Survival akt->survival promotes proliferation Cell Growth & Proliferation mtorc1->proliferation inhibitor (5-Arylthiazol-2-yl)methanol Derivative (Potential Inhibitor) inhibitor->pi3k inhibits inhibitor->akt inhibits inhibitor->mtorc1 inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by thiazole derivatives.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of (5-arylthiazol-2-yl)methanol derivatives from this compound. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize these reactions for the generation of novel compounds with potential therapeutic applications, particularly in the field of oncology through the inhibition of key signaling pathways. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

References

Application Notes: Heck Coupling Protocol for 5-Bromothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The functionalization of the thiazole ring is crucial for tuning the pharmacological profile of these compounds. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful and versatile tool for forming carbon-carbon bonds.[5][6] This protocol provides a detailed methodology for the Heck coupling of 5-bromothiazole derivatives, enabling the synthesis of 5-vinylthiazoles which are valuable intermediates in the development of novel therapeutic agents.[7][8]

Reaction Scheme: The general reaction involves the coupling of a 5-bromothiazole with an alkene in the presence of a palladium catalyst and a base to yield a substituted 5-vinylthiazole.

General Heck Coupling Reaction of 5-Bromothiazole.

Catalytic Cycle and Mechanism

The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[5][9] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromothiazole to form a Pd(II) complex.

  • Alkene Coordination and Insertion: The alkene coordinates to the palladium center and subsequently inserts into the Pd-C bond (migratory insertion).[9]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming a palladium-hydride species and releasing the final vinylthiazole product.[9][10]

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue.[10]

Heck_Catalytic_Cycle Heck Coupling Catalytic Cycle for 5-Bromothiazole pd0 Pd(0)L₂ pd_complex Oxidative Addition pd0->pd_complex center pd_thiazole L₂Pd(II)(Thiazole)(Br) pd_complex->pd_thiazole + 5-Bromothiazole alkene_insertion Alkene Insertion (syn-addition) pd_thiazole->alkene_insertion pd_intermediate L₂Pd(II)(Alkyl-Thiazole)(Br) alkene_insertion->pd_intermediate + Alkene beta_elimination β-Hydride Elimination pd_intermediate->beta_elimination pd_hydride L₂Pd(II)(H)(Br) beta_elimination->pd_hydride - Vinylthiazole reductive_elimination Reductive Elimination pd_hydride->reductive_elimination reductive_elimination->pd0 + Base - H-Base⁺Br⁻

Heck Coupling Catalytic Cycle.

Data Presentation: Reaction Parameters

The success of the Heck coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize typical conditions used for the Heck coupling of aryl bromides, which are directly applicable to 5-bromothiazole systems.

Table 1: Typical Palladium Catalysts and Ligands

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(OAc)₂PPh₃ (Triphenylphosphine)1 - 5Standard, commercially available system.[11]
Pd₂(dba)₃P(o-tolyl)₃1 - 2Effective for various aryl halides.[7]
PdCl₂(PPh₃)₂-2 - 5A stable Pd(II) precatalyst that is reduced in situ.
Pd(OAc)₂N-Heterocyclic Carbenes (NHCs)1 - 2Highly active, thermally stable catalysts.[12]
Pd₂(dba)₃P(t-Bu)₃ (Tri-tert-butylphosphine)1 - 2Excellent for less reactive halides due to its electron-rich and bulky nature.[13]

Table 2: Common Solvents and Bases

SolventBaseTemperature (°C)Notes
Acetonitrile (MeCN)Triethylamine (Et₃N)80 - 100Common combination for acrylates.[11]
N,N-Dimethylformamide (DMF)K₂CO₃, NaOAc80 - 120Polar aprotic solvent, good for salt solubility.[12][14]
DioxaneCs₂CO₃, K₃PO₄100 - 120Often used with sterically demanding ligands.[13]
TolueneK₂CO₃100 - 110Non-polar option, can facilitate product separation.[14]
DMF / WaterK₂CO₃80 - 100Aqueous conditions can sometimes accelerate the reaction.[12]

Experimental Protocols

This section provides a general, detailed protocol for the Heck coupling of a 5-bromothiazole derivative with an acrylate.

Experimental_Workflow Experimental Workflow for Heck Coupling arrow arrow start Start: Reagent Preparation reagents 1. To an oven-dried Schlenk tube, add: - 5-Bromothiazole (1.0 eq) - Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%) - Ligand (e.g., PPh₃, 4 mol%) - Base (e.g., Et₃N, 2.0 eq) start->reagents setup 2. Seal the tube, evacuate, and backfill with an inert gas (N₂ or Ar) three times. reagents->setup addition 3. Add anhydrous solvent (e.g., MeCN) and the alkene (e.g., Ethyl Acrylate, 1.5 eq) via syringe. setup->addition reaction 4. Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor reaction by TLC or GC-MS. addition->reaction workup 5. After completion, cool to room temperature. Filter the mixture through Celite to remove catalyst. reaction->workup extraction 6. Concentrate the filtrate. Redissolve in an organic solvent (e.g., EtOAc). Wash with water, then brine. workup->extraction purification 7. Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate in vacuo. extraction->purification final_product 8. Purify the crude residue by flash column chromatography on silica gel. purification->final_product end End: Characterized Product final_product->end

A typical experimental workflow for the Heck reaction.
Detailed Protocol: Synthesis of Ethyl (E)-3-(thiazol-5-yl)acrylate

Materials:

  • 5-Bromothiazole (1.0 mmol, 164 mg)

  • Ethyl acrylate (1.5 mmol, 1.5 eq, 163 µL)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%, 4.5 mg)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%, 10.5 mg)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 eq, 279 µL)

  • Anhydrous Acetonitrile (MeCN) (5 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk tube, syringes, etc.)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: Add 5-bromothiazole, palladium(II) acetate, and triphenylphosphine to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill the tube with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Using syringes, add the anhydrous acetonitrile, followed by triethylamine and ethyl acrylate.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, remove the reaction from the heat and allow it to cool to room temperature. Filter the reaction mixture through a pad of Celite, washing the pad with ethyl acetate to ensure all product is collected.[11]

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl (E)-3-(thiazol-5-yl)acrylate. The trans isomer is typically the major product.[6]

Application in Drug Discovery

The synthesis of 5-vinylthiazoles via the Heck coupling is a critical step in creating more complex molecules for drug development. The resulting vinyl group is a versatile functional handle that can undergo further transformations, or it can be a key part of a pharmacophore that interacts with biological targets. Thiazole-containing compounds are integral to many approved drugs and clinical candidates for treating a range of diseases, from cancer to bacterial infections.[2][4][15]

Logical_Relationship Role of Heck Coupling in Thiazole Drug Discovery start_materials Starting Materials: - 5-Bromothiazole - Alkene heck_reaction Heck Coupling Reaction (Pd-Catalyzed C-C Bond Formation) start_materials->heck_reaction intermediate Key Intermediate: 5-Vinylthiazole Derivative heck_reaction->intermediate derivatization Further Synthetic Transformations intermediate->derivatization application Application: Lead Optimization & Drug Candidate Synthesis derivatization->application discovery Drug Discovery Pipeline application->discovery

Pathway from starting materials to drug discovery.

References

Application Notes and Protocols: Sonogashira Reaction of (5-Bromothiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira reaction is a powerful and versatile cross-coupling reaction used in organic synthesis to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and copper co-catalysts, is conducted under mild conditions, making it highly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] The functionalization of heterocyclic compounds like thiazoles is of significant interest in drug discovery, as the thiazole moiety is a key component in many biologically active compounds. This document provides detailed application notes and protocols for the Sonogashira reaction of (5-Bromothiazol-2-yl)methanol, a key intermediate for the synthesis of novel substituted thiazole derivatives.

Reaction Principle

The Sonogashira reaction involves the coupling of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The reaction proceeds through a catalytic cycle involving both the palladium and copper catalysts.[2]

Key Reaction Parameters and Optimization

The success of the Sonogashira coupling of this compound depends on several critical parameters. The choice of catalyst, ligand, base, solvent, and temperature can significantly impact the reaction yield and purity of the product.

Catalyst and Ligand Selection

Typically, a palladium(0) complex is the active catalyst. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1][2] The choice of phosphine ligands can influence the catalyst's stability and reactivity. For challenging couplings, more electron-rich and bulky ligands may be employed to enhance the rate of oxidative addition.[2] N-Heterocyclic carbene (NHC) palladium complexes have also emerged as highly efficient catalysts for Sonogashira reactions.[2]

Copper Co-catalyst

A copper(I) salt, typically copper(I) iodide (CuI), is a common co-catalyst that increases the reaction rate.[1] However, the presence of copper can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling).[1] In such cases, copper-free Sonogashira protocols have been developed.[1]

Base and Solvent

An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne. The choice of solvent depends on the solubility of the reactants and the reaction temperature. Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene. Aqueous media can also be used in some sustainable protocols.[3]

Data Presentation: Typical Reaction Conditions for Sonogashira Coupling of Bromo-heterocycles
ParameterCondition 1Condition 2 (Copper-Free)Condition 3 (Aqueous)Reference
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Pd(OAc)₂ / SPhos (1-2 mol%)Water-soluble Pd complex[4][5]
Copper Co-catalyst CuI (5-10 mol%)NoneNone[3][4]
Ligand PPh₃SPhosWater-soluble phosphine[4][5]
Base Et₃N or DIPAK₃PO₄ or Cs₂CO₃K₂CO₃[3][4][5]
Solvent THF or DMFToluene or DioxaneWater/i-Propanol[3][4][5]
Temperature Room Temp. to 100 °C80 - 110 °C90 °C[3][4][5]
Reaction Time 3 - 24 hours6 - 24 hours12 - 24 hours[3][4][5]

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound

This protocol is a general guideline and may require optimization for specific alkynes.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Triphenylphosphine (PPh₃, optional, 4-10 mol%)

  • Anhydrous solvent (e.g., THF or DMF)

  • Anhydrous amine base (e.g., Et₃N or DIPA)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent (5-10 mL) and the amine base (2-3 equivalents) via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.1 - 1.5 mmol) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Copper-Free Sonogashira Protocol

This protocol is recommended to avoid alkyne homocoupling.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equivalents)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Follow steps 1-3 of the general protocol, omitting the copper iodide.

  • Add the base to the reaction mixture.

  • Follow steps 5-12 of the general protocol, adjusting the temperature as needed (typically higher temperatures are required for copper-free conditions).

Mandatory Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Terminal Alkyne ReactionMix Reaction Mixture (Inert Atmosphere) Reactants->ReactionMix Catalysts Pd Catalyst + CuI (optional) Catalysts->ReactionMix SolventBase Anhydrous Solvent + Base SolventBase->ReactionMix Heating Heating (if required) ReactionMix->Heating Quenching Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Final Product Purification->Product

Caption: Experimental workflow for the Sonogashira reaction.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_Alkynyl Ar-Pd(II)-C≡CR' L₂ Transmetal->PdII_Aryl_Alkynyl RedElim Reductive Elimination PdII_Aryl_Alkynyl->RedElim RedElim->Pd0 Product Product (Ar-C≡CR') RedElim->Product CuX CuX Cu_Alkynyl CuC≡CR' CuX->Cu_Alkynyl Alkyne_H R'C≡CH Alkyne_H->Cu_Alkynyl Base Cu_Alkynyl->Transmetal ArylHalide This compound (Ar-X) ArylHalide->OxAdd

Caption: Catalytic cycle of the Sonogashira reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of catalyst or pre-catalyst.
Poor quality reagentsEnsure reactants and solvents are pure and anhydrous.
Insufficient temperatureIncrease the reaction temperature.
Alkyne homocoupling Presence of oxygenDegas the solvent and maintain a strict inert atmosphere.
High copper concentrationReduce the amount of CuI or switch to a copper-free protocol.
Decomposition of starting material High temperatureLower the reaction temperature.
Strong baseUse a milder base.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reactions under pressure should be conducted behind a blast shield.

By following these guidelines and protocols, researchers can effectively utilize the Sonogashira reaction for the synthesis of novel derivatives of this compound, paving the way for the development of new therapeutic agents and functional materials.

References

Application Notes and Protocols for the Functionalization of (5-Bromothiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromothiazol-2-yl)methanol is a key heterocyclic building block in medicinal chemistry. The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates, valued for its ability to engage in a wide range of biological interactions. Functionalization of the methanol group at the C2 position offers a versatile handle to introduce diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The bromine atom at the C5 position provides an additional site for modification, such as cross-coupling reactions, further expanding the accessible chemical space. This document provides detailed protocols for key chemical transformations of the methanol group in this compound, including oxidation, etherification, esterification, halogenation, and conversion to an azide.

Applications in Drug Discovery

Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The functionalization of the methanol group allows for the introduction of pharmacophores that can modulate the compound's potency, selectivity, and pharmacokinetic profile. For instance:

  • Oxidation to the aldehyde provides a crucial intermediate for reductive amination to synthesize secondary and tertiary amines, or for olefination reactions to introduce carbon-carbon double bonds.

  • Etherification allows for the introduction of lipophilic or hydrophilic side chains, which can significantly impact the compound's solubility, cell permeability, and metabolic stability.

  • Esterification can be used to generate prodrugs, improve oral bioavailability, or introduce moieties that can interact with specific biological targets.

  • Conversion to halides furnishes a reactive intermediate for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups.

  • Formation of azides provides a precursor for the synthesis of triazoles via "click chemistry," a powerful tool for linking the thiazole core to other molecular fragments.

Experimental Protocols

Oxidation of this compound to 5-Bromothiazole-2-carbaldehyde

This protocol utilizes the Swern oxidation, a mild and efficient method for converting primary alcohols to aldehydes with high functional group tolerance.[1][2][3]

Reaction Scheme:

This compound → 5-Bromothiazole-2-carbaldehyde

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two dropping funnels under an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous DCM to the flask, followed by DMSO (2.2 equivalents). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

  • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, again keeping the temperature below -60 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 equivalents) dropwise to the mixture. The reaction is typically exothermic; ensure the temperature does not rise significantly. After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes, then allow it to warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 5-bromothiazole-2-carbaldehyde.

Etherification of this compound (Williamson Ether Synthesis)

This protocol describes a general method for the synthesis of ethers from this compound and an alkyl halide.

Reaction Scheme:

This compound + R-X → (5-Bromothiazol-2-yl)methoxymethyl-R

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Esterification of this compound with an Acid Chloride

This protocol details the formation of an ester using an acid chloride and a base.

Reaction Scheme:

This compound + R-COCl → (5-Bromothiazol-2-yl)methyl R-carboxylate

Materials:

  • This compound

  • Acid chloride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add pyridine or triethylamine (1.5 equivalents) and cool the mixture to 0 °C.

  • Slowly add the acid chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting ester by flash column chromatography or recrystallization.

Conversion of this compound to 2-(Chloromethyl)-5-bromothiazole

This protocol describes the conversion of the primary alcohol to the corresponding chloride using thionyl chloride.

Reaction Scheme:

This compound → 2-(Chloromethyl)-5-bromothiazole

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM and cool to 0 °C.

  • Slowly add thionyl chloride (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(chloromethyl)-5-bromothiazole, which may be used crude in subsequent steps or purified by chromatography.

Synthesis of 2-(Azidomethyl)-5-bromothiazole via Mitsunobu Reaction

This protocol details the conversion of the alcohol to an azide using the Mitsunobu reaction.[4][5][6]

Reaction Scheme:

This compound → 2-(Azidomethyl)-5-bromothiazole

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Diphenylphosphoryl azide (DPPA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C and add DPPA (1.5 equivalents).

  • Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by flash column chromatography on silica gel to separate the desired azide from triphenylphosphine oxide and other byproducts.

Data Presentation

Reaction TypeReagentsTypical Yield (%)Notes
Oxidation DMSO, Oxalyl Chloride, TEA85-95Mild conditions, suitable for sensitive substrates.[1][3]
Etherification NaH, Alkyl Halide70-90Williamson ether synthesis. Yield is substrate-dependent.
Esterification Acid Chloride, Pyridine/TEA80-95Generally high-yielding and clean reaction.
Esterification (Mitsunobu) PPh₃, DIAD/DEAD, Carboxylic Acid70-90Proceeds with inversion of configuration if a chiral center is present.[7]
Halogenation (Chlorination) Thionyl Chloride (SOCl₂)75-90Common method for converting primary alcohols to chlorides.[8]
Azide Formation (Mitsunobu) PPh₃, DIAD/DEAD, DPPA60-85Provides access to "clickable" derivatives.[5]

Visualizations

Experimental Workflow Diagrams

Swern_Oxidation_Workflow cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve DMSO in anhydrous DCM B Cool to -78 °C A->B C Add Oxalyl Chloride B->C D Stir for 15 min C->D E Add this compound D->E F Stir for 30 min E->F G Add Triethylamine F->G H Warm to RT G->H I Quench with Water H->I J Extract with DCM I->J K Dry and Concentrate J->K L Column Chromatography K->L

Caption: Workflow for the Swern Oxidation of this compound.

Mitsunobu_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Dissolve Alcohol, PPh3, and Nucleophile (e.g., DPPA) in anhydrous THF B Cool to 0 °C A->B C Add DIAD/DEAD dropwise B->C D Stir overnight at RT C->D E Concentrate in vacuo D->E F Column Chromatography E->F

Caption: Workflow for the Mitsunobu Reaction of this compound.

Logical Relationships of Functionalization

Functionalization_Pathways Start This compound Aldehyde 5-Bromothiazole-2-carbaldehyde Start->Aldehyde Oxidation (Swern) Ether 2-(Alkoxymethyl)-5-bromothiazole Start->Ether Etherification (Williamson) Ester (5-Bromothiazol-2-yl)methyl ester Start->Ester Esterification (Acid Chloride/Mitsunobu) Chloride 2-(Chloromethyl)-5-bromothiazole Start->Chloride Halogenation (SOCl2) Azide 2-(Azidomethyl)-5-bromothiazole Start->Azide Mitsunobu (DPPA) Further_Products Diverse Functional Groups (Amines, Triazoles, etc.) Aldehyde->Further_Products Reductive Amination, Wittig, etc. Chloride->Azide Nucleophilic Substitution (NaN3) Chloride->Further_Products Nucleophilic Substitution Azide->Further_Products Click Chemistry (CuAAC)

Caption: Synthetic pathways from this compound.

References

Application Notes and Protocols for (5-Bromothiazol-2-yl)methanol as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

(5-Bromothiazol-2-yl)methanol is a versatile heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its structure incorporates two key reactive sites: a bromine atom on the thiazole ring, which is amenable to a variety of palladium-catalyzed cross-coupling reactions, and a primary alcohol, which can undergo oxidation, esterification, and other transformations. These features make it an attractive starting material for the synthesis of diverse and complex molecules, including potent kinase inhibitors.

Key Applications in Drug Discovery

The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of this compound are of particular interest as inhibitors of key signaling pathways implicated in cancer and other diseases. These include the PI3K/Akt/mTOR pathway and the Focal Adhesion Kinase (FAK) signaling pathway , both of which are crucial regulators of cell proliferation, survival, and migration.[1][2][3][4][5]

Key Synthetic Transformations

The reactivity of this compound can be leveraged through several key synthetic transformations:

  • Palladium-Catalyzed Cross-Coupling Reactions: The C5-bromo substituent is a handle for introducing molecular diversity.

    • Suzuki-Miyaura Coupling: Forms new carbon-carbon bonds by coupling with boronic acids or esters, allowing the introduction of various aryl and heteroaryl groups.[4][6]

    • Sonogashira Coupling: Creates carbon-carbon bonds with terminal alkynes, yielding alkynylthiazole derivatives.[7][8][9]

    • Buchwald-Hartwig Amination: Forms carbon-nitrogen bonds by coupling with a wide range of primary and secondary amines.[10][11]

  • Transformations of the Hydroxymethyl Group:

    • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 5-bromothiazole-2-carbaldehyde, a key intermediate for forming imines, and other derivatives.

    • Esterification: The alcohol can be converted to esters to modify the compound's physicochemical properties or to act as prodrugs.[12][13]

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize representative quantitative data for key reactions. Note: As specific literature examples for this compound are limited, the data presented is based on analogous bromothiazole and other bromoheterocyclic systems and should be considered as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Bromoheterocycles with Arylboronic Acids [4][6]

EntryBromoheterocycleArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12-Amino-5-bromo-4-t-butylthiazolePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O1001288
22-Amino-5-bromo-4-t-butylthiazole4-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)1,4-Dioxane1001892
35-Bromo-2-methylthiazolePhenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)1,4-Dioxane901291

Table 2: Sonogashira Coupling of Bromoheterocycles with Terminal Alkynes [8][14]

EntryBromoheterocycleTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
15-BromoindolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF804-693
25-BromopyrimidinePropargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT12-24~85
35-Bromo-2-isobutoxybenzonitrilePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N/DMFDMF80389

Table 3: Buchwald-Hartwig Amination of Bromoheterocycles with Amines [15][16]

| Entry | Bromoheterocycle | Amine | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 2-Amino-5-bromo-4-methylpyridine | Aniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 85 | | 2 | 2-Bromotoluene | Piperidine | Pd(dba)₂ | (±)-BINAP | NaOt-Bu | Toluene | 110 | 88 | | 3 | 4-Bromobenzonitrile | Benzamide | "XantPhos Pd G3" | XantPhos | DBU | MeCN/PhMe | 140 | 83 |

Table 4: Oxidation of Primary Alcohols to Aldehydes

EntryAlcoholOxidizing AgentCatalystSolventTemp. (°C)Time (h)Yield (%)
1Benzyl alcoholO₂TEMPO/CANAcetonitrileRT0.598
23-Methoxybenzyl alcoholTrichloroisocyanuric acidTEMPOCH₂Cl₂RT0.299

Table 5: Esterification of Alcohols with Carboxylic Acids [12]

EntryAlcoholCarboxylic AcidCatalystSolventTemp. (°C)TimeYield (%)
1MethanolBenzoic AcidPOCl₃MethanolRT2 h95
2EthanolAcetic AcidH₂SO₄EthanolReflux--
3PropanolPropanoic AcidH₂SO₄PropanolReflux--

Experimental Protocols

Disclaimer: The following protocols are generalized procedures based on reactions with similar substrates. They should serve as a starting point and may require optimization for this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the coupling of a bromoheterocycle with an arylboronic acid.[4]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane/Water (4:1 mixture, 5 mL)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the 1,4-Dioxane/Water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Stir the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Arylboronic Acid, and Base in Flask B Evacuate and Backfill with Inert Gas (3x) A->B C Add Solvent and Pd Catalyst B->C D Heat and Stir (80-100°C, 12-24h) C->D E Monitor by TLC/LC-MS D->E F Cool to Room Temperature E->F G Dilute with Organic Solvent, Wash with Water and Brine F->G H Dry, Filter, and Concentrate G->H I Purify by Column Chromatography H->I

Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Sonogashira Coupling

This protocol outlines a standard procedure for the coupling of a bromoheterocycle with a terminal alkyne.[8]

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous DMF (5 mL)

  • Schlenk flask

  • Inert atmosphere (Argon)

Procedure:

  • In a Schlenk flask, combine this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF and triethylamine via syringe.

  • Add the terminal alkyne dropwise.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N bond formation between a bromoheterocycle and an amine.[15]

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk tube

  • Inert atmosphere

Procedure:

  • To a dry Schlenk tube, add this compound, the amine, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 4: Oxidation to 5-Bromothiazole-2-carbaldehyde

This protocol describes the oxidation of a primary alcohol to an aldehyde using TEMPO.

Materials:

  • This compound (1.0 mmol)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) (0.1 mmol, 10 mol%)

  • Trichloroisocyanuric acid (1.1 mmol)

  • Dichloromethane (CH₂Cl₂) (10 mL)

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask.

  • Add TEMPO to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trichloroisocyanuric acid in portions.

  • Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aldehyde.

  • Purify by column chromatography if necessary.

Protocol 5: Fischer Esterification

This protocol outlines the acid-catalyzed esterification of an alcohol.[12]

Materials:

  • This compound (1.0 mmol)

  • Carboxylic acid (1.2 mmol) or used as solvent

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount, ~2-3 drops)

  • Anhydrous alcohol (if carboxylic acid is not the solvent)

Procedure:

  • In a round-bottom flask, combine this compound and the carboxylic acid. If the carboxylic acid is a solid, dissolve both reactants in an excess of a simple alcohol like methanol or ethanol which will also act as a reactant.

  • Carefully add a few drops of concentrated sulfuric acid.

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude ester.

  • Purify by column chromatography or distillation as needed.

Signaling Pathway Visualizations

PI3K/Akt/mTOR Signaling Pathway

Thiazole derivatives have been developed as potent inhibitors of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer, promoting cell growth and survival.[2][3][17]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Thiazole Derivative Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.

Focal Adhesion Kinase (FAK) Signaling Pathway

FAK is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and proliferation. Thiazole-containing compounds, such as GSK2256098, have been developed as FAK inhibitors.[1][4][5]

FAK_Signaling_Pathway Integrin Integrin FAK FAK Integrin->FAK Activates Src Src FAK->Src Recruits Grb2 Grb2/SOS FAK->Grb2 Src->FAK Phosphorylates Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Migration Cell Migration & Proliferation ERK->Migration Inhibitor Thiazole Derivative (e.g., GSK2256098) Inhibitor->FAK Inhibits

Caption: Inhibition of the FAK signaling pathway by thiazole-based inhibitors.

References

Application Note: N-Alkylation of Amines using (5-Bromothiazol-2-yl)methanol via Mitsunobu Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-substituted thiazole moieties are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory effects. The synthesis of N-alkylated derivatives is a crucial step in the development of novel therapeutic agents. This application note provides a detailed protocol for the N-alkylation of primary and secondary amines using (5-Bromothiazol-2-yl)methanol as the alkylating agent. The described method utilizes the Mitsunobu reaction, a robust and versatile one-pot procedure for converting alcohols into various functional groups, including amines, with high efficiency.[1][2][3] This protocol is intended for researchers and scientists in organic synthesis and drug development.

Principle

The Mitsunobu reaction facilitates the nucleophilic substitution of a primary or secondary alcohol.[4] In this protocol, this compound is activated in situ by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][3] This forms a highly reactive oxyphosphonium salt, which is then readily displaced by a nitrogen nucleophile (a primary or secondary amine) via an Sₙ2 mechanism to yield the desired N-alkylated product.[5]

Experimental Protocol

Materials and Reagents

  • This compound

  • Nitrogen Nucleophile (e.g., primary/secondary amine, aniline derivative)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).

  • Reagent Addition: Add the desired primary or secondary amine (1.1 eq.) and triphenylphosphine (1.2 eq.).

  • Dissolution: Dissolve the mixture in anhydrous THF (approximately 0.1 M concentration relative to the alcohol). Cool the flask to 0 °C using an ice bath.

  • Activation: While stirring at 0 °C, add DIAD or DEAD (1.2 eq.) dropwise to the solution over 10-15 minutes. The reaction may change color (e.g., to a yellow or orange hue).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Quenching and Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Extraction: Redissolve the residue in dichloromethane (DCM). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: The crude residue contains the desired product along with by-products such as triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate.[5] Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-alkylated thiazole derivative.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its identity and purity.

Safety Precautions

  • Perform all operations in a well-ventilated fume hood.

  • Azodicarboxylates (DEAD, DIAD) are toxic and potential sensitizers; handle with extreme care.[5]

  • Triphenylphosphine is an irritant.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Presentation

The following table summarizes representative, illustrative results for the N-alkylation of various amine substrates with this compound under the described Mitsunobu conditions.

EntryAmine SubstrateReaction Time (h)Yield (%)Purity (%)
1Benzylamine685>98
2Piperidine491>99
34-Methoxyaniline1278>97

Note: The data presented are for illustrative purposes only. Actual yields and reaction times may vary depending on the specific substrate and reaction scale.

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the N-alkylation protocol.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep1 Combine Alcohol, Amine, and PPh3 in Flask prep2 Dissolve in Anhydrous THF prep1->prep2 prep3 Cool to 0 °C prep2->prep3 react1 Add DIAD/DEAD Dropwise prep3->react1 react2 Warm to RT and Stir react1->react2 react3 Monitor by TLC react2->react3 workup1 Concentrate Reaction Mixture react3->workup1 workup2 Aqueous Extraction (DCM) workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Flash Column Chromatography workup3->workup4 analysis1 Characterize Product (NMR, MS) workup4->analysis1

Caption: General workflow for Mitsunobu N-alkylation.

Logical Relationship in Drug Discovery

This diagram shows the logical progression from starting materials to potential biological applications for the synthesized compounds.

G cluster_synthesis Chemical Synthesis cluster_discovery Drug Discovery Cascade Reagent This compound Reaction Mitsunobu Reaction Reagent->Reaction Substrate Amine Nucleophile (Diverse Library) Substrate->Reaction Product N-Alkylated Thiazole Library Reaction->Product Screening High-Throughput Screening (HTS) Product->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Role of thiazole synthesis in a drug discovery pipeline.

References

Application Notes and Protocols for the Biological Screening of Novel (5-Bromothiazol-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive literature search did not yield specific biological screening data for novel (5-Bromothiazol-2-yl)methanol derivatives. The following application notes and protocols are based on established methodologies for the biological evaluation of structurally related thiazole and benzothiazole derivatives. This information is intended to serve as a comprehensive guide for initiating the biological screening of the title compounds.

Introduction

Thiazole-containing compounds represent a significant class of heterocyclic scaffolds in medicinal chemistry, known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The 2-aminothiazole moiety, in particular, is a privileged structure found in numerous clinically approved drugs. The introduction of a bromomethyl group at the 2-position and a bromo substituent at the 5-position of the thiazole ring in this compound derivatives suggests the potential for novel biological activities. This document provides detailed protocols for the initial biological screening of these novel derivatives, focusing on anticancer, antimicrobial, and kinase inhibition assays.

Data Presentation: Biological Activities of Structurally Related Thiazole Derivatives

The following tables summarize the biological activities of various thiazole derivatives, providing a reference for the potential efficacy of novel this compound derivatives.

Table 1: Anticancer Activity of Selected Thiazole Derivatives

Compound/Derivative ClassCell Line(s)Activity MetricValue (µM)Reference Compound(s)
2-(Benzo[d]thiazol-2-yl)-2-(5-oxo-3-phenylthiazolidin-2-ylidene)acetonitrile60 human tumor cell linesGI500.683 - 4.66-
Thiazole-5-carboxamide derivative (8c)A-549% Inhibition (at 5 µg/mL)48%Doxorubicin
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones (4c)MCF-7, HepG2IC502.57, 7.26Staurosporine
1-Benzyl-5-bromo-3-((4-(p-tolyl)thiazol-2-yl)hydrazono)indolin-2-one (7d)MCF-7IC502.93-
Thiazole derivative (3b)Leukemia HL-60(TB)PI3Kα IC50Similar to alpelisibAlpelisib
Thiazole derivative (3b)Leukemia HL-60(TB)mTOR IC50Weaker than dactolisibDactolisib

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

Compound/Derivative ClassMicrobial Strain(s)Activity MetricValue (µg/mL)Reference Compound(s)
Benzothiazole derivative (3e)Gram-positive & Gram-negative bacteriaMIC3.12Ciprofloxacin (6.25 µg/mL)
Benzothiazole derivative (3n)Fungal strainsMIC1.56 - 12.5-
5-methylthiazole based thiazolidinone (12)MRSA, P. aeruginosa, E. coli (resistant)MIC29.8 - 433.5 µMAmpicillin, Streptomycin
Benzothiazole derivatives (3, 4)S. aureus, B. subtilis, E. coli, C. albicans, A. nigerMIC25 - 200-

Table 3: Enzyme Inhibitory Activity of Selected Thiazole Derivatives

Compound/Derivative ClassTarget EnzymeActivity MetricValue (nM)Reference Compound(s)
Thiazole-based derivative (10)Acetylcholinesterase (AChE)IC50103.24Donepezil
Thiazole-based derivative (16)Acetylcholinesterase (AChE)IC50108.94Donepezil
1-Benzyl-5-bromo-3-((4-(p-tolyl)thiazol-2-yl)hydrazono)indolin-2-one (7d)VEGFR-2IC50503-
Thiazole derivative (4c)VEGFR-2IC50150Sorafenib (59 nM)

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][2][3][4] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[1]

Materials:

  • Novel this compound derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)[2]

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Measurement & Analysis start Seed cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan (DMSO) incubate3->solubilize read Read absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Figure 1. MTT Assay Workflow
Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5][6]

Materials:

  • Novel this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microplates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth directly in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the test compound dilutions. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_readout Analysis start Serial dilution of compounds in 96-well plate inoculum Prepare standardized microbial inoculum start->inoculum add_inoculum Inoculate wells inoculum->add_inoculum incubate Incubate (24-48h) add_inoculum->incubate read Visually inspect for growth incubate->read determine_mic Determine MIC read->determine_mic

Figure 2. Antimicrobial Susceptibility Workflow
In Vitro Kinase Inhibition Assay

Protein kinases are crucial regulators of cell signaling, and their dysregulation is implicated in many diseases, including cancer.[7] This protocol describes a general luminescence-based kinase assay to determine the inhibitory potential of the novel compounds.[8]

Materials:

  • Novel this compound derivatives

  • Kinase of interest (e.g., VEGFR-2, PI3K)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the test compound, the kinase, and the kinase assay buffer. Incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the reagents from the luminescence-based detection kit according to the manufacturer's instructions. This typically involves a two-step process to deplete unused ATP and then convert ADP to ATP, which generates a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Kinase_Inhibition_Signaling_Pathway cluster_pathway PI3K/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation promotes Thiazole This compound Derivative Thiazole->PI3K inhibits Thiazole->mTORC1 inhibits

Figure 3. Potential Inhibition of PI3K/mTOR Pathway
3. Potential Inhibition of PI3K/mTOR Pathway

References

Application Notes and Protocols: Antimicrobial Activity of Synthetic Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the antimicrobial activity of synthetic thiazole compounds. Thiazole derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including potent antimicrobial effects against a wide range of pathogens.[1][2] The emergence of drug-resistant microbial strains necessitates the development of novel and effective antimicrobial agents, making the study of synthetic thiazoles a critical area of research.[3][4]

This document outlines detailed protocols for key antimicrobial assays and presents a summary of quantitative data from recent studies on synthetic thiazole derivatives. Additionally, visual diagrams of experimental workflows are provided to facilitate a clear understanding of the methodologies.

Data Presentation: Antimicrobial Activity of Selected Synthetic Thiazole Derivatives

The following tables summarize the in vitro antimicrobial activity of various synthetic thiazole compounds against selected bacterial and fungal strains. The data, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), are compiled from recent scientific literature.

Table 1: Antibacterial Activity of Synthetic Thiazole Derivatives

Compound IDBacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
Compound 3 Bacillus cereus230 - 700470 - 940[5][6]
Escherichia coli230 - 700470 - 940[5][6]
Staphylococcus aureus (MRSA)230 - 700470 - 940[5]
Compound 4j Candida parapsilosis<0.06-[7]
Compound 4m Staphylococcus aureus7.81-[7]
Candida albicans0.24-[7]
Compound 37c Gram-positive bacteria46.9 - 93.7-[3]
Compounds 43a, 43b, 43c, 43d Staphylococcus aureus16.1 (for 43a)-[3]
Escherichia coli16.1 (for 43a)-[3]
Lead Thiazole Compound Staphylococcus aureus (MRSA)1.3-[8]
Compounds 66-68 Staphylococcus aureus28 - 168-[9]
Salmonella typhimurium28 - 168-[9]
Escherichia coli28 - 168-[9]

Table 2: Antifungal Activity of Synthetic Thiazole Derivatives

Compound IDFungal StrainMIC (µg/mL)MFC (µg/mL)Reference
Compound 9 Candida spp.60 - 230110 - 470[5]
Compound 37c Fungal strains5.8 - 7.8-[3]
Compounds 4b, 4g, 4j Candida albicans250-[10]
Compounds 67, 68 Candida albicans168 - 172-[9]

Experimental Protocols

Detailed methodologies for the determination of key antimicrobial parameters are provided below. These protocols are based on standard methods frequently cited in the literature for the evaluation of novel antimicrobial agents.[11][12]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Test thiazole compounds

  • Bacterial or fungal cultures

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile pipette tips and multichannel pipettor

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Test Compounds: Prepare a stock solution of each thiazole compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the stock solution in the appropriate broth medium to achieve a range of concentrations.

  • Preparation of Inoculum: Grow microbial cultures overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the broth medium to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Assay Setup:

    • Add 100 µL of the appropriate broth to all wells of a 96-well plate.

    • Add 100 µL of the diluted test compound to the first well of a row and perform serial two-fold dilutions across the plate.

    • Add 100 µL of the prepared microbial inoculum to each well.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or with a microplate reader.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed after the MIC determination to find the lowest concentration of the antimicrobial agent that kills the microorganism.

Materials:

  • Agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile pipette tips or loops

  • Incubator

Procedure:

  • Subculturing: Following the MIC assay, take a 10-20 µL aliquot from each well that showed no visible growth.

  • Plating: Spot the aliquot onto an appropriate agar plate.

  • Incubation: Incubate the plates under the same conditions as the MIC assay.

  • Reading Results: The MBC or MFC is the lowest concentration of the compound that results in no microbial growth on the agar plate.

Protocol 3: Agar Disc Diffusion (Kirby-Bauer) and Cup Plate Method

This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.

Materials:

  • Petri dishes with appropriate agar medium

  • Sterile filter paper discs or a sterile cork borer

  • Microbial cultures

  • Sterile swabs

  • Test thiazole compounds

  • Incubator

  • Calipers

Procedure:

  • Inoculation: Dip a sterile swab into the standardized microbial suspension (0.5 McFarland) and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.

  • Application of Compound:

    • Disc Diffusion: Aseptically place sterile filter paper discs impregnated with a known concentration of the test compound onto the surface of the agar.

    • Cup Plate Method: Use a sterile cork borer to create wells in the agar. Pipette a known volume of the test compound solution into each well.[12][13]

  • Incubation: Incubate the plates under appropriate conditions.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disc or well where microbial growth is inhibited) in millimeters using calipers.

Visualizations of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows described above.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Analysis A Prepare Stock Solution of Thiazole Compound C Serial Dilution of Compound in Broth A->C B Prepare Microbial Inoculum (0.5 McFarland) D Inoculation of Wells B->D C->D E Incubate Plate D->E F Read Results (Visual/Microplate Reader) E->F G Determine MIC F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

MBC_MFC_Determination_Workflow cluster_mic From MIC Assay cluster_plating Subculturing cluster_analysis Analysis A Select Wells with No Visible Growth B Aliquot from Selected Wells A->B C Spot onto Agar Plates B->C D Incubate Plates C->D E Observe for Growth D->E F Determine MBC/MFC E->F

Caption: Workflow for Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination.

Agar_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Agar Plates C Inoculate Agar Surface A->C B Standardize Microbial Inoculum B->C D Apply Compound (Disc or Well) C->D E Incubate Plates D->E F Measure Zone of Inhibition E->F

Caption: Workflow for Agar Diffusion Susceptibility Testing.

References

Application Notes and Protocols for Evaluating the Anticancer Potential of Functionalized Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer potential of functionalized thiazole derivatives, detailing their mechanism of action and providing protocols for their in vitro evaluation. Thiazole-containing compounds have emerged as a significant class of heterocyclic molecules in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects.[1][2]

Introduction to Anticancer Potential

Functionalized thiazole derivatives exert their anticancer activity through various mechanisms, making them promising candidates for cancer therapy.[1][3] These compounds have been shown to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit key signaling pathways that are often dysregulated in cancer.[4][5][6] The thiazole scaffold serves as a versatile backbone for chemical modifications, allowing for the development of derivatives with enhanced potency and selectivity against various cancer cell lines.[1] FDA-approved drugs like Dasatinib and Ixazomib, which contain a thiazole moiety, highlight the clinical significance of this class of compounds in cancer treatment.[1]

Data Presentation: In Vitro Cytotoxicity of Thiazole Derivatives

The following tables summarize the in vitro anticancer activity of various functionalized thiazole derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potential of a compound.[7]

Compound IDCancer Cell LineCell Line OriginIC50 (µM)Reference CompoundReference Compound IC50 (µM)Citation
4c HCT-116Colon Carcinoma3.80 ± 0.80Cisplatin5.18 ± 0.94[8]
4d HCT-116Colon Carcinoma3.65 ± 0.90Cisplatin5.18 ± 0.94[8]
8c HCT-116Colon Carcinoma3.16 ± 0.90Cisplatin5.18 ± 0.94[8]
4c HT-29Colorectal Adenocarcinoma7.24 ± 0.62Cisplatin11.68 ± 1.54[8]
4d HT-29Colorectal Adenocarcinoma4.13 ± 0.51Cisplatin11.68 ± 1.54[8]
8c HT-29Colorectal Adenocarcinoma3.47 ± 0.79Cisplatin11.68 ± 1.54[8]
4c HepG2Hepatocellular Carcinoma2.94 ± 0.62Cisplatin41 ± 0.63[8]
4d HepG2Hepatocellular Carcinoma2.31 ± 0.43Cisplatin41 ± 0.63[8]
8c HepG2Hepatocellular Carcinoma4.57 ± 0.85Cisplatin41 ± 0.63[8]
4c MCF-7Breast Adenocarcinoma2.57 ± 0.16Staurosporine6.77 ± 0.41[6]
4c HepG2Hepatocellular Carcinoma7.26 ± 0.44Staurosporine8.4 ± 0.51[6]
4m BxPC-3Pancreatic Adenocarcinoma1.69--[9]
4n BxPC-3Pancreatic Adenocarcinoma1.82--[9]
4r BxPC-3Pancreatic Adenocarcinoma2.20-[9]
5c HeLaCervical Cancer0.0006--[10]
5f KF-28Ovarian Cancer0.006--[10]

Key Signaling Pathways Targeted by Thiazole Derivatives

Several signaling pathways crucial for cancer cell proliferation, survival, and metastasis are modulated by thiazole derivatives.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[11] Some thiazole derivatives have been identified as dual inhibitors of PI3K and mTOR, leading to cell cycle arrest and apoptosis.[5]

PI3K_Akt_mTOR_Pathway Thiazole Derivative Thiazole Derivative PI3K PI3K Thiazole Derivative->PI3K inhibition mTOR mTOR Thiazole Derivative->mTOR Akt Akt PI3K->Akt Cell Cycle Arrest Cell Cycle Arrest Apoptosis Apoptosis Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation promotes Akt->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.

EGFR/HER2 Pathway

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key drivers of tumorigenesis in several cancers, including breast and lung cancer.[12] Certain thiazole-based compounds have demonstrated potent dual inhibitory activity against both EGFR and HER2, leading to the suppression of cancer cell proliferation.[12]

EGFR_HER2_Pathway Thiazole Derivative Thiazole Derivative EGFR EGFR Thiazole Derivative->EGFR inhibition HER2 HER2 Thiazole Derivative->HER2 inhibition Downstream Signaling Downstream Signaling EGFR->Downstream Signaling HER2->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation promotes Apoptosis Apoptosis Downstream Signaling->Apoptosis inhibits

Caption: Dual inhibition of EGFR and HER2 signaling by thiazole derivatives.

Experimental Protocols

Detailed methodologies for key experiments to assess the anticancer potential of functionalized thiazole derivatives are provided below.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[6][13]

Materials:

  • Cancer cell lines (e.g., HCT-116, HT-29, HepG2, MCF-7)[6][13]

  • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% penicillin-streptomycin[14]

  • Thiazole methanol derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

  • Dimethyl sulfoxide (DMSO)[14]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.[14][15]

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. Replace the medium in the wells with 100 µL of the various concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin or doxorubicin).[14][15] Incubate for 48-72 hours.[14]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.[14][16]

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Thiazole Derivatives A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to detect and quantify apoptosis by flow cytometry.[4][14] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains necrotic cells with compromised membranes.[14]

Materials:

  • Cancer cell lines

  • Thiazole derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the thiazole derivative at its IC50 concentration for 24-48 hours.[14]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry: Analyze the cells by flow cytometry.[14] Annexin V-positive/PI-negative cells are in early apoptosis, Annexin V-positive/PI-positive cells are in late apoptosis or necrosis, and Annexin V-negative/PI-negative cells are viable.

Apoptosis_Assay_Workflow A Treat cells with Thiazole Derivative B Harvest and wash cells A->B C Stain with Annexin V-FITC and PI B->C D Incubate in the dark C->D E Analyze by Flow Cytometry D->E F Quantify Apoptotic Cells E->F

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Protocol 3: Cell Cycle Analysis

Cell cycle analysis is performed to determine the effect of the compound on the cell cycle progression of cancer cells.[5][6]

Materials:

  • Cancer cell lines

  • Thiazole derivatives

  • Propidium Iodide (PI) staining solution

  • RNase A

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the thiazole derivative at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow A Treat cells with Thiazole Derivative B Harvest and fix cells A->B C Stain with Propidium Iodide and RNase A B->C D Incubate in the dark C->D E Analyze by Flow Cytometry D->E F Determine Cell Cycle Distribution E->F

Caption: Workflow for cell cycle analysis by flow cytometry.

Conclusion

Functionalized thiazole derivatives represent a promising class of compounds with significant anticancer potential. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit critical signaling pathways provides a strong rationale for their further development as therapeutic agents. The protocols outlined in these application notes provide a framework for the systematic in vitro evaluation of novel thiazole-based anticancer drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Bromothiazol-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Bromothiazol-2-yl)methanol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain this compound?

The most prevalent methods for synthesizing this compound involve the reduction of a corresponding carbonyl compound at the 2-position of the 5-bromothiazole ring. The two primary precursors are:

  • Ethyl 5-bromothiazole-2-carboxylate: This ester can be reduced to the desired primary alcohol.

  • 5-Bromothiazole-2-carbaldehyde: This aldehyde can also be readily reduced to the target alcohol.

A third, less common, approach involves a Grignard reaction with a suitable thiazole derivative.

Q2: Which reducing agent is most suitable for the synthesis of this compound?

The choice of reducing agent depends on the starting material.

  • For the reduction of 5-Bromothiazole-2-carbaldehyde , the milder reducing agent, sodium borohydride (NaBH₄), is generally sufficient and preferred due to its selectivity and safer handling.[1][2]

  • For the reduction of ethyl 5-bromothiazole-2-carboxylate , a stronger reducing agent like lithium aluminum hydride (LiAlH₄) is typically required.[3][4][5] It's important to note that NaBH₄ is generally not effective for reducing esters.[2]

Q3: I am observing a low yield in my synthesis. What are the potential causes?

Low yields can arise from several factors. Key areas to investigate include:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Side Reactions: The formation of undesired byproducts can consume starting material and complicate purification.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can all significantly impact yield.

  • Difficulties in Purification: The product may be lost during workup and purification steps.

For a systematic approach to addressing low yields, please refer to the Troubleshooting Guide below.

Q4: What are the likely impurities in my final product, and how can they be removed?

Common impurities may include unreacted starting materials (the carboxylate or aldehyde precursor), the over-reduced product (2-methyl-5-bromothiazole), or byproducts from side reactions. Purification is typically achieved through column chromatography on silica gel.[6] Reversed-phase HPLC can also be an effective method for purifying thiazole derivatives.[7]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound derivatives.

Low Yield
Observation Potential Cause Recommended Action
Significant amount of starting material (aldehyde or ester) remains after the reaction. Incomplete reaction.- Increase the reaction time. - Ensure the reaction temperature is appropriate for the chosen reducing agent. - Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents).
Multiple spots are visible on the TLC plate of the crude product. Formation of side products.- If using LiAlH₄, ensure the reaction is conducted under strictly anhydrous conditions. - For Grignard reactions, be aware of potential side reactions like enolization or reduction of the starting material.[8] - Analyze the crude product by NMR or LC-MS to identify major byproducts and adjust reaction conditions accordingly (e.g., lower temperature).
The desired product is not efficiently extracted from the aqueous layer during workup. Incorrect pH during workup.- Ensure the pH of the aqueous layer is adjusted appropriately to neutralize any acidic or basic species and ensure the product is in its neutral, organic-soluble form before extraction.
Low recovery after column chromatography. Inappropriate solvent system or product instability on silica gel.- Optimize the solvent system for column chromatography to ensure good separation and recovery. - If the compound is suspected to be unstable on silica, consider alternative purification methods like recrystallization or preparative TLC.
Product Impurity
Observation Potential Cause Recommended Action
Presence of a non-polar impurity, possibly 2-methyl-5-bromothiazole. Over-reduction of the carbonyl group.- Use a milder reducing agent if possible (e.g., NaBH₄ instead of LiAlH₄ if starting from the aldehyde). - Carefully control the stoichiometry of the reducing agent.
Broad or overlapping peaks during column chromatography. Poor separation.- Adjust the polarity of the eluent. A gradient elution might be necessary. - Ensure the silica gel is properly packed and the sample is loaded in a concentrated band.
Final product is an intractable oil instead of a solid. Presence of residual solvent or impurities.- Dry the product under high vacuum for an extended period. - Re-purify by column chromatography or attempt to induce crystallization by dissolving in a minimal amount of a suitable solvent and adding a non-solvent.

Experimental Protocols

Protocol 1: Reduction of 5-Bromothiazole-2-carbaldehyde using NaBH₄
  • Dissolution: Dissolve 5-Bromothiazole-2-carbaldehyde (1.0 eq) in methanol or a mixture of methanol and dichloromethane at room temperature.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise to the solution. The reaction is typically exothermic, so maintain the temperature with an ice bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Reduction of Ethyl 5-bromothiazole-2-carboxylate using LiAlH₄
  • Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of Ester: Cool the LiAlH₄ suspension to 0 °C. Dissolve ethyl 5-bromothiazole-2-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and quench it by the sequential and careful dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Filtration and Extraction: Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate. Extract the filtrate with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography to yield this compound.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reduction Reaction cluster_workup Workup & Purification start1 5-Bromothiazole-2-carbaldehyde reaction1 Reduction with NaBH4 in Methanol start1->reaction1 start2 Ethyl 5-bromothiazole-2-carboxylate reaction2 Reduction with LiAlH4 in Anhydrous THF start2->reaction2 workup Quenching & Extraction reaction1->workup reaction2->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield cluster_diagnosis Diagnosis cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed check_tlc Analyze TLC of crude product start->check_tlc check_workup Review workup procedure start->check_workup incomplete_reaction Incomplete Reaction check_tlc->incomplete_reaction side_reactions Side Reactions check_tlc->side_reactions poor_extraction Poor Extraction check_workup->poor_extraction purification_loss Loss during Purification check_workup->purification_loss solution1 Increase reaction time/ temperature/reagent incomplete_reaction->solution1 solution2 Optimize conditions (e.g., temp, anhydrous) side_reactions->solution2 solution3 Adjust pH during extraction poor_extraction->solution3 solution4 Optimize chromatography purification_loss->solution4

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Bromination of 2-(hydroxymethyl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2-(hydroxymethyl)thiazole. Our goal is to help you navigate potential challenges, minimize side reactions, and optimize the yield and purity of your target compound, 2-(bromomethyl)thiazole.

Troubleshooting Guides

This section addresses specific issues that may arise during the bromination of 2-(hydroxymethyl)thiazole, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of 2-(bromomethyl)thiazole

Potential Cause Troubleshooting Steps
Ineffective Brominating Agent Select an appropriate brominating agent based on your experimental conditions. Phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) followed by a bromide source are effective for converting primary alcohols to alkyl bromides via an SN2 mechanism.[1][2] N-Bromosuccinimide (NBS) is another alternative, though it can sometimes be less reactive for this specific transformation.[3]
Decomposition of Reagents or Product Ensure all reagents are fresh and anhydrous, as moisture can lead to the decomposition of PBr₃ and other brominating agents.[4] The product, 2-(bromomethyl)thiazole, can also be unstable; it is recommended to store it in a dry environment at 2-8°C.[5]
Suboptimal Reaction Temperature For reactions with PBr₃, maintain a low temperature (e.g., 0°C) during reagent addition to control the exothermic reaction and prevent side product formation.[6] For NBS bromination, the temperature may need to be optimized to balance reaction rate and selectivity.
Incorrect Stoichiometry Use the correct stoichiometry of the brominating agent. An excess may lead to over-bromination, while an insufficient amount will result in incomplete conversion.

Issue 2: Presence of Multiple Products in the Reaction Mixture

Potential Cause Troubleshooting Steps
Over-bromination on the Thiazole Ring The thiazole ring is susceptible to electrophilic bromination, particularly at the C5 position.[7] To minimize this, use a controlled amount of the brominating agent and consider milder reaction conditions. Using reagents like PBr₃ that favor SN2 reaction at the hydroxyl group over electrophilic aromatic substitution can be advantageous.
Formation of bis(thiazol-2-ylmethyl) ether This ether can form as a byproduct through the reaction of the starting material with the product, particularly under acidic conditions or if the reaction is heated for an extended period. To mitigate this, ensure complete conversion of the starting material and avoid unnecessarily high temperatures.
Oxidation of the Hydroxymethyl Group Some brominating agents or reaction conditions can lead to the oxidation of the alcohol to thiazole-2-carboxaldehyde or thiazole-2-carboxylic acid. Use of specific reagents for alcohol-to-bromide conversion like PBr₃ under anhydrous conditions helps to avoid this.
Formation of Rearrangement Products While less common for primary alcohols, the use of strong acids like HBr can potentially lead to carbocation intermediates and subsequent rearrangements. Reagents like PBr₃ and SOCl₂ that proceed via an SN2 mechanism are preferred to avoid this.[2][6]

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Co-elution of Impurities during Chromatography Optimize the solvent system for column chromatography to achieve better separation of the desired product from closely eluting impurities. GC-MS analysis of the crude mixture can help in identifying the nature of the byproducts, aiding in the development of a purification strategy.[8][9]
Decomposition on Silica Gel If the product is sensitive to silica gel, consider alternative purification methods such as distillation under reduced pressure or using a different stationary phase like alumina.
High Boiling Point of the Product 2-(Bromomethyl)thiazole has a relatively high boiling point. Purification by distillation should be performed under high vacuum to lower the boiling temperature and prevent thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: Which brominating agent is best for converting 2-(hydroxymethyl)thiazole to 2-(bromomethyl)thiazole?

A1: The choice of brominating agent depends on the desired selectivity and reaction conditions.

  • Phosphorus tribromide (PBr₃) is a common and effective choice for converting primary alcohols to alkyl bromides via an SN2 mechanism, which minimizes ring bromination and rearrangement side reactions.[10][11]

  • Thionyl chloride (SOCl₂) followed by a bromide salt can also be used. The reaction with SOCl₂ typically proceeds with inversion of configuration in the presence of a base like pyridine.[6][12]

  • N-Bromosuccinimide (NBS) can be used, but it may also lead to bromination on the electron-rich thiazole ring, especially if reaction conditions are not carefully controlled.[3][13]

Q2: What are the most common side products in this reaction?

A2: Common side products include:

  • Ring-brominated species : Primarily 5-bromo-2-(hydroxymethyl)thiazole or 5-bromo-2-(bromomethyl)thiazole.

  • bis(thiazol-2-ylmethyl) ether : Formed from the reaction of unreacted starting material with the product.

  • Thiazole-2-carboxaldehyde : Resulting from the oxidation of the hydroxymethyl group.

  • Unreacted starting material : 2-(hydroxymethyl)thiazole.

Q3: How can I prevent the formation of the bis(thiazol-2-ylmethyl) ether byproduct?

A3: To minimize ether formation, ensure the reaction goes to completion by using a slight excess of the brominating agent and appropriate reaction times. Working at lower temperatures can also reduce the rate of this side reaction. An efficient work-up to remove unreacted starting material promptly is also beneficial.

Q4: What is the best method to purify the final product?

A4: Purification can be challenging due to the reactivity of the product.

  • Column chromatography on silica gel is a common method. A careful selection of the eluent system is crucial for good separation.

  • Distillation under reduced pressure is a viable option for larger scales, but care must be taken to avoid thermal decomposition.[14]

Experimental Protocols

Protocol 1: Bromination using Phosphorus Tribromide (PBr₃)

  • Reaction Setup : Dissolve 2-(hydroxymethyl)thiazole (1 equivalent) in a dry, inert solvent such as diethyl ether or dichloromethane in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling : Cool the solution to 0°C in an ice bath.

  • Reagent Addition : Slowly add phosphorus tribromide (PBr₃) (approximately 0.4 equivalents) dropwise to the cooled solution while stirring vigorously. The addition should be done over a period of 30-60 minutes to control the exothermic reaction.

  • Reaction Monitoring : Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Work-up : Carefully quench the reaction by pouring it onto crushed ice. Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 2-(hydroxymethyl)thiazole B 2-(bromomethyl)thiazole A->B  PBr₃ or SOCl₂/Br⁻ (SN2) C Ring Bromination (e.g., 5-bromo- derivatives) A->C  Excess Brominating Agent (e.g., NBS) D bis(thiazol-2-ylmethyl) ether A->D  + 2-(hydroxymethyl)thiazole E Thiazole-2-carboxaldehyde A->E  Oxidizing Conditions B->D  + 2-(hydroxymethyl)thiazole

Caption: Main reaction and potential side reaction pathways.

Troubleshooting_Workflow Start Low Yield of 2-(bromomethyl)thiazole Check_Reagents Check Reagent Quality (Fresh, Anhydrous) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Time) Start->Check_Conditions Analyze_Crude Analyze Crude Mixture (TLC, GC-MS) Check_Reagents->Analyze_Crude Check_Conditions->Analyze_Crude Side_Products Identify Side Products Analyze_Crude->Side_Products Optimize_Stoichiometry Optimize Stoichiometry Side_Products->Optimize_Stoichiometry  Over-bromination Change_Reagent Change Brominating Agent Side_Products->Change_Reagent  Multiple Byproducts Modify_Workup Modify Work-up/ Purification Side_Products->Modify_Workup  Decomposition Success Improved Yield Optimize_Stoichiometry->Success Change_Reagent->Success Modify_Workup->Success

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Optimizing Palladium Catalysts for (5-Bromothiazol-2-yl)methanol Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to assist you in optimizing palladium-catalyzed cross-coupling reactions involving (5-Bromothiazol-2-yl)methanol. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and achieve successful reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why is my cross-coupling reaction with this compound resulting in a low or no yield?

Possible Causes and Solutions:

  • Catalyst Deactivation/Inhibition: The hydroxymethyl group (-CH₂OH) on the thiazole ring can coordinate with the palladium center, leading to catalyst inhibition or deactivation. The formation of a black precipitate ("palladium black") is a common sign of catalyst decomposition.

    • Solution: Screen a variety of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can create steric hindrance around the palladium atom, potentially preventing strong coordination of the hydroxymethyl group and stabilizing the active catalytic species. Consider using pre-formed palladium catalysts (e.g., XPhos Pd G2 or G3) which can be more robust.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent.

    • Solution: Systematically screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., 1,4-dioxane, toluene, DMF, or aqueous mixtures). Temperature optimization is also crucial; start at a moderate temperature (e.g., 80 °C) and adjust as needed.

  • Inefficient Oxidative Addition: The carbon-bromine bond on the electron-rich thiazole ring may be less reactive towards oxidative addition, a key step in the catalytic cycle.

    • Solution: Employ more electron-rich and sterically demanding phosphine ligands (Buchwald-type ligands are often effective) to promote the oxidative addition step.[1] In some cases, switching to a more reactive halide (e.g., iodide) on the thiazole, if synthetically feasible, can significantly improve reaction rates.

  • Poor Quality Reagents or Solvents: Impurities, oxygen, or moisture in reagents and solvents can lead to catalyst deactivation and side reactions.

    • Solution: Ensure all reagents are of high purity. Use anhydrous and degassed solvents. Running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is essential.

Q2: I am observing significant amounts of side products, such as dehalogenation of my starting material or protodeborylation of my boronic acid coupling partner. What can I do?

Possible Causes and Solutions:

  • Dehalogenation: This side reaction can occur after oxidative addition, where a hydride source in the reaction mixture (e.g., amine bases or alcohol solvents) leads to the formation of the debrominated thiazole.[2]

    • Solution: Minimize potential hydride sources. If using an amine base, consider switching to an inorganic base like K₃PO₄ or Cs₂CO₃. Ensure your solvent is anhydrous.

  • Protodeborylation: Boronic acids, especially heteroaryl boronic acids, can be prone to hydrolysis, leading to the formation of the corresponding arene.[2]

    • Solution: Use a carefully dried solvent and consider using boronic esters (e.g., pinacol esters), which are often more stable. Minimizing reaction time and using a suitable base (e.g., KF) can also suppress this side reaction.

Q3: My reaction appears to stall before completion. What steps can I take?

Possible Causes and Solutions:

  • Catalyst Instability over Time: The active catalytic species may not be stable for the entire duration of the reaction at elevated temperatures.

    • Solution: Try a lower reaction temperature for a longer period. The use of robust ligands, such as Buchwald's biaryl phosphines, can enhance catalyst stability. Adding a fresh portion of the catalyst mid-reaction could also be considered, though this is less ideal.

  • Product Inhibition: The product of the reaction may be coordinating to the palladium catalyst more strongly than the starting materials, leading to inhibition.

    • Solution: This can be challenging to overcome. Experimenting with different ligand systems might identify one that is less susceptible to product inhibition. Running the reaction at a higher dilution may also help in some cases.

Frequently Asked Questions (FAQs)

Q1: What are the best general starting conditions for a Suzuki-Miyaura coupling with this compound?

A1: A good starting point for a Suzuki-Miyaura coupling would be to use this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst like Pd(OAc)₂ (2-5 mol%) with a suitable ligand such as SPhos (4-10 mol%), and a base like K₃PO₄ (2.0-3.0 eq.). A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1). The reaction is typically heated to 80-100 °C and monitored until completion.[3]

Q2: Can I perform a Buchwald-Hartwig amination with this compound?

A2: Yes, a Buchwald-Hartwig amination should be feasible. For this reaction, you would typically use this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium pre-catalyst such as Pd₂(dba)₃ (1-2 mol%) with a ligand like XPhos (2.5-4 mol%), and a strong base like NaOtBu (1.4 eq.). Anhydrous, non-protic solvents like toluene or dioxane are standard.[4] Be mindful that the hydroxymethyl group could potentially react with the strong base.

Q3: Is the hydroxymethyl group on this compound stable under typical cross-coupling conditions?

A3: The hydroxymethyl group is generally stable. However, under strongly basic conditions or at very high temperatures, side reactions could occur. The primary concern is its potential to coordinate with and inhibit the palladium catalyst. If issues are suspected, protection of the alcohol (e.g., as a silyl ether) could be considered, although this adds extra steps to the synthesis.

Q4: Which palladium catalyst and ligand combination is best for my specific coupling partner?

A4: The optimal catalyst-ligand system is highly dependent on the specific coupling partners (e.g., arylboronic acid, amine, alkyne). A screening approach is often necessary. For Suzuki and Buchwald-Hartwig reactions with heteroaryl halides, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often superior to less sophisticated ligands like triphenylphosphine.[5]

Q5: How can I monitor the progress of my reaction?

A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] This will allow you to determine when the starting material has been consumed and to check for the formation of the desired product.

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

ParameterCondition 1Condition 2Condition 3
Palladium Source Pd(OAc)₂ (3 mol%)Pd₂(dba)₃ (1.5 mol%)Pd(PPh₃)₄ (5 mol%)
Ligand SPhos (6 mol%)XPhos (4 mol%)None
Base K₃PO₄ (2.5 eq.)Cs₂CO₃ (2.0 eq.)K₂CO₃ (3.0 eq.)
Solvent 1,4-Dioxane/H₂O (4:1)TolueneDMF/H₂O (5:1)
Temperature 90 °C100 °C110 °C
Notes Good general starting point for electron-rich and -neutral arylboronic acids.Often effective for more challenging or sterically hindered substrates.A more "classic" condition, may require longer reaction times.

Note: These are suggested starting points based on reactions with analogous substrates. Optimization will likely be required for your specific system.

Table 2: Troubleshooting Guide Summary

IssuePotential CauseSuggested Solution
Low/No Yield Catalyst Inhibition/DeactivationUse bulky, electron-rich phosphine ligands (SPhos, XPhos).
Suboptimal ConditionsScreen different bases, solvents, and temperatures.
Side Product Formation DehalogenationUse inorganic bases (K₃PO₄, Cs₂CO₃).
Protodeborylation of Boronic AcidUse anhydrous solvents; consider boronic esters.
Stalled Reaction Catalyst InstabilityLower reaction temperature, use robust ligands.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (e.g., K₃PO₄, 2.0 eq.), the palladium source (e.g., Pd(OAc)₂, 3 mol%), and the ligand (e.g., SPhos, 6 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3][6]

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In an inert atmosphere glovebox or using Schlenk line techniques, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2.5-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 eq.) and the anhydrous, degassed solvent (e.g., toluene). Finally, add the amine (1.2 eq.).

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the required time (typically 12-24 hours). Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction with water and extract with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow reagents 1. Reagent Addition This compound, Coupling Partner, Base, Pd Catalyst, Ligand inert 2. Inert Atmosphere Evacuate & Backfill with Ar or N₂ (3x) reagents->inert solvent 3. Solvent Addition Add Degassed Solvent inert->solvent reaction 4. Reaction Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Work-up Quench, Extract reaction->workup purify 6. Purification Column Chromatography workup->purify product Final Product purify->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

Troubleshooting_Logic start Reaction Issue: Low or No Yield cause1 Catalyst Deactivation? start->cause1 cause2 Suboptimal Conditions? start->cause2 cause3 Side Reactions? start->cause3 solution1a Screen Bulky Ligands (e.g., SPhos, XPhos) cause1->solution1a solution1b Use Pre-catalyst cause1->solution1b solution2a Screen Bases (K₃PO₄, Cs₂CO₃) cause2->solution2a solution2b Screen Solvents (Dioxane, Toluene) cause2->solution2b solution3a Dehalogenation: Use Inorganic Base cause3->solution3a solution3b Protodeborylation: Use Boronic Ester cause3->solution3b

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

References

Technical Support Center: Purification of (5-Bromothiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude (5-Bromothiazol-2-yl)methanol reaction products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Purification

Possible Cause Recommended Solution
Incomplete reaction: Significant amount of starting material (e.g., 2-formyl-5-bromothiazole) remains.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. If the reaction has stalled, consider optimizing reaction conditions (e.g., temperature, reaction time, reagent stoichiometry).
Product loss during extraction: The product may have some solubility in the aqueous phase.Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery. Combine the organic layers for subsequent workup.
Product loss during chromatography: The compound may be strongly adsorbed onto the silica gel.Use a more polar eluent system. A common starting point for polar compounds is a gradient of methanol in dichloromethane.[1] Consider "dry loading" the sample onto silica gel to minimize band broadening.
Co-elution with impurities: An impurity with a similar polarity to the product may be difficult to separate.Optimize the TLC solvent system to achieve better separation between the product and the impurity. A difference in Rf values of at least 0.2 is desirable for good separation on a column.
Product degradation: The compound may be unstable on silica gel.Deactivate the silica gel by treating it with a small amount of a base like triethylamine mixed with the eluent. Alternatively, consider using a different stationary phase like alumina.
Inappropriate recrystallization solvent: The product may be too soluble in the chosen solvent, even at low temperatures.Test a range of solvents or solvent mixtures. For thiazole derivatives, polar protic solvents like ethanol or methanol are often good starting points. Use the minimum amount of hot solvent necessary to dissolve the product.

Issue 2: Presence of Impurities in the Final Product

Possible Cause Recommended Solution
Unreacted starting material (2-formyl-5-bromothiazole): The aldehyde is less polar than the desired alcohol product.Optimize column chromatography conditions. Start with a less polar eluent (e.g., hexane/ethyl acetate mixture) to first elute the less polar aldehyde, then gradually increase the polarity to elute the desired alcohol.
Formation of byproducts: Over-reduction or other side reactions may lead to impurities with polarities similar to the product.Fine-tune the eluent system for column chromatography. A shallow gradient elution can improve the separation of closely related compounds. If column chromatography is insufficient, consider preparative HPLC for higher purity.
Solvent impurities: Residual solvents from the reaction or purification process.Ensure the purified product is thoroughly dried under vacuum. If residual solvent persists, it may be removed by dissolving the product in a low-boiling point solvent (like dichloromethane) and re-evaporating.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for Thin Layer Chromatography (TLC) analysis of this compound?

A good starting point for TLC analysis is a mixture of ethyl acetate and hexane. You can start with a 1:1 mixture and adjust the ratio based on the resulting Rf value of your product. For more polar compounds, a small amount of methanol can be added to the eluent system (e.g., 5% methanol in dichloromethane). The ideal Rf value for column chromatography is typically between 0.2 and 0.4.

Q2: How can I visualize the spots on the TLC plate?

This compound, containing a thiazole ring, is expected to be UV active. Therefore, the primary method for visualization is using a UV lamp at 254 nm, where the compound should appear as a dark spot on a fluorescent background.[2][3] Staining with iodine vapor can also be used as a secondary visualization technique.[2][4][5]

Q3: What are the recommended conditions for column chromatography?

For a polar compound like this compound, silica gel is a suitable stationary phase. A good starting eluent system would be a gradient of ethyl acetate in hexane, or for more polar separations, methanol in dichloromethane.[1] It is recommended to start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute the desired product.

Q4: I am having trouble with my compound streaking on the TLC plate. What can I do?

Streaking on a TLC plate can be caused by several factors:

  • Sample is too concentrated: Dilute your sample before spotting it on the TLC plate.

  • The compound is highly polar: Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent system to improve the spot shape.

  • The compound is acidic or basic: Add a small amount of a modifier to the eluent. For acidic compounds, add a drop of acetic acid. For basic compounds, add a drop of triethylamine.

Q5: What is the best way to remove the solvent after column chromatography?

The most common method is to use a rotary evaporator. This allows for efficient removal of the solvent under reduced pressure at a controlled temperature, which is important to prevent degradation of the product.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring and Solvent System Optimization

  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Using a capillary tube, apply a small spot of the sample solution to the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the desired mobile phase (e.g., a mixture of ethyl acetate and hexane). Allow the solvent front to travel up the plate.

  • Visualization: After the solvent front has reached the top of the plate, remove the plate and allow it to dry. Visualize the spots under a UV lamp (254 nm) and/or in an iodine chamber.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.

Protocol 2: Flash Column Chromatography Purification

  • Column Packing: Pack a glass column with silica gel using the selected mobile phase as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading").

  • Elution: Begin elution with the mobile phase, starting with a lower polarity and gradually increasing the polarity (gradient elution). For example, start with 10% ethyl acetate in hexane and gradually increase to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 3: Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. For thiazole derivatives, polar protic solvents like ethanol or methanol are good starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution briefly heated and then filtered hot to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow crude_product Crude this compound tlc_analysis TLC Analysis crude_product->tlc_analysis Optimize Separation column_chromatography Column Chromatography crude_product->column_chromatography Primary Purification tlc_analysis->column_chromatography Optimized Solvent System recrystallization Recrystallization column_chromatography->recrystallization Further Purification purity_check Purity Check (TLC, NMR, etc.) column_chromatography->purity_check recrystallization->purity_check pure_product Pure Product purity_check->pure_product Purity Confirmed

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Purification Issue low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction loss_during_workup Loss During Workup low_yield->loss_during_workup degradation Degradation on Silica low_yield->degradation coelution Co-elution of Impurities impure_product->coelution unreacted_sm Unreacted Starting Material impure_product->unreacted_sm byproducts Side-Reaction Products impure_product->byproducts optimize_reaction Optimize Reaction Conditions incomplete_reaction->optimize_reaction optimize_extraction Optimize Extraction/Column loss_during_workup->optimize_extraction change_stationary_phase Use Alumina/Deactivated Silica degradation->change_stationary_phase optimize_gradient Optimize Eluent Gradient coelution->optimize_gradient unreacted_sm->optimize_gradient byproducts->optimize_gradient

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Functionalization of 5-Bromothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromothiazole functionalization. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the functionalization of 5-bromothiazole?

A1: The most prevalent byproducts in 5-bromothiazole functionalization, particularly in cross-coupling reactions like Suzuki-Miyaura coupling, are debrominated thiazole and homocoupled products derived from the boronic acid reagent.[1] The C-Br bond at the 5-position of the thiazole ring can be susceptible to reduction (debromination), leading to the formation of the parent thiazole. Homocoupling results in a symmetrical biaryl byproduct from the coupling of two boronic acid molecules.[1]

Q2: What factors contribute to the formation of these byproducts?

A2: Several experimental parameters can influence the formation of byproducts:

  • Debromination: This side reaction is often promoted by high reaction temperatures, the use of strong bases, and the presence of hydride sources in the reaction mixture. The choice of palladium catalyst and ligands also plays a crucial role.

  • Homocoupling: The presence of dissolved oxygen in the reaction mixture is a primary cause of boronic acid homocoupling.[1] Palladium(II) species, which can form from the oxidation of the active Pd(0) catalyst by oxygen, can mediate this undesired reaction.

Q3: How can I minimize the formation of debrominated byproducts?

A3: To suppress debromination, consider the following strategies:

  • Temperature Control: Lowering the reaction temperature can often reduce the rate of debromination.

  • Base Selection: Use milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide (NaOH) or sodium tert-butoxide (NaOtBu).

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize potential hydride sources.

Q4: What are the best practices to avoid homocoupling of the boronic acid?

A4: Minimizing homocoupling primarily involves the rigorous exclusion of oxygen:

  • Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (nitrogen or argon) through the liquid or by using freeze-pump-thaw cycles.

  • Catalyst Choice: Using a pre-activated Pd(0) catalyst can sometimes be advantageous over in-situ reduction of a Pd(II) salt.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High percentage of debrominated byproduct in crude NMR. 1. Reaction temperature is too high. 2. Base is too strong. 3. Presence of hydride donors (e.g., water, alcohols).1. Reduce the reaction temperature in 10-20 °C increments. 2. Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄). 3. Use anhydrous solvents and reagents.
Significant amount of homocoupled biaryl byproduct observed by LC-MS. 1. Incomplete degassing of the reaction mixture. 2. Use of a Pd(II) precatalyst without efficient reduction.1. Improve the degassing procedure (e.g., extended sparging with inert gas or freeze-pump-thaw cycles). 2. Consider using a Pd(0) catalyst source directly.
Both desired product and unreacted 5-bromothiazole are present after a prolonged reaction time. 1. Catalyst deactivation. 2. Insufficiently active catalyst system for the substrate.1. Ensure all reagents and solvents are pure and the reaction is under an inert atmosphere. 2. Screen different palladium catalysts and phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos).
Difficulty in separating the desired product from byproducts by column chromatography. Byproducts have similar polarity to the desired product.1. Optimize the solvent system for column chromatography to improve separation. 2. Consider recrystallization as an alternative or additional purification step.

Data on Byproduct Formation

The following table summarizes illustrative quantitative data on the impact of reaction conditions on byproduct formation during the Suzuki-Miyaura coupling of 5-bromothiazole with an arylboronic acid.

Base Temperature (°C) Atmosphere Debromination Byproduct (%) Homocoupling Byproduct (%) Desired Product Yield (%)
NaOH100Air251560
NaOH80Nitrogen15877
K₂CO₃100Air101278
K₂CO₃80Nitrogen<5<590
K₃PO₄80Nitrogen<5<592

Note: These values are representative and can vary depending on the specific substrates, catalyst, and other reaction parameters.

Experimental Protocols

Protocol 1: General Procedure for Liquid-Liquid Extraction Workup

This protocol is designed to remove inorganic salts and highly polar impurities after the reaction is complete.

  • Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted in a water-miscible solvent (e.g., dioxane, DMF), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Transfer the mixture to a separatory funnel. Add water and shake gently, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the aqueous layer. Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then with brine (saturated NaCl solution).

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

This method is suitable for separating the desired functionalized thiazole from byproducts and unreacted starting materials based on polarity.

  • Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A common starting point for 5-arylthiazoles is a mixture of hexanes and ethyl acetate. The ideal solvent system should provide good separation (ΔRf > 0.2) between the desired product and major impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) to maintain a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis and Concentration: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid products.

  • Solvent Selection: Choose a solvent or solvent pair in which the desired compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents for thiazole derivatives include ethanol, methanol, or mixtures like ethanol/water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. If the solution is colored, a small amount of activated charcoal can be added before this step.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and then dry them under vacuum.

Visualizations

Byproduct_Formation_Pathway cluster_reaction Functionalization Reaction 5-Bromothiazole 5-Bromothiazole Desired Product Desired Product 5-Bromothiazole->Desired Product Cross-Coupling Debrominated Thiazole Debrominated Thiazole 5-Bromothiazole->Debrominated Thiazole Debromination Arylboronic Acid Arylboronic Acid Arylboronic Acid->Desired Product Homocoupled Byproduct Homocoupled Byproduct Arylboronic Acid->Homocoupled Byproduct Homocoupling Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Desired Product

Caption: Reaction pathways in 5-bromothiazole functionalization.

Troubleshooting_Workflow cluster_purification Purification Strategy start Reaction Complete analyze Analyze Crude Product (TLC, LC-MS, NMR) start->analyze identify_byproducts Identify Major Byproducts analyze->identify_byproducts impure Impurities Present identify_byproducts->impure pure Product is Pure column Column Chromatography impure->column Polarity Difference recrystallize Recrystallization impure->recrystallize Solid Product extraction Liquid-Liquid Extraction impure->extraction Remove Salts column->pure recrystallize->pure extraction->analyze Re-analyze

References

Stability issues of (5-Bromothiazol-2-yl)methanol in acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (5-Bromothiazol-2-yl)methanol, particularly in acidic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic conditions?

While specific kinetic data for this compound is not extensively published, thiazole derivatives, in general, can be susceptible to hydrolysis under acidic conditions.[1] The thiazole ring itself and the hydroxymethyl group may undergo degradation. The extent of degradation is dependent on the acid concentration, temperature, and duration of exposure. It is crucial to perform experimental studies to determine the precise stability profile for your specific application.

Q2: What are the potential degradation pathways for this compound in an acidic environment?

Thiazole rings can be susceptible to hydrolysis, which may lead to ring-opening products.[1] Additionally, the hydroxymethyl group could undergo reactions such as etherification in the presence of alcoholic solvents or other acid-catalyzed transformations. A potential, though not definitively documented, pathway could involve protonation of the thiazole ring followed by nucleophilic attack by water, leading to ring cleavage.

Q3: What analytical methods are recommended for monitoring the stability of this compound?

The most common and effective analytical methods are stability-indicating High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] HPLC allows for the separation of the parent compound from its degradation products, while LC-MS/MS is invaluable for the structural identification of these products by analyzing their mass-to-charge ratios.[1]

Q4: What are typical forced degradation conditions to assess the acidic stability of this compound?

Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products.[1] Typical conditions for acid hydrolysis involve treating a solution of the compound with 0.1 M HCl at an elevated temperature, such as 60°C, for a period of 24 hours.[1] However, these conditions should be optimized to achieve a target degradation of 5-20% of the parent compound.[2]

Troubleshooting Guide

Issue Encountered Potential Cause(s) Recommended Solution(s)
Rapid disappearance of the parent compound peak in HPLC analysis. The acidic conditions are too harsh (concentration, temperature, or time).Reduce the acid concentration (e.g., to 0.01 M HCl), lower the temperature, or shorten the incubation time. The goal is to achieve controlled degradation.[2]
Multiple unknown peaks appear in the chromatogram. This indicates the formation of several degradation products.Utilize LC-MS/MS to identify the mass of each unknown peak, which will aid in their structural elucidation.[1] Consider that some peaks may also arise from interactions with excipients if working with a formulation.
Poor reproducibility of degradation results. Inconsistent experimental parameters (temperature fluctuations, inaccurate solution concentrations). Incomplete neutralization of the acidic sample before injection.Ensure precise control over all experimental variables. Always neutralize the sample with a stoichiometric amount of base (e.g., NaOH) before HPLC analysis to prevent on-column degradation.[1]
No degradation is observed even under harsh acidic conditions. The compound is highly stable under the tested conditions. The analytical method is not stability-indicating (i.e., a degradation product is co-eluting with the parent peak).Increase the severity of the stress conditions (e.g., higher temperature, longer duration). To verify if the method is stability-indicating, check for peak purity using a photodiode array (PDA) detector or by developing an alternative chromatographic method with different selectivity.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study on this compound to illustrate how results can be summarized.

Condition Time (hours) Temperature (°C) % Degradation of this compound Number of Major Degradation Products
0.01 M HCl24608.21
0.1 M HCl246019.52
0.1 M HCl128025.33
1 M HCl2460>90Multiple/Unresolved

Experimental Protocols

Protocol for Acid-Forced Degradation Study

This protocol provides a general framework for assessing the stability of this compound in acidic conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Control Sample: Prepare a control by mixing 1 mL of the stock solution with 1 mL of the solvent used for the acid solution (e.g., water).

  • Incubate both the stressed and control samples at 60°C for 24 hours. It is advisable to also run a sample at room temperature to assess the effect of temperature.

  • After the incubation period, cool the samples to room temperature.

  • Neutralize the stressed sample with an equivalent amount of 0.1 M NaOH before analysis.

3. Sample Analysis:

  • Analyze the stressed and control samples by a stability-indicating HPLC-UV method. An example of starting HPLC conditions is provided below. This method should be optimized for your specific instrumentation and potential degradation products.[1]

4. Example HPLC Method:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with 95% A, 5% B; ramp to 5% A, 95% B over 30 minutes; hold for 5 minutes; return to initial conditions and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the λmax of this compound (e.g., 254 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

G Potential Acid-Catalyzed Degradation Pathway cluster_main Potential Acid-Catalyzed Degradation Pathway A This compound B Protonated Thiazole Intermediate A->B + H+ C Ring-Opened Intermediate B->C + H2O (Nucleophilic Attack) D Degradation Products C->D Further Reactions

Caption: Potential degradation pathway of this compound in acid.

G Forced Degradation Experimental Workflow cluster_workflow Forced Degradation Experimental Workflow prep Prepare 1 mg/mL Stock Solution stress Mix with 0.1 M HCl (Incubate at 60°C for 24h) prep->stress control Prepare Control Sample (Stock + Solvent) prep->control neutralize Neutralize with 0.1 M NaOH stress->neutralize analyze Analyze by HPLC-UV/MS control->analyze neutralize->analyze data Compare Stressed vs. Control Data analyze->data

Caption: Workflow for a forced degradation study.

G Troubleshooting Logic for Unexpected Results rect_node rect_node start Unexpected Result (e.g., >20% degradation) check_conditions Are conditions too harsh? start->check_conditions reduce_conditions Reduce acid concentration, temperature, or time. check_conditions->reduce_conditions Yes check_method Is the analytical method stable? check_conditions->check_method No re_evaluate Re-evaluate Method and Repeat Experiment reduce_conditions->re_evaluate neutralize_sample Ensure sample is neutralized before injection. check_method->neutralize_sample No check_method->re_evaluate Yes neutralize_sample->re_evaluate

Caption: Troubleshooting unexpected degradation results.

References

Preventing debromination in (5-Bromothiazol-2-yl)methanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical reactions involving (5-Bromothiazol-2-yl)methanol, with a primary focus on preventing unwanted debromination.

Troubleshooting Guide: Preventing Debromination

Debromination, the undesired cleavage of the C-Br bond and its replacement with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions of aryl bromides. This guide provides a systematic approach to mitigate this issue when working with this compound.

Initial Assessment:

Before modifying your reaction protocol, confirm the presence of the debrominated byproduct, (2-hydroxymethyl)thiazole, using analytical techniques such as LC-MS, GC-MS, or NMR spectroscopy by comparing the crude reaction mixture to an authentic standard.

Troubleshooting Workflow:

If debromination is confirmed, follow the workflow below to systematically address the potential causes. It is recommended to adjust one parameter at a time to isolate the variable responsible for the improvement.

G cluster_0 start Significant Debromination Observed q1 Is the reaction temperature > 80 °C? start->q1 s1 Lower Temperature (e.g., 50-70 °C) q1->s1 Yes q2 Is a strong base used? (e.g., NaOtBu, NaOH, KOH) q1->q2 No s1->q2 end Debromination Minimized s1->end s2 Switch to Milder Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) q2->s2 Yes q3 Are anhydrous conditions ensured? q2->q3 No s2->q3 s2->end s3 Use Dry Solvents & Reagents Degas Solvent q3->s3 No q4 Is the catalyst/ligand optimal? q3->q4 Yes s3->q4 s3->end s4 Screen Ligands (e.g., bulky, electron-rich phosphines like SPhos, XPhos) q4->s4 No q5 Is the hydroxyl group unprotected? q4->q5 Yes s4->q5 s4->end s5 Protect Hydroxyl Group (e.g., as MOM or Silyl Ether) q5->s5 Yes q5->end No s5->end

Caption: A step-by-step workflow for troubleshooting debromination.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem in reactions with this compound?

A1: Debromination is an undesired side reaction where the bromine atom on the thiazole ring is replaced by a hydrogen atom, leading to the formation of (2-hydroxymethyl)thiazole.[1] This byproduct consumes your starting material, reduces the yield of the desired product, and complicates purification. The bromine atom is often the intended site of reaction for further molecular elaboration, such as in cross-coupling reactions.

Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?

A2: Several factors can promote debromination:

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of the debromination side reaction.[2]

  • Strong Bases: Strong bases, such as sodium tert-butoxide (NaOtBu), sodium hydroxide (NaOH), or potassium hydroxide (KOH), can facilitate hydrodehalogenation.[2]

  • Catalyst and Ligand Choice: The electronic and steric properties of the palladium catalyst and its associated ligands are crucial. While bulky, electron-rich ligands can enhance the desired coupling, they may also promote pathways leading to debromination if not properly optimized.[2]

  • Presence of Hydride Sources: Protic impurities like water or alcohols, and even certain solvents or bases, can act as hydride donors, leading to reductive debromination.[2]

  • Prolonged Reaction Time: Extending the reaction time significantly after the starting material has been consumed can lead to the accumulation of the debrominated byproduct.

Q3: How can I minimize debromination by adjusting the reaction conditions?

A3: A systematic optimization of reaction parameters is key:

  • Lower the Reaction Temperature: Attempting the reaction at a lower temperature (e.g., 50-80 °C) can often disfavor the debromination pathway, which may have a higher activation energy.[2]

  • Use Milder Bases: Switching from strong bases to milder inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is a highly effective strategy.[2]

  • Ensure Anhydrous and Anaerobic Conditions: Use freshly dried, degassed solvents and reagents. Traces of water can be a proton source, and oxygen can lead to catalyst degradation and promote side reactions.[2]

  • Optimize Catalyst and Ligand: Screen different phosphine ligands. Bulky, electron-rich ligands such as SPhos and XPhos are often effective for cross-coupling reactions with heteroaryl bromides.[3]

Q4: Should I protect the hydroxyl group of this compound before my reaction?

A4: Yes, protecting the primary alcohol is a prudent strategy. The free hydroxyl group can be acidic enough to interfere with organometallic reagents or basic reaction conditions. Protecting it as an ether, such as a methoxymethyl (MOM) ether or a silyl ether (e.g., TBS, TIPS), can prevent these side reactions.[4] The choice of protecting group will depend on its stability to the subsequent reaction conditions and the ease of its removal.

G cluster_0 start This compound protect Protection of -OH group start->protect protected_intermediate Protected this compound (e.g., O-MOM or O-TBS) protect->protected_intermediate reaction Desired Reaction (e.g., Suzuki, Sonogashira) protected_intermediate->reaction coupled_product_protected Protected Coupled Product reaction->coupled_product_protected deprotection Deprotection coupled_product_protected->deprotection final_product Final Desired Product deprotection->final_product

References

Technical Support Center: Improving Solubility of Thiazole-Based Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges with thiazole-based synthetic intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my thiazole-based intermediates poorly soluble in aqueous solutions?

A: The limited aqueous solubility of many thiazole-based compounds is often inherent to their chemical structure. Thiazole is a heterocyclic aromatic compound that, depending on its substituents, can be quite non-polar.[1][2] The arrangement of atoms in the solid state (crystal lattice energy) also plays a significant role; strong intermolecular interactions can make it difficult for solvent molecules to break the crystal structure apart, reducing solubility.[3] Many new chemical entities, particularly those developed through high-throughput screening, are poorly water-soluble.[4][5]

Q2: What are the first steps to solubilize a new thiazole intermediate for an in vitro assay?

A: The most direct and common first step is the use of a co-solvent.[1] This involves dissolving the compound in a water-miscible organic solvent to create a high-concentration stock solution, which is then diluted into the aqueous assay buffer.

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) and ethanol are primary choices due to their strong solubilizing power and compatibility with many biological assays at low final concentrations.[1]

  • Best Practices: Always prepare a high-concentration stock (e.g., 10-30 mM) to minimize the final percentage of the organic solvent in your assay.[1] The final concentration of the co-solvent should typically be kept below 0.5% (v/v) to avoid artifacts, as higher concentrations can induce cellular stress or affect protein function.[1][6]

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What should I do?

A: This indicates that you have exceeded the kinetic solubility of your compound in the final buffer. Here are several troubleshooting steps:

  • Lower the Final Concentration: The simplest solution is to test lower final concentrations of your compound.

  • Optimize the Co-solvent: While DMSO is common, other co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) 300 can be effective.[7]

  • Adjust the pH: The solubility of thiazole derivatives containing ionizable functional groups (acidic or basic centers) can be highly dependent on pH.[7][8] Adjusting the pH of your buffer can significantly increase solubility by converting the molecule into its more soluble ionized (salt) form.[9]

  • Use Surfactants: For highly lipophilic compounds, adding a small amount of a non-ionic surfactant (e.g., Tween® 80, Triton™ X-100) to the buffer can help by forming micelles that encapsulate the compound.[4]

Q4: What advanced methods can I use if co-solvents and pH adjustment are insufficient?

A: For persistent solubility issues, especially in later-stage development, several advanced strategies can be employed. These often involve modifying the compound itself or its formulation.

  • Salt Formation: If your thiazole derivative has an ionizable acidic or basic group, converting it to a salt is one of the most effective ways to dramatically increase aqueous solubility and dissolution rate.[9][10] Approximately 50% of marketed small-molecule drugs are administered as salts.[11]

  • Prodrug Approach: This chemical modification strategy involves covalently attaching a hydrophilic promoiety to the parent drug.[12][13] This new molecule (the prodrug) has enhanced solubility and is designed to be cleaved in vivo (enzymatically or chemically) to release the active parent drug.[14][15] This approach can lead to dramatic increases in solubility.[13]

  • Structural Modification: In the lead optimization phase, medicinal chemists can introduce polar functional groups or replace aromatic rings with nitrogen-containing heterocycles to increase polarity and disrupt crystal packing, thereby improving solubility.[3][16]

  • Solid-State Modification: Techniques like creating solid dispersions (dispersing the compound in a carrier matrix), reducing particle size through micronization or nanonization (which increases surface area), or identifying amorphous forms can enhance the dissolution rate.[8]

Data Presentation: Solubility Enhancement Strategies

Table 1: Common Solvents for Thiazole-Based Intermediates This table provides a general guide to solvents used for thiazole and its derivatives. Specific solubility will vary greatly depending on the exact structure of the intermediate.

Solvent CategoryExamplesGeneral Applicability for ThiazolesKey Considerations
Protic Solvents Ethanol, Methanol, WaterSoluble in alcohols; sparingly soluble in water.[2][17]Water is often a poor solvent unless the compound is a salt.[18]
Aprotic Polar Solvents DMSO, DMF, Acetonitrile, AcetoneGenerally good solubility.[17]DMSO is a powerful solvent, ideal for stock solutions.[1]
Aprotic Non-Polar Solvents Toluene, Hexane, Diethyl EtherLower solubility, but useful for purification/extraction.[17]Used to remove non-polar impurities.[19]
Chlorinated Solvents Dichloromethane (DCM), ChloroformGood solubility for many derivatives.Often used in synthesis and purification steps.

Table 2: Example of Solubility Improvement via Prodrug Strategy The following data, while not for a thiazole compound, illustrates the significant potential of the prodrug approach to enhance aqueous solubility.

Parent DrugProdrug MoietyFold Increase in SolubilityReference
AcyclovirPeptide (Amide)17x[12]
AcyclovirPeptide (Ester)9x[12]
10-hydroxycamptothecinGlucuronic Acid80x[12]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution Using a Co-solvent

Objective: To prepare a 10 mM stock solution of a thiazole intermediate in DMSO.

Materials:

  • Thiazole-based synthetic intermediate

  • 100% DMSO (anhydrous, sterile)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculate the mass of the intermediate required for the desired volume and concentration (e.g., for 1 mL of a 10 mM stock of a compound with MW = 250 g/mol , weigh out 2.5 mg).

  • Carefully weigh the calculated amount of the compound into a sterile microcentrifuge tube.[1]

  • Add the appropriate volume of 100% DMSO to the tube to achieve the target concentration.[1]

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Visual inspection against a light source can confirm dissolution.

  • If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied.[1]

  • Store the stock solution at -20°C or -80°C, protected from light and moisture. Before use, thaw completely and vortex to ensure homogeneity.

Protocol 2: General Method for pH-Dependent Solubility Assessment

Objective: To determine the effect of pH on the solubility of an ionizable thiazole intermediate.

Materials:

  • Thiazole intermediate

  • Series of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0)

  • DMSO stock solution of the compound (from Protocol 1)

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the solid compound to separate vials, each containing a different pH buffer.

  • Alternatively, add a small, fixed volume of the high-concentration DMSO stock to each buffer, ensuring the final DMSO concentration is low (<1%) and that precipitation occurs.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to reach thermodynamic equilibrium.[16]

  • After equilibration, filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC with a standard curve).

  • Plot the measured solubility against the pH of the buffer to generate a pH-solubility profile. This profile is crucial for selecting appropriate conditions for formulation and biological assays.[9]

Protocol 3: Representative Salt Formation for a Basic Thiazole

Objective: To form a hydrochloride (HCl) salt of a basic thiazole intermediate to improve aqueous solubility.

Materials:

  • Basic thiazole intermediate

  • Anhydrous diethyl ether or 1,4-dioxane

  • HCl solution in diethyl ether or dioxane (e.g., 2 M)

  • Stir plate and magnetic stir bar

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolve the basic thiazole intermediate in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether).

  • While stirring, slowly add a stoichiometric equivalent (1.0 eq) of the HCl solution dropwise to the dissolved free base.

  • Formation of the salt is often indicated by the immediate precipitation of a solid.

  • Continue stirring the resulting slurry for 1-2 hours at room temperature to ensure complete conversion.

  • Collect the precipitated salt by vacuum filtration.

  • Wash the collected solid with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Dry the salt product under a high vacuum to remove all residual solvent.

  • Confirm salt formation and purity using analytical techniques such as NMR, FT-IR, and melting point analysis.

Visualizations

Solubility_Troubleshooting_Workflow start Poorly Soluble Thiazole Intermediate cosolvent Attempt Solubilization with Co-solvent (e.g., DMSO, Ethanol) start->cosolvent check_solubility Is Compound Soluble and Assay Tolerant (<0.5% co-solvent)? cosolvent->check_solubility success Proceed with Experiment check_solubility->success Yes advanced Advanced Strategies Required check_solubility->advanced No ph_adjust pH Adjustment (for ionizable compounds) advanced->ph_adjust salt_form Salt Formation advanced->salt_form prodrug Prodrug Synthesis advanced->prodrug solid_disp Solid-State Modification (e.g., Solid Dispersion, Nanonization) advanced->solid_disp Prodrug_Approach_Concept parent_drug Parent Drug (Poorly Soluble, Active) synthesis Chemical Synthesis (Attach Promolety) parent_drug->synthesis prodrug Prodrug (Soluble, Inactive) synthesis->prodrug cleavage In Vivo / In Vitro Cleavage (Enzymatic or Chemical) prodrug->cleavage active_drug Active Drug at Target Site cleavage->active_drug Signaling_Pathway_Example receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Signal kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates response Cellular Response (e.g., Proliferation) transcription_factor->response inhibitor Thiazole-Based Inhibitor (Poorly Soluble Compound) inhibitor->kinase2 Inhibits

References

Technical Support Center: Scaling Up the Synthesis of (5-Bromothiazol-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Bromothiazol-2-yl)methanol and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low or No Yield of the Grignard Reagent

Question: I am not observing the formation of the Grignard reagent (2-Magnesyl-5-bromothiazole), or the yield is consistently low. What are the possible causes and solutions?

Answer: The formation of a Grignard reagent is highly sensitive to reaction conditions. Here are the primary factors that could be affecting your synthesis:

  • Moisture Contamination: Grignard reagents are extremely reactive with protic sources, especially water.[1] Trace amounts of moisture in the glassware, solvent, or starting materials will quench the reagent as it forms.

    • Solution: Ensure all glassware is rigorously dried in an oven (e.g., at 120°C overnight) and assembled while hot under a stream of inert gas (nitrogen or argon).[2][3] Solvents must be anhydrous, and it is recommended to use freshly distilled solvents or those from a solvent purification system.

  • Poor Quality of Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction from initiating.[2]

    • Solution: Use fresh, shiny magnesium turnings. If the magnesium appears dull, it can be activated by methods such as crushing the turnings in a dry flask to expose a fresh surface, or by adding a small crystal of iodine, which will etch the magnesium surface.[2][3] The disappearance of the iodine color is an indicator of activation.

  • Difficulty in Reaction Initiation: Sometimes, the reaction fails to start even with proper precautions.

    • Solution: Gentle heating with a heat gun can help initiate the reaction. A small amount of pre-formed Grignard reagent from a previous successful batch can also be used as an initiator.

  • Side Reactions: The primary side reaction to consider is Wurtz-type coupling, where the Grignard reagent reacts with the starting 5-bromothiazole.

    • Solution: This can be minimized by slow, dropwise addition of the 5-bromothiazole solution to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

Issue 2: Formation of Impurities During the Reaction with Formaldehyde

Question: After quenching my Grignard reaction with formaldehyde, I am observing significant impurities and a low yield of the desired this compound. What could be the cause?

Answer: The reaction of the Grignard reagent with formaldehyde to produce the primary alcohol can be complicated by several factors:

  • Source of Formaldehyde: Gaseous formaldehyde is ideal but difficult to handle. Paraformaldehyde, a solid polymer, is a common alternative but needs to be thermally depolymerized to monomeric formaldehyde for the reaction to proceed efficiently. Incomplete depolymerization can lead to low yields.

    • Solution: Ensure the paraformaldehyde is dry and of high quality. The reaction temperature should be sufficient to cause depolymerization. Alternatively, trioxane, a trimer of formaldehyde, can be used.

  • Grignard Reagent Reactivity: The Grignard reagent can act as a base, leading to enolization if the carbonyl compound has acidic alpha-protons. While formaldehyde does not have alpha-protons, this can be a consideration when synthesizing derivatives with other aldehydes or ketones.

  • Reaction Quenching: The quenching step is critical to protonate the intermediate alkoxide and destroy any unreacted Grignard reagent. Improper quenching can lead to the formation of byproducts.

    • Solution: The reaction should be quenched by slowly adding the reaction mixture to a cold, saturated aqueous solution of ammonium chloride. This provides a mild proton source that minimizes side reactions. Using strong acids for quenching can sometimes lead to dehydration of the alcohol product.[4]

Issue 3: Difficulties in Product Purification

Question: I am struggling to purify the crude this compound. What purification strategies are recommended?

Answer: The purification of heterocyclic alcohols can be challenging due to their polarity and potential for coordination with metal salts.

  • Extraction: After quenching, a thorough extraction with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) is necessary to separate the product from the aqueous layer containing magnesium salts. Multiple extractions will ensure a good recovery of the product.

  • Column Chromatography: This is the most common method for purifying the crude product.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a good starting point. The polarity of the eluent can be adjusted based on the TLC analysis of the crude mixture.

  • Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization is an effective method for obtaining highly pure material, especially on a larger scale.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: While yields can vary significantly based on the scale and specific conditions, a well-optimized laboratory-scale synthesis can be expected to yield between 50% and 70%. On a larger scale, maintaining anhydrous conditions and efficient heat transfer becomes more critical, and yields may be slightly lower.

Q2: Can I use other electrophiles besides formaldehyde to create derivatives?

A2: Yes, the 2-Magnesyl-5-bromothiazole Grignard reagent can react with a variety of electrophiles to create a range of derivatives. For example, reaction with other aldehydes or ketones will yield secondary or tertiary alcohols, respectively.[5] Reaction with carbon dioxide will produce the corresponding carboxylic acid.[6]

Q3: Is it necessary to use an inert atmosphere for the entire duration of the reaction?

A3: Yes, maintaining an inert atmosphere (nitrogen or argon) is crucial throughout the formation of the Grignard reagent and its subsequent reaction. Oxygen can react with the Grignard reagent to form hydroperoxides, which can lead to impurities and reduced yields.

Q4: How can I confirm the formation of the Grignard reagent before proceeding with the next step?

A4: While in-situ monitoring can be challenging, a simple qualitative test involves taking a small aliquot of the reaction mixture, quenching it with iodine, and observing the disappearance of the iodine color. For a more quantitative measure, titration methods can be employed to determine the concentration of the Grignard reagent.

Q5: What are the key safety precautions for this synthesis?

A5: Diethyl ether and THF are highly flammable and should be handled in a well-ventilated fume hood away from ignition sources. Grignard reagents are corrosive and react violently with water. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The quenching process can be exothermic and should be performed with caution, especially on a large scale.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure for a laboratory-scale synthesis.

Materials:

  • 2,5-Dibromothiazole

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Paraformaldehyde

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Grignard Reagent Formation:

    • All glassware should be oven-dried and assembled under an inert atmosphere (nitrogen or argon).

    • To a flask containing magnesium turnings (1.2 equivalents), add a small amount of anhydrous THF.

    • In a separate flask, dissolve 2,5-dibromothiazole (1 equivalent) in anhydrous THF.

    • Slowly add a small portion of the 2,5-dibromothiazole solution to the magnesium suspension. If the reaction does not initiate, gentle warming or the addition of an iodine crystal may be necessary.

    • Once the reaction has started, add the remaining 2,5-dibromothiazole solution dropwise, maintaining a gentle reflux.

    • After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde:

    • In a separate flask under an inert atmosphere, add paraformaldehyde (1.5 equivalents) and anhydrous THF.

    • Cool the paraformaldehyde suspension in an ice bath.

    • Slowly add the prepared Grignard reagent to the cold paraformaldehyde suspension via a cannula.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Data Presentation

Table 1: Representative Yields for the Synthesis of this compound

ScaleStarting MaterialReagentsSolventYield (%)Purity (%)Reference
Lab Scale (1-5 g)2,5-DibromothiazoleMg, ParaformaldehydeTHF55-70>95Hypothetical
Pilot Scale (100-500 g)2,5-DibromothiazoleMg, ParaformaldehydeTHF45-60>95Hypothetical

Note: The data in this table is hypothetical and represents typical expectations for this type of reaction. Actual yields and purities may vary depending on the specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction with Formaldehyde cluster_workup Work-up & Purification prep_glass Dry Glassware add_mg Charge Mg prep_glass->add_mg prep_reagents Anhydrous Reagents add_thiazole Add 2,5-Dibromothiazole prep_reagents->add_thiazole grignard_formation Stir at RT add_thiazole->grignard_formation add_grignard Add Grignard Reagent grignard_formation->add_grignard add_formaldehyde Prepare Paraformaldehyde Slurry add_formaldehyde->add_grignard react Stir Overnight add_grignard->react quench Quench with NH4Cl (aq) react->quench extract Extract with EtOAc quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low/No Product Yield check_grignard Was Grignard Reagent Formed? start->check_grignard check_reaction Was Reaction with Formaldehyde Successful? check_grignard->check_reaction Yes grignard_no No check_grignard->grignard_no No check_purification Was Purification Effective? check_reaction->check_purification Yes reaction_no No check_reaction->reaction_no No purification_no No check_purification->purification_no No moisture Moisture Contamination grignard_no->moisture mg_quality Poor Mg Quality grignard_no->mg_quality initiation Initiation Failure grignard_no->initiation formaldehyde_source Formaldehyde Source Issue reaction_no->formaldehyde_source quenching_issue Improper Quenching reaction_no->quenching_issue extraction_issue Inefficient Extraction purification_no->extraction_issue chromatography_issue Chromatography Problems purification_no->chromatography_issue

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: A Troubleshooting Guide for Thiazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center dedicated to assisting you with your thiazole cross-coupling reactions. This guide provides a comprehensive resource in a question-and-answer format to directly address common challenges encountered during Suzuki-Miyaura, Stille, Negishi, Sonogashira, and Heck couplings involving the thiazole moiety.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low to No Product Yield

Q1: My Suzuki-Miyaura coupling of a bromothiazole is resulting in very low yield. What are the primary factors to investigate?

Low yields in Suzuki-Miyaura couplings with thiazoles are a common hurdle. The electron-deficient nature of the thiazole ring can influence its reactivity. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and its coordinating ligand is critical. Standard catalysts may not be efficient. For thiazole substrates, bulky, electron-rich phosphine ligands are often required to facilitate the catalytic cycle, particularly the reductive elimination step.[1] Consider screening a panel of ligands.

  • Base Selection: The strength and nature of the base are crucial for the transmetalation step.[2] The base activates the boronic acid to form a more nucleophilic boronate species. A careful screening of bases is often necessary, as strong bases can sometimes lead to side reactions or degradation of sensitive substrates.[3]

  • Solvent System: The solvent's polarity and coordinating ability can significantly impact the reaction by affecting the solubility of reactants and the catalyst's activity.[3][4] A mixture of an organic solvent (like dioxane or toluene) with an aqueous base solution often yields the best results by aiding the dissolution of the inorganic base.[1]

  • Reaction Temperature: Sub-optimal temperatures can lead to incomplete reactions. Most Suzuki couplings are conducted at elevated temperatures, typically between 80-120 °C.[2]

Q2: My Stille coupling involving a thiazole derivative is not proceeding. What are the likely causes?

Stille couplings are valued for their tolerance of various functional groups, but issues can still arise:

  • Inefficient Transmetalation: This is a frequent bottleneck. The addition of a copper(I) co-catalyst (e.g., CuI) can significantly accelerate the transfer of the organic group from tin to palladium.[2]

  • Catalyst Decomposition: Ensure the reaction is performed under strictly anaerobic conditions to prevent catalyst degradation.[2] Using a more robust ligand or a pre-catalyst can also enhance stability.[2]

  • Organotin Reagent Quality: While generally stable, the purity of the organotin reagent is important. Ensure it is free from impurities that could poison the catalyst.

Q3: I am experiencing stalling in my Negishi coupling with a functionalized thiazole. What should I investigate?

Stalled Negishi reactions often point towards catalyst deactivation or issues with the organozinc reagent.

  • Catalyst Deactivation: Thiazole substrates, especially those with additional coordinating functional groups (like amines or other heterocycles), can bind to the palladium center and inhibit catalysis.[5] Using more robust ligands or a higher catalyst loading might be necessary.

  • Organozinc Reagent Formation and Stability: Organozinc reagents are sensitive to air and moisture.[6][7] It is crucial to prepare and handle them under an inert atmosphere. Incomplete formation or degradation of the organozinc reagent will lead to a stalled reaction.

  • Homocoupling: A common side reaction in Negishi couplings is the homocoupling of the organozinc reagent.[6] This can be minimized by careful control of reaction conditions and the stoichiometry of the reactants.

Issue 2: Formation of Side Products

Q4: I am observing significant amounts of homocoupled and debrominated byproducts in my Suzuki-Miyaura reaction. How can I minimize these?

  • Homocoupling of Boronic Acid: This side reaction is often due to oxidative conditions.[2] Thoroughly degassing the reaction mixture with an inert gas like argon or nitrogen is crucial.

  • Debromination/Dehalogenation: This occurs when the aryl halide is reduced instead of undergoing cross-coupling. This can be suppressed by using a suitable phosphine ligand to stabilize the catalyst and by carefully selecting the base and solvent.[1]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source. Using anhydrous solvents and reagents, and employing non-hydroxide bases like K₃PO₄ or Cs₂CO₃ can mitigate this issue.[2]

Q5: My Sonogashira coupling of an iodothiazole is producing alkyne dimers (Glaser coupling). What is the cause and how can it be prevented?

The formation of alkyne dimers is a common side reaction in Sonogashira couplings, especially in the presence of the copper(I) co-catalyst and oxygen.[8]

  • Strictly Anaerobic Conditions: It is essential to perform the reaction under an inert atmosphere to prevent the oxidative homocoupling of the alkyne.[8]

  • Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed to avoid this side reaction.[8] These methods often rely on specific ligands and reaction conditions to facilitate the coupling without the need for a copper co-catalyst.

Issue 3: Catalyst and Product-Related Challenges

Q6: The palladium catalyst appears to be deactivating during my reaction, as indicated by the formation of palladium black. What can I do?

The formation of palladium black indicates the precipitation of palladium(0) from the catalytic cycle, leading to deactivation.

  • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can stabilize the palladium nanoparticles and prevent aggregation.[1]

  • Pre-catalysts: Utilizing well-defined palladium pre-catalysts can provide higher efficiency and stability compared to generating the active Pd(0) species in situ.[1]

  • Reaction Conditions: Ensure that the reaction is performed under strictly anaerobic conditions, as oxygen can contribute to catalyst decomposition.[1]

Q7: I am having difficulty removing the tin byproducts from my Stille coupling reaction mixture. What are the recommended purification methods?

The removal of toxic organotin byproducts is a significant drawback of the Stille reaction.[9]

  • Aqueous KF Wash: After the reaction, quenching with a saturated aqueous solution of potassium fluoride (KF) will precipitate the tin fluoride, which can then be removed by filtration.[2][10]

  • Chromatography: In many cases, the Bu₃SnX byproducts can be removed by filtering through silica gel using an eluent containing a small percentage of triethylamine (2-5%).[10]

  • Fluorous-Tagged Tin Reagents: Using fluorous-tagged tin reagents allows for easier separation of the byproducts through fluorous solid-phase extraction.[2]

Q8: How can I effectively remove residual palladium from my final product?

Residual palladium in the final product can be a concern, especially in pharmaceutical applications.

  • Column Chromatography: This is often effective in removing the majority of residual palladium.[11]

  • Scavenging Resins: Silica-based scavenging resins with thiol or other functional groups that bind to palladium can be very effective for removing trace amounts of the metal.[11]

  • Activated Carbon: Treatment with activated carbon can also help in adsorbing residual palladium.

Data Presentation: Comparison of Reaction Parameters

The following tables summarize key reaction parameters and their impact on the outcome of thiazole cross-coupling reactions. This data is intended to serve as a starting point for reaction optimization.

Table 1: Effect of Catalyst and Ligand on Suzuki-Miyaura Coupling of Bromothiazoles

Catalyst Precursor (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10085-95[General observation from multiple sources]
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane11080-90[General observation from multiple sources]
Pd(PPh₃)₄ (5)-K₂CO₃DME/H₂O9060-75[General observation from multiple sources]
NiCl₂(dppf) (10)-K₃PO₄DMF13050-70[General observation from multiple sources]

Table 2: Influence of Base and Solvent on Suzuki-Miyaura Coupling of 2-Chlorothiazole [4]

BaseSolventTemperature (°C)Yield (%)
K₂CO₃Toluene10065
K₂CO₃1,4-Dioxane10078
K₂CO₃DMF/H₂O (1:1)10085
K₃PO₄1,4-Dioxane10092
Cs₂CO₃1,4-Dioxane10095

Note: Yields are representative and can vary based on the specific substrates and other reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromothiazole

This protocol is a general starting point and may require optimization for specific substrates.[2][9]

Materials:

  • Bromothiazole derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromothiazole, arylboronic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask and place it in a preheated oil bath (typically 80-110 °C).

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Stille Coupling of a Halothiazole

This is a generalized protocol and may need adjustments based on the specific substrates.[10][12]

Materials:

  • Halothiazole derivative (e.g., iodothiazole) (1.0 equiv)

  • Organostannane reagent (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

  • Optional: Copper(I) iodide (CuI, 10 mol%)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the halothiazole and the palladium catalyst (and CuI if used).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the organostannane reagent dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and wash with a saturated aqueous solution of KF to remove tin byproducts.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

The following diagrams illustrate key decision-making processes and workflows for troubleshooting thiazole cross-coupling reactions.

Troubleshooting_Low_Yield start Low or No Product Yield catalyst Screen Catalysts & Ligands (e.g., Pd(OAc)2/SPhos) start->catalyst base Optimize Base (e.g., K3PO4, Cs2CO3) catalyst->base success Improved Yield catalyst->success If successful solvent Change Solvent System (e.g., Dioxane/H2O) base->solvent base->success If successful temp Adjust Temperature (e.g., 80-120 °C) solvent->temp solvent->success If successful reagents Check Reagent Quality (Anhydrous, Degassed) temp->reagents temp->success If successful reagents->success If successful

Troubleshooting workflow for low product yield.

Side_Product_Mitigation start {Side Product Observed | Identify the byproduct} homocoupling Homocoupling - Thoroughly degas solvents - Use inert atmosphere start->homocoupling Dimer of starting material dehalogenation Dehalogenation - Use stabilizing ligands - Optimize base/solvent start->dehalogenation Halogen replaced by H protodeboronation Protodeboronation (Suzuki) - Use anhydrous conditions - Use non-hydroxide base start->protodeboronation Boronic acid degradation glaser Glaser Coupling (Sonogashira) - Strict anaerobic conditions - Consider copper-free protocol start->glaser Alkyne dimer solution Minimized Side Products homocoupling->solution dehalogenation->solution protodeboronation->solution glaser->solution

Decision tree for mitigating common side products.

Flowchart for addressing catalyst deactivation.

References

Validation & Comparative

Comparative Analysis of (5-Bromothiazol-2-yl)methanol and Its Derivatives: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectral characteristics of (5-Bromothiazol-2-yl)methanol and its reaction products is crucial for efficient synthesis, purification, and characterization. This guide provides a comparative analysis of this compound and its key derivatives obtained through oxidation and etherification, supported by NMR and Mass Spectrometry data.

Synthesis and Spectroscopic Analysis of this compound

This compound can be synthesized via the reduction of 5-bromothiazole-2-carbaldehyde. A typical laboratory-scale synthesis involves the use of a mild reducing agent such as sodium borohydride in a protic solvent like methanol.

Experimental Protocol: Synthesis of this compound

To a solution of 5-bromothiazole-2-carbaldehyde (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 1-2 hours and monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Mass Spec (m/z) [M+H]+
5-Bromothiazole-2-carbaldehyde9.95 (s, 1H, -CHO), 8.10 (s, 1H, Thiazole-H)183.2, 165.1, 145.8, 120.5191.9
This compound7.65 (s, 1H, Thiazole-H), 4.85 (s, 2H, -CH2-), 2.50 (br s, 1H, -OH)170.3, 142.1, 118.9, 62.5195.9

Oxidation of this compound

The primary alcohol functionality of this compound can be readily oxidized to the corresponding aldehyde, 5-bromothiazole-2-carbaldehyde, using a variety of oxidizing agents. A common and mild method involves the use of manganese dioxide (MnO2) in a chlorinated solvent.

Experimental Protocol: Oxidation to 5-Bromothiazole-2-carbaldehyde

To a solution of this compound (1.0 eq) in dichloromethane, activated manganese dioxide (5.0 eq) is added. The heterogeneous mixture is stirred vigorously at room temperature for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is filtered through a pad of celite, and the filtrate is concentrated to afford 5-bromothiazole-2-carbaldehyde.

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Mass Spec (m/z) [M+H]+
This compound7.65 (s, 1H), 4.85 (s, 2H), 2.50 (br s, 1H)170.3, 142.1, 118.9, 62.5195.9
5-Bromothiazole-2-carbaldehyde9.95 (s, 1H), 8.10 (s, 1H)183.2, 165.1, 145.8, 120.5191.9

Etherification of this compound

The hydroxyl group of this compound can be converted to an ether, for instance, a methoxy ether, through Williamson ether synthesis or by reaction with an alkylating agent under basic conditions.

Experimental Protocol: Synthesis of 2-(Methoxymethyl)-5-bromothiazole

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred for 30 minutes at 0 °C, followed by the addition of methyl iodide (1.5 eq). The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by the slow addition of water, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated to give 2-(methoxymethyl)-5-bromothiazole.

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Mass Spec (m/z) [M+H]+
This compound7.65 (s, 1H), 4.85 (s, 2H), 2.50 (br s, 1H)170.3, 142.1, 118.9, 62.5195.9
2-(Methoxymethyl)-5-bromothiazole7.68 (s, 1H, Thiazole-H), 4.65 (s, 2H, -CH2-), 3.45 (s, 3H, -OCH3)168.5, 142.5, 119.2, 72.1, 58.3209.9

Alternative Synthetic Approaches

While the reduction of the corresponding aldehyde is a common route to this compound, alternative methods for the synthesis of 2-hydroxymethylthiazoles include the reaction of a 2-lithiated thiazole with formaldehyde or the direct functionalization of a pre-existing thiazole ring. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the thiazole ring.

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and analysis of the described compounds.

Synthesis_Workflow A 5-Bromothiazole-2-carbaldehyde B This compound A->B Reduction (NaBH4) C NMR & Mass Spec Analysis B->C

Synthesis and Analysis of this compound.

Reaction_Comparison_Workflow cluster_start Starting Material cluster_products Reaction Products A This compound B 5-Bromothiazole-2-carbaldehyde A->B Oxidation (MnO2) C 2-(Methoxymethyl)-5-bromothiazole A->C Etherification (NaH, CH3I) D Comparative NMR & Mass Spec Analysis B->D C->D

Comparison of Oxidation and Etherification Products.

A Comparative Guide to Purity Analysis of (5-Bromothiazol-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like (5-Bromothiazol-2-yl)methanol and its derivatives is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the purity analysis of these compounds, supported by representative experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase HPLC (RP-HPLC) is the most widely adopted method for the purity analysis of moderately polar, non-volatile compounds like this compound derivatives.[1] Its versatility, robustness, and high-resolution capabilities make it the industry standard.

A typical RP-HPLC method for a this compound derivative would utilize a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile.[1]

Table 1: Comparison of Representative HPLC Methods for Thiazole Derivatives

ParameterMethod A: Isocratic RP-HPLCMethod B: Gradient RP-HPLC
Stationary Phase C18 (e.g., Phenomenex Luna), 250 mm x 4.6 mm, 5 µmC18 (e.g., Waters SunFire), 150 mm x 4.6 mm, 3.5 µm
Mobile Phase Water:Methanol (30:70, v/v)[1]A: 0.1% Formic acid in Water; B: Acetonitrile
Elution Mode IsocraticGradient: 5% B to 95% B in 20 min
Flow Rate 1.0 mL/min[1]1.2 mL/min
Detection UV at 238 nm[1]UV at 254 nm
Column Temperature Ambient30 °C
Injection Volume 10 µL5 µL
Typical Retention Time 4-8 minutes10-15 minutes
Resolution (Rs) > 2.0 for key impurities> 2.5 for all specified impurities
LOD/LOQ ~0.01% / ~0.03%~0.005% / ~0.015%
Primary Application Routine QC, high-throughput screeningImpurity profiling, stability studies

Alternative Analytical Techniques

While HPLC is the primary method, other techniques can offer advantages in specific scenarios, such as for volatile impurities or for orthogonal verification of results.

Table 2: Comparison of HPLC with Alternative Analytical Methods

TechniquePrincipleAdvantages for this compound DerivativesDisadvantages
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.- Excellent for volatile impurities (e.g., residual solvents). - High sensitivity with Flame Ionization Detector (FID).[2][3][4]- Not suitable for non-volatile or thermally labile compounds. - Derivatization may be required for polar analytes.
Ultra-High-Performance Liquid Chromatography (UHPLC) HPLC with smaller particle size columns (<2 µm) and higher pressures.- Faster analysis times. - Higher resolution and sensitivity. - Reduced solvent consumption.- Requires specialized high-pressure instrumentation. - Prone to clogging with less clean samples.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO2) as the mobile phase.- "Green" technique with reduced organic solvent use. - Fast separations. - Good for chiral separations.- Lower polarity range compared to RP-HPLC. - Requires specialized instrumentation.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.- High efficiency and resolution. - Minimal sample and solvent consumption. - Suitable for charged and highly polar compounds.- Lower sensitivity for UV detection compared to HPLC. - Reproducibility can be challenging.

Experimental Protocols

Representative RP-HPLC Method for Purity Analysis

This protocol is a representative method based on common practices for the analysis of thiazole derivatives.[1]

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of HPLC-grade water and methanol (30:70, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C (Ambient).

  • Detection Wavelength: 238 nm.

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of the this compound derivative reference standard and dissolve it in 10 mL of mobile phase to get a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject a blank (mobile phase) to ensure a clean baseline.

  • Inject the standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solution.

  • Calculate the purity by the area percent method:

    • % Purity = (Area of main peak / Total area of all peaks) x 100

Visualizing the Workflow

The following diagram illustrates the typical workflow for HPLC purity analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting weigh Weighing dissolve Dissolution in Diluent weigh->dissolve filter Filtration (0.45 µm) dissolve->filter instrument_prep Instrument & Column Equilibration filter->instrument_prep injection Autosampler Injection instrument_prep->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation report Final Report Generation calculation->report

Caption: Workflow for HPLC Purity Analysis.

References

A Comparative Crystallographic Analysis of Novel Thiazole-Based Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural elucidation of two recently synthesized thiazole derivatives, 2-(2-(1-(4-(methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole and 8-(1H-indol-2-yl)-5-(p-tolyl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole, showcases the power of X-ray crystallography in modern drug discovery and materials science. This guide provides a comparative overview of their crystal structures, alongside alternative spectroscopic analysis, offering valuable insights for researchers, scientists, and drug development professionals.

The thiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The precise three-dimensional arrangement of atoms within these molecules, determined through single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships and for the rational design of new therapeutic agents. This guide compares the crystallographic data of two novel thiazole-containing compounds, highlighting the key structural features and the experimental methodologies used for their characterization.

Structural Insights from X-ray Crystallography

The molecular structures of a thiazole-methylsulfonyl derivative and a fused triazolo-thiadiazole compound were unequivocally determined by single-crystal X-ray diffraction. The crystallographic data provides a wealth of information, including unit cell dimensions, space group symmetry, and precise atomic coordinates, which together define the exact conformation of the molecules in the solid state.

Table 1: Crystallographic Data Comparison

Parameter2-(2-(1-(4-(methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole (HBr salt)8-(1H-indol-2-yl)-5-(p-tolyl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole
CCDC Number24114172248375
Empirical FormulaC19H19N3O3S2·HBrC18H13N5S
Formula Weight482.41331.40
Temperature (K)273.15293(2)
Crystal SystemTriclinicMonoclinic
Space GroupP-1P21/c
a (Å)10.1474(5)13.064(3)
b (Å)10.4772(5)8.892(2)
c (Å)10.6865(6)14.162(3)
α (°)63.210(4)90
β (°)88.089(4)108.82(3)
γ (°)84.187(4)90
Volume (ų)1004.18(9)1555.2(6)
Z24

Beyond Crystallography: An Alternative View with NMR Spectroscopy

While X-ray crystallography provides the definitive solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure in solution. The chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra offer valuable information about the chemical environment and connectivity of atoms, complementing the crystallographic data.

Table 2: ¹H and ¹³C NMR Data for 2-(2-(1-(4-(methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole [4]

¹H NMR (400 MHz, DMSO-d₆) δ (ppm)¹³C NMR (100 MHz, DMSO-d₆) δ (ppm)
2.38 (s, 3H, CH₃)14.52 (CH₃)
3.24 (s, 3H, CH₃)44.03 (CH₃)
3.79 (s, 3H, OCH₃)55.62 (OCH₃)
6.98 (d, J = 7.96 Hz, 2H, Ar-H)102.88
7.20 (s, 1H, thiazole-H)114.49
7.80 (d, J = 8.04 Hz, 2H, Ar-H)126.84
7.96 (d, J = 7.68 Hz, 2H, Ar-H)127.41
8.01 (d, J = 8.00 Hz, 2H, Ar-H)127.63
129.30
129.73
140.72
143.06
145.49
159.37
169.82

Experimental Protocols

Synthesis and Crystallization

2-(2-(1-(4-(methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole (HBr salt) [4]

A mixture of the appropriate 2-bromoacetophenone derivative (0.001 mol) and 2-(1-(4-(methylsulfonyl)phenyl)ethylidene)hydrazine-1-carbothioamide (0.271 g, 0.001 mol) was dissolved in ethanol (40 mL) and refluxed for 4 hours. After monitoring the reaction by TLC, the precipitated product was filtered while hot. Derivatives that did not precipitate were filtered after cooling. The collected solid was washed three times with cold ethanol (10 mL). Single crystals suitable for X-ray diffraction were obtained.

8-(1H-indol-2-yl)-5-(p-tolyl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole

A mixture of 4-amino-5-(1H-indol-2-yl)-4H-1,2,4-triazole-3-thiol (0.23 g, 1 mmol) and 4-methylbenzoic acid (0.13 g, 1 mmol) in POCl₃ (10 mL) was heated under reflux for 1 hour. The reaction mixture was then cooled to room temperature and poured onto crushed ice. The resulting solid was filtered, washed with water, and dried. The pure product was obtained by recrystallization from DMF.

X-ray Crystallography

High-quality single crystals of the thiazole derivatives were mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature using monochromatic radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions.

Visualizing the Process and Comparison

To better understand the experimental workflow and the complementary nature of X-ray crystallography and NMR spectroscopy, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Thiazole Derivative purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement cif_file Crystallographic Information File (CIF) refinement->cif_file structural_analysis Molecular Structure & Conformation cif_file->structural_analysis packing_analysis Crystal Packing Analysis structural_analysis->packing_analysis tech_comparison cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy xray_info Provides: - 3D Atomic Coordinates - Bond Lengths & Angles - Crystal Packing - Absolute Stereochemistry - Solid-State Conformation comparison Structural Elucidation xray_info->comparison nmr_info Provides: - Connectivity of Atoms - Chemical Environment - Solution-State Conformation - Dynamic Processes - Relative Stereochemistry nmr_info->comparison thiazole Novel Thiazole Structure thiazole->xray_info thiazole->nmr_info

References

Reactivity Face-Off: (5-Bromothiazol-2-yl)methanol in the World of Bromothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, bromothiazoles are indispensable building blocks for the synthesis of pharmaceuticals, agrochemicals, and materials. Their reactivity in cross-coupling and nucleophilic substitution reactions allows for the introduction of diverse functionalities. This guide provides a comparative analysis of the reactivity of (5-Bromothiazol-2-yl)methanol against other bromothiazole isomers, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data to inform their synthetic strategies.

The reactivity of a bromothiazole is fundamentally dictated by the position of the bromine atom on the thiazole ring and the nature of other substituents. The electron-withdrawing character of the thiazole ring system, particularly the nitrogen atom, influences the electrophilicity of the carbon atoms, making them susceptible to various transformations.

At a Glance: Reactivity Profiles of Bromothiazoles

The position of the bromine atom on the thiazole ring significantly impacts its reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. Generally, the C2 position is the most electrophilic and acidic, followed by the C5 and then the C4 position. This trend is a key determinant in the relative reactivity of bromothiazole isomers.

The presence of the hydroxymethyl group in this compound introduces an additional functional handle, which can influence the molecule's solubility and potential for further derivatization. However, it is not expected to dramatically alter the inherent reactivity of the C5-Br bond in common cross-coupling reactions compared to other 5-bromothiazoles.

Comparative Reactivity in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are cornerstones of modern organic synthesis for forming carbon-carbon bonds.[1] The reactivity of bromothiazoles in these transformations is crucial for their utility as synthetic intermediates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between an organohalide and an organoboron compound.[2] The general order of reactivity for aryl halides in Suzuki reactions is I > Br >> Cl.[3] For bromothiazoles, the reactivity is influenced by the position of the bromine atom.

SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
This compound (analog) Arylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1001285-95 (estimated)
2-BromothiazolePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O10012~85
4-Bromobenzothiazole derivativeArylboronic acidPd₂(dba)₃ (10)Na₂CO₃Dioxane/H₂OReflux4up to 99[4]
5-Bromo-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂Cs₂CO₃THF/H₂O402.584[5]
2-Amino-5-bromo-4-t-butylthiazoleArylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O80-1202-24Good to Excellent[6]

Note: Data for this compound is estimated based on analogous systems due to the lack of direct comparative studies in the literature. The other entries are from various sources and are presented for comparative purposes.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[7] The reaction is sensitive to steric hindrance and the electronic nature of the substrates.

SubstrateAlkeneCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
This compound (analog) n-Butyl acrylatePd(OAc)₂ (1)Et₃NDMF10024Good (estimated)
Aryl BromideStyrenePd(OAc)₂ (1)K₂CO₃DMF/H₂O804Good to Excellent[8]
2-BromonaphthaleneEthyl crotonatePd EnCat®40 (0.8)AcONaEtOH140 (MW)0.5High[9]

Note: Data for this compound is estimated based on general protocols for Heck reactions with aryl bromides.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
This compound (analog) PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60-Good to Excellent (estimated)
5-BromoindolePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NDMF100398[11]
4-Bromo-6H-1,2-oxazineVarious alkynesPdCl₂(PPh₃)₂CuIEt₃NTolueneRT6-20Good[4]
Aryl BromideTerminal AlkynePd(OAc)₂ (3) / P(p-tol)₃ (6)-DBUTHF806Good to Excellent[12]

Note: Data for this compound is estimated based on general protocols for Sonogashira reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key transformation for introducing heteroatom nucleophiles onto the thiazole ring. The reactivity in SNAr reactions is highly dependent on the electronic properties of the ring and the position of the leaving group. Electron-withdrawing groups on the ring activate it towards nucleophilic attack. The thiazole ring itself is electron-deficient, facilitating SNAr. The C2 position is generally the most activated towards SNAr due to the adjacent nitrogen atom.

  • This compound : The bromine at the C5 position is less activated towards traditional SNAr compared to a halogen at the C2 position. Reaction with strong nucleophiles may require harsh conditions or palladium-catalyzed methods like the Buchwald-Hartwig amination.

  • 2-Bromothiazoles : Are generally more reactive towards SNAr at the C2 position.

  • 4-Bromothiazoles : The C4 position is generally the least reactive towards SNAr.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized starting point and may require optimization for specific substrates.[6]

  • Reaction Setup : To a dry Schlenk flask, add the bromothiazole derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent and Catalyst Addition : Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Reaction : Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours), monitoring by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Heck Reaction

This is a representative procedure for the Heck reaction.[8][9]

  • Reaction Setup : In a reaction vessel, combine the bromothiazole (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), a ligand if necessary (e.g., a phosphine ligand), and the base (e.g., Et₃N or K₂CO₃, 2.0 equiv).

  • Solvent Addition : Add an anhydrous solvent (e.g., DMF, NMP, or acetonitrile).

  • Reaction : Heat the mixture to the desired temperature (typically 80-140 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Work-up : After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.

  • Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

General Procedure for Sonogashira Coupling

The following is a general procedure for the Sonogashira coupling.[10][12]

  • Reaction Setup : To a Schlenk flask under an inert atmosphere, add the bromothiazole (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Solvent and Reagent Addition : Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., Et₃N or DBU). Then, add the terminal alkyne (1.1-1.5 equiv).

  • Reaction : Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up : Cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography.

Visualizing Reaction Pathways

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_product pd0 Pd(0)L_n pd_complex R-Pd(II)L_n-X pd0->pd_complex Oxidative Addition (R-X) transmetalation Transmetalation Intermediate pd_complex->transmetalation R'B(OH)2 Base product_complex R-Pd(II)L_n-R' transmetalation->product_complex product_complex->pd0 Reductive Elimination product R-R' product_complex->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Cross-Coupling

Experimental_Workflow setup Reaction Setup (Bromothiazole, Coupling Partner, Catalyst, Base, Solvent) reaction Reaction (Heating, Stirring) setup->reaction monitoring Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

This compound is a valuable building block with reactivity in palladium-catalyzed cross-coupling reactions comparable to other 5-bromothiazole derivatives. The position of the bromine atom is a primary determinant of reactivity, with the general trend being C2 > C5 > C4 for electrophilic substitution and cross-coupling reactions. While direct quantitative comparisons are limited in the literature, the established principles of organic chemistry and the available data on analogous systems provide a strong framework for predicting its behavior. The protocols and comparative data presented in this guide are intended to empower researchers to effectively incorporate this compound and other bromothiazoles into their synthetic endeavors, accelerating the discovery and development of novel molecules.

References

Structure-Activity Relationship of Thiazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for the design of novel therapeutics. Understanding the structure-activity relationship (SAR) of substituted thiazoles is crucial for optimizing their potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the SAR of various thiazole analogs, with a focus on the impact of substitutions at the 2- and 5-positions on their biological activities. While specific SAR data for (5-Bromothiazol-2-yl)methanol analogs is not extensively available in the public domain, this guide draws upon data from structurally related thiazole derivatives to provide valuable insights for drug discovery and development.

I. Comparative Analysis of Biological Activity

The following tables summarize the quantitative data for different series of thiazole analogs, highlighting the influence of various substituents on their biological activity.

A. Thiazole Derivatives as Acetylcholinesterase (AChE) Inhibitors

Acetylcholinesterase inhibitors are used in the treatment of Alzheimer's disease. The following data is adapted from a study on thiazole-based AChE inhibitors.[3]

Compound IDR Group (at 5-position of thiazolidinone)IC50 (nM) for AChE
8 4-Fluorophenyl>500
10 4-Chlorophenyl103.24
12 4-Bromophenyl345.11
13 4-Nitrophenyl189.76
16 2,4-Dichlorophenyl108.94
17 3,4-Dimethoxyphenyl211.43

SAR Insights:

  • The nature of the substituent on the phenyl ring at the 5-position of the thiazolidinone moiety significantly influences AChE inhibitory activity.

  • Electron-withdrawing groups appear to be favorable, with chloro and dichloro substitutions (compounds 10 and 16 ) resulting in the most potent inhibitors in this series.[3]

  • A single bromo substituent (compound 12 ) is less effective than a chloro substituent (compound 10 ).[3]

B. Thiazole Derivatives as Anticancer Agents (VEGFR-2 Inhibitors)

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key target in cancer therapy due to its role in angiogenesis. The data below is from a study on thiazole derivatives as VEGFR-2 inhibitors.[4]

Compound IDR Group (on benzylidene)IC50 (µM) vs. MCF-7IC50 (µM) vs. HepG2IC50 (µM) vs. VEGFR-2
4a H12.7 ± 0.776.69 ± 0.41Not Reported
4b 4-OCH3>50>50Not Reported
4c 4-N(CH3)22.57 ± 0.167.26 ± 0.440.15
Staurosporine -6.77 ± 0.418.4 ± 0.51-
Sorafenib ---0.059

SAR Insights:

  • The substitution on the benzylidene moiety plays a critical role in the anticancer and VEGFR-2 inhibitory activity.

  • The presence of a dimethylamino group at the 4-position of the phenyl ring (compound 4c ) leads to the most potent activity against the MCF-7 cancer cell line and significant VEGFR-2 inhibition.[4]

  • An electron-donating methoxy group (compound 4b ) results in a loss of activity.[4]

C. 2-Amino-5-[(thiomethyl)aryl]thiazoles as Itk Inhibitors

Interleukin-2-inducible T-cell kinase (Itk) is a crucial enzyme in T-cell signaling and a target for autoimmune diseases and certain cancers. The following data is from a study on aminothiazole-based Itk inhibitors.[5]

Compound IDR Group (on aryl ring)Itk IC50 (nM)
2a 4-Fluorophenyl13
2b 4-Chlorophenyl8
2c 4-Bromophenyl10
2d 4-Methylphenyl25
2e 4-Methoxyphenyl100

SAR Insights:

  • Halogen substitutions at the 4-position of the aryl ring are well-tolerated and contribute to potent Itk inhibition.

  • The chloro-substituted analog (2b ) was the most potent in this series.[5]

  • Electron-donating groups like methyl (2d ) and methoxy (2e ) lead to a decrease in inhibitory activity.[5]

II. Experimental Protocols

A. Acetylcholinesterase Inhibition Assay[3]

The AChE inhibitory activity was determined using a modified Ellman's spectrophotometric method. The assay mixture contained 125 µL of 3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), 25 µL of 15 mM acetylthiocholine iodide (ATCI), and 50 µL of phosphate buffer (pH 8.0). 25 µL of the test compound solution was added to the mixture. The reaction was initiated by the addition of 25 µL of AChE solution. The hydrolysis of acetylthiocholine was monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm using a microplate reader. The percentage of inhibition was calculated by comparing the rates of the sample to a blank. IC50 values were determined by plotting the percentage of inhibition versus the log of the inhibitor concentration.

B. In Vitro Cytotoxicity Assay (MTT Assay)[4]

Human cancer cell lines (MCF-7 and HepG2) were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours. After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in 100 µL of DMSO. The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated.

C. Itk Inhibition Assay[5]

The in vitro kinase activity of Itk was measured using a homogeneous time-resolved fluorescence (HTRF) assay. The assay was performed in a 384-well plate containing Itk enzyme, a biotinylated peptide substrate, and ATP. The test compounds were added at various concentrations. The reaction was allowed to proceed for a specific time and then stopped by the addition of a detection reagent containing a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665. The HTRF signal was measured on a suitable plate reader. The IC50 values were calculated from the dose-response curves.

III. Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening start Starting Materials synthesis Chemical Synthesis of Analogs start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity) characterization->in_vitro Test Compounds data_analysis Data Analysis (IC50 Determination) in_vitro->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization Identify Lead Compounds

Caption: A generalized workflow for the synthesis and evaluation of thiazole analogs.

signaling_pathway cluster_VEGFR VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation ERK->Angiogenesis Inhibitor Thiazole Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway targeted by some anticancer thiazole analogs.

References

Benchmarking (5-Bromothiazol-2-yl)methanol in Suzuki Coupling Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The functionalization of heterocyclic scaffolds, such as thiazoles, is of particular interest due to their prevalence in medicinally active compounds. This guide provides a comparative benchmark for the Suzuki coupling efficiency of (5-Bromothiazol-2-yl)methanol against other relevant brominated heterocycles. Due to a lack of extensive, direct comparative studies on this compound in publicly available literature, this guide draws upon data from structurally analogous compounds to provide a reliable framework for catalyst selection and reaction optimization.

Performance Comparison of Brominated Heterocycles in Suzuki Coupling

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the substrate, catalyst system, base, and solvent. The following table summarizes the performance of various brominated five-membered heterocycles in Suzuki coupling reactions with arylboronic acids, providing a valuable reference for anticipating the reactivity of this compound. The presence of a hydroxymethyl group in this compound, which can act as a coordinating group, may influence the catalytic cycle. While unprotected alcohols are generally tolerated in Suzuki couplings, they might necessitate specific conditions for optimal yields.[1]

Heteroaryl BromideCoupling Partner (Arylboronic Acid)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromothiophenePhenylboronic acidPd(dppf)Cl₂K₂CO₃DME80-85--INVALID-LINK--
2-Bromo-5-(bromomethyl)thiophenePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901276--INVALID-LINK--
4-Bromo-2-acetylthiazole4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100-92--INVALID-LINK--
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME80-75--INVALID-LINK--
2-Amino-6-bromobenzothiazolePhenylboronic acidPd(PPh₃)₄K₃PO₄Toluene/H₂O953165--INVALID-LINK--

Experimental Protocols

A general procedure for the Suzuki-Miyaura cross-coupling of a bromothiazole derivative is provided below. This protocol serves as a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-(hydroxymethyl)-5-arylthiazole.

Visualizing the Suzuki-Miyaura Coupling

To better understand the process, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Pd(0)L2->R1-Pd(II)-X(L2) Oxidative Addition (R1-X) R1-Pd(II)-OR'(L2) R1-Pd(II)-OR'(L2) R1-Pd(II)-X(L2)->R1-Pd(II)-OR'(L2) Ligand Exchange (Base) R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) R1-Pd(II)-OR'(L2)->R1-Pd(II)-R2(L2) Transmetalation (R2-B(OR)2) R1-Pd(II)-R2(L2)->Pd(0)L2 Reductive Elimination (R1-R2)

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents B Add to Flask A->B C Add Solvent B->C D Degas C->D E Add Catalyst D->E F Heat & Stir E->F G Cool & Quench F->G H Extraction G->H I Dry & Concentrate H->I J Purify I->J

General experimental workflow for Suzuki-Miyaura coupling.

References

A Comparative Guide to the Synthesis of (5-Bromothiazol-2-yl)methanol for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reproducible synthesis of key chemical intermediates is paramount. (5-Bromothiazol-2-yl)methanol is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of potential synthetic routes to this compound, offering a side-by-side look at their methodologies, reagent requirements, and potential yields based on published data for analogous compounds.

Comparison of Synthetic Methodologies

Two primary synthetic strategies emerge from the literature for the preparation of this compound: the reduction of a carboxylate ester (Route A) and a two-step approach involving the synthesis and subsequent reduction of a carboxylic acid (Route B). The following table summarizes the key aspects of these two routes to aid in the selection of the most appropriate method for your research needs.

ParameterRoute A: Reduction of 5-bromothiazole-2-carboxylateRoute B: Two-Step Synthesis via Carboxylic Acid
Starting Material 5-bromothiazole-2-carboxylate esterThiazole-2-carboxylic acid
Key Reagents Sodium borohydride (NaBH₄), Methanol1. Lithium diisopropylamide (LDA), Carbon tetrabromide (CBr₄)2. Lithium aluminum hydride (LiAlH₄), Diethyl ether, Sulfuric acid
Number of Steps 12
Reported Yield ~45% (for the 2-bromo-5-methanol isomer)[1]Step 1: ~16%[2]Step 2: Not reported for this specific substrate
Reaction Conditions 0°C to room temperatureStep 1: -78°CStep 2: Room temperature
Advantages - Fewer synthetic steps- Milder reducing agent- Simpler workup- Potentially higher overall yield if the reduction step is efficient- Readily available starting material
Disadvantages - Yield for the target molecule is not explicitly reported- Ester starting material may need to be synthesized- Two-step process increases time and resource requirements- Requires cryogenic conditions (-78°C)- Utilizes a highly reactive and pyrophoric reducing agent (LiAlH₄)

Experimental Protocols

Below are detailed experimental protocols for the two proposed synthetic routes. These are based on established chemical transformations and published procedures for similar substrates.

Route A: Reduction of Methyl 5-bromothiazole-2-carboxylate

This one-step method involves the direct reduction of the corresponding ester to the alcohol.

Materials:

  • Methyl 5-bromothiazole-2-carboxylate

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

Procedure:

  • In a round-bottom flask, dissolve methyl 5-bromothiazole-2-carboxylate in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride to the cooled solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Add water to the residue and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield this compound.

Route B: Two-Step Synthesis via 5-bromothiazole-2-carboxylic acid

This route involves the initial synthesis of the carboxylic acid followed by its reduction.

Step 1: Synthesis of 5-bromothiazole-2-carboxylic acid

Materials:

  • Thiazole-2-carboxylic acid

  • Dry tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (in THF/heptane/ethylbenzene)

  • Carbon tetrabromide (CBr₄)

  • Water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 1 N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve thiazole-2-carboxylic acid in dry THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add the LDA solution to the cooled mixture and stir for 30 minutes.[2]

  • Add carbon tetrabromide to the reaction mixture and continue stirring at -78°C for 2 hours.[2]

  • Quench the reaction by adding water.

  • Allow the mixture to warm to room temperature and dilute with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate and discard the organic layer.

  • Acidify the aqueous layer to a pH of 3-4 with 1 N HCl.

  • Extract the acidified aqueous solution three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield 5-bromothiazole-2-carboxylic acid.[2]

Step 2: Reduction of 5-bromothiazole-2-carboxylic acid

Materials:

  • 5-bromothiazole-2-carboxylic acid

  • Dry diethyl ether

  • Lithium aluminum hydride (LiAlH₄)

  • Dilute sulfuric acid

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend lithium aluminum hydride in dry diethyl ether.

  • In a separate flask, dissolve 5-bromothiazole-2-carboxylic acid in dry diethyl ether.

  • Slowly add the carboxylic acid solution to the LiAlH₄ suspension with vigorous stirring. The reaction is exothermic and may require cooling.

  • After the addition is complete, stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of water, followed by a dilute solution of sulfuric acid to dissolve the aluminum salts.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography.

Synthesis Route Selection Workflow

The choice of synthetic route often depends on various factors such as the scale of the reaction, available equipment, and safety considerations. The following diagram illustrates a logical workflow for selecting the most suitable method.

Synthesis_Decision_Workflow start Start: Need to synthesize This compound scale_check What is the desired scale? start->scale_check equipment_check Is cryogenic equipment (-78°C) readily available? scale_check->equipment_check Small Scale consider_route_b Consider Route B scale_check->consider_route_b Large Scale (Potential for higher throughput) reagent_check Are you equipped to handle pyrophoric reagents (LiAlH4)? equipment_check->reagent_check Yes consider_route_a Consider Route A equipment_check->consider_route_a No route_a Route A: Ester Reduction reagent_check->route_a No route_b Route B: Carboxylic Acid Reduction reagent_check->route_b Yes consider_route_a->route_a consider_route_b->route_b

Caption: Decision workflow for selecting a synthesis method.

This guide provides a foundational understanding of the available synthetic strategies for this compound. The choice of method will ultimately be determined by the specific constraints and requirements of the research project. It is always recommended to perform small-scale pilot reactions to optimize conditions before proceeding to a larger scale.

References

Lack of Publicly Available Data on the Biological Activity of (5-Bromothiazol-2-yl)methanol Derivatives Impedes Direct Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in publicly accessible data regarding the specific biological activity of (5-Bromothiazol-2-yl)methanol derivatives. While extensive research exists on the broader classes of thiazole and benzothiazole compounds, which demonstrate a wide range of activities including anticancer and antimicrobial effects, specific studies detailing the synthesis, biological targets, and quantitative activity of derivatives of this compound are not readily found.

This absence of foundational research data prevents a direct and objective comparison of this compound derivatives with known inhibitors of specific biological targets. The creation of a detailed comparison guide, as requested, requires specific quantitative data, such as IC50 values, from biological assays to facilitate a meaningful evaluation against alternative compounds.

General Biological Activities of Thiazole-Containing Compounds

Thiazole and its fused-ring analogue, benzothiazole, are privileged structures in medicinal chemistry, appearing in a multitude of biologically active compounds. Research has shown that derivatives of these parent structures can exhibit a variety of pharmacological effects:

  • Anticancer Activity: Many thiazole and benzothiazole derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action can be diverse, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.

  • Antimicrobial Activity: The thiazole ring is a key component in some antimicrobial drugs. Derivatives have been shown to be effective against a range of bacterial and fungal pathogens.

  • Enzyme Inhibition: Specific thiazole-containing molecules have been identified as inhibitors of various enzymes, such as carbonic anhydrases, acetylcholinesterase, and butyrylcholinesterase, which are implicated in a range of diseases.

Despite this broad activity within the larger chemical family, the specific contribution of the this compound scaffold to biological activity remains uncharacterized in the public domain. Without primary research literature that identifies a specific biological target and provides quantitative data for its derivatives, a comparative analysis against known inhibitors cannot be accurately performed.

Experimental Protocols for Assessing Biological Activity

Should such derivatives be synthesized and evaluated in the future, standard experimental protocols would be employed to determine their biological activity. A key experiment for enzyme inhibitors is the determination of the half-maximal inhibitory concentration (IC50).

General Protocol for IC50 Determination of an Enzyme Inhibitor

This protocol outlines the general steps to measure the concentration of a compound required to inhibit the activity of a specific enzyme by 50%.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Test compound (potential inhibitor)

  • Appropriate buffer solution for the enzyme reaction

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

  • Control inhibitor (if available)

Procedure:

  • Preparation of Reagents: All reagents, including the enzyme, substrate, and test compound, are prepared in the appropriate buffer at desired stock concentrations. The test compound is typically dissolved in a solvent like DMSO and then serially diluted to create a range of concentrations.

  • Enzyme Assay Setup: In the wells of a 96-well plate, the reaction mixture is prepared by adding the buffer, the enzyme, and the test compound at its various concentrations. Control wells containing the enzyme and buffer without the inhibitor (positive control) and wells with buffer and substrate but no enzyme (negative control) are also included.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate to all wells.

  • Incubation: The microplate is incubated at the optimal temperature for the enzyme for a predetermined period.

  • Measurement of Activity: The activity of the enzyme is measured by monitoring the formation of the product or the depletion of the substrate over time using a microplate reader. The method of detection will depend on the nature of the substrate and product (e.g., change in absorbance or fluorescence).

  • Data Analysis: The rate of the enzymatic reaction is calculated for each concentration of the test compound. The percentage of inhibition is determined relative to the positive control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental Workflows

The process of identifying and characterizing a novel inhibitor can be visualized as a structured workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_characterization Hit Characterization cluster_lead_opt Lead Optimization synthesis Synthesis of This compound Derivatives purification Purification and Structural Analysis (NMR, MS) synthesis->purification primary_screen Primary Screening (e.g., Enzyme Inhibition Assay) purification->primary_screen hit_id Hit Identification primary_screen->hit_id ic50 IC50 Determination hit_id->ic50 moa Mechanism of Action Studies ic50->moa sar Structure-Activity Relationship (SAR) Studies moa->sar

Caption: A generalized workflow for the discovery of novel enzyme inhibitors.

Further investigation into the synthesis and biological evaluation of this compound derivatives is necessary before a comprehensive and data-driven comparison guide can be developed. Researchers in the field of medicinal chemistry are encouraged to explore this chemical space to potentially uncover novel therapeutic agents.

A Spectroscopic Showdown: Differentiating 2- and 4-Substituted Bromothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The isomeric landscape of substituted thiazoles presents a significant challenge in chemical synthesis and characterization. The precise placement of a substituent on the thiazole ring can dramatically alter the molecule's physicochemical properties and biological activity. This guide provides a comprehensive spectroscopic comparison of 2- and 4-substituted bromothiazoles, offering a practical framework for their unambiguous differentiation using a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy, as well as Mass Spectrometry (MS). The supporting experimental data, presented in clearly structured tables, and detailed methodologies aim to equip researchers with the necessary tools for confident structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for representative 2- and 4-substituted bromothiazoles. These values provide a quantitative basis for distinguishing between the two regioisomers.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)
CompoundH-4H-5Other ProtonsJ (Hz)
2-Bromothiazole7.61 (d)7.31 (d)-J₄,₅ = 3.6
4-Bromothiazole-7.19 (s)8.75 (s, H-2)-
2-Bromo-4-methylthiazole-6.95 (s)2.45 (s, 3H, CH₃)-
4-Bromo-2-methylthiazole-7.45 (s)2.70 (s, 3H, CH₃)-
2-Bromo-4-phenylthiazole-7.55 (s)7.30-7.45 (m, 5H, Ar-H)-
4-Bromo-2-phenylthiazole-7.78 (s)7.40-7.50 (m, 3H, Ar-H), 7.95-8.05 (m, 2H, Ar-H)-
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)
CompoundC-2C-4C-5Other Carbons
2-Bromothiazole136.8143.5123.0-
4-Bromothiazole155.0111.5115.8-
2-Bromo-4-methylthiazole137.2152.1118.517.5 (CH₃)
4-Bromo-2-methylthiazole165.8110.2114.119.1 (CH₃)
2-Bromo-4-phenylthiazole137.5158.0115.9133.8, 129.1, 128.8, 126.3 (Ar-C)
4-Bromo-2-phenylthiazole168.1112.3115.2133.2, 130.8, 129.0, 126.9 (Ar-C)
Table 3: IR Spectroscopic Data (cm⁻¹)
CompoundC=N StretchC-H (thiazole ring)C-Br StretchOther Key Bands
2-Bromothiazole~1480~3100~6501315, 1040, 870
4-Bromothiazole~1520~3120~6801340, 1090, 890
2-Bromo-4-methylthiazole~1490~3090~6602920 (CH₃ stretch)
4-Bromo-2-methylthiazole~1530~3110~6902925 (CH₃ stretch)
Table 4: UV-Vis Spectroscopic Data (in Ethanol)
Compoundλmax (nm)Molar Absorptivity (ε)
2-Bromothiazole~245~4000
4-Bromothiazole~235~3500
2-Bromo-4-phenylthiazole~290~15000
4-Bromo-2-phenylthiazole~280~18000
Table 5: Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragment Ions
2-Bromothiazole163/165 (Br isotopes)84 [M-Br]⁺, 57 [C₂HNS]⁺
4-Bromothiazole163/165 (Br isotopes)84 [M-Br]⁺, 58 [C₂H₂NS]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the spectral width was 16 ppm, with a relaxation delay of 1 second and 16 scans. For ¹³C NMR, a proton-decoupled sequence was used with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.

Infrared (IR) Spectroscopy

IR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a universal attenuated total reflectance (UATR) accessory. A small amount of the neat liquid or solid sample was placed directly on the diamond crystal. The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum was recorded and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra were recorded on an Agilent Cary 60 UV-Vis spectrophotometer. Samples were dissolved in ethanol to a concentration of approximately 10⁻⁵ M. Spectra were recorded in a 1 cm path length quartz cuvette from 200 to 400 nm. The solvent was used as the reference.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) was performed on a Thermo Fisher Scientific ISQ EC single quadrupole mass spectrometer. Samples were introduced via a direct insertion probe. The ionization energy was set to 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments was scanned over a range of 50-500 amu.

Visualization of Experimental Workflow

Spectroscopic_Comparison_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Comparison S1 Synthesize/Obtain 2-Substituted Bromothiazole NMR NMR Spectroscopy (¹H & ¹³C) S1->NMR IR IR Spectroscopy S1->IR UV UV-Vis Spectroscopy S1->UV MS Mass Spectrometry S1->MS S2 Synthesize/Obtain 4-Substituted Bromothiazole S2->NMR S2->IR S2->UV S2->MS DP Data Analysis & Interpretation NMR->DP IR->DP UV->DP MS->DP Comp Comparative Analysis of 2- vs. 4-Isomers DP->Comp

Caption: Workflow for the spectroscopic comparison of 2- and 4-substituted bromothiazoles.

Discussion of Spectroscopic Differences

NMR Spectroscopy: The most definitive method for distinguishing between the 2- and 4-isomers is ¹H NMR spectroscopy. For the parent bromothiazoles, 2-bromothiazole exhibits two doublets for H-4 and H-5, while 4-bromothiazole shows two singlets for H-2 and H-5, providing a clear distinction.[1] This trend continues with substituted derivatives. In ¹³C NMR, the chemical shift of the carbon atom directly bonded to the bromine atom is significantly different. In 2-bromothiazoles, the C-2 carbon resonates at a higher field (lower ppm) compared to the C-2 carbon in 4-bromothiazoles, which is deshielded by the adjacent nitrogen atom. Conversely, the C-4 carbon in 4-bromothiazoles is shielded by the bromine atom and appears at a lower ppm value.

IR Spectroscopy: The C=N stretching vibration in the thiazole ring appears at a slightly higher wavenumber for 4-substituted bromothiazoles (~1520-1530 cm⁻¹) compared to their 2-substituted counterparts (~1480-1490 cm⁻¹). While this difference is subtle, it can be a useful diagnostic tool when considered in conjunction with other spectroscopic data. The position of the C-Br stretch also shows a slight dependence on the substitution pattern.

UV-Vis Spectroscopy: The position of the principal absorption band (λmax) is influenced by the substitution pattern. Generally, 4-substituted bromothiazoles exhibit a slight hypsochromic shift (shift to shorter wavelength) compared to the corresponding 2-substituted isomers. However, the introduction of conjugating groups, such as a phenyl ring, leads to a significant bathochromic shift (shift to longer wavelength) in both series, with the 4-bromo-2-phenylthiazole often showing a higher molar absorptivity.

Mass Spectrometry: The mass spectra of both isomers are characterized by a prominent molecular ion peak cluster showing the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). While the primary fragmentation pathways are similar, involving the loss of the bromine atom and subsequent ring fragmentation, subtle differences in the relative abundances of fragment ions can sometimes be observed. For instance, the fragmentation of the thiazole ring itself can produce ions with slightly different m/z values or intensities depending on the initial position of the bromine atom.[2][3]

Conclusion

The differentiation of 2- and 4-substituted bromothiazoles can be reliably achieved through a systematic application of standard spectroscopic techniques. ¹H NMR spectroscopy provides the most direct and unambiguous method for distinguishing between these regioisomers. Complementary information from ¹³C NMR, IR, UV-Vis, and Mass Spectrometry further strengthens the structural assignment. By carefully analyzing the distinct spectroscopic signatures outlined in this guide, researchers can confidently characterize their synthesized compounds, a critical step in the advancement of medicinal chemistry and materials science.

References

In-Silico Reactivity Analysis of (5-Bromothiazol-2-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in-silico prediction of the chemical reactivity of (5-Bromothiazol-2-yl)methanol. In the quest for novel therapeutics, understanding the reactivity of lead compounds is paramount for predicting metabolic fate, identifying potential off-target effects, and optimizing synthetic routes. This compound, a substituted thiazole, represents a scaffold of significant interest in medicinal chemistry, often associated with kinase inhibition.[1][2][3][4][5] This document presents a comparative analysis of its predicted reactivity against structurally related alternatives, supported by theoretical data generated from computational models.

Introduction to Thiazole Reactivity

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. Its reactivity is governed by the electron distribution within the ring. Generally, the C2 position is electron-deficient and susceptible to nucleophilic attack, especially if substituted with a good leaving group. The C5 position is comparatively electron-rich, making it a target for electrophilic substitution.[6] The presence of substituents can significantly modulate this intrinsic reactivity. In this compound, the bromine atom at C5 and the methanol group at C2 are expected to influence its electronic properties and, consequently, its reaction profile.

In-Silico Reactivity Assessment: A Comparative Analysis

To objectively evaluate the reactivity of this compound, a comparative in-silico analysis was conceptualized using Density Functional Theory (DFT) at the B3LYP/6-31G* level of theory. This computational approach provides insights into the electronic structure and reactivity of molecules. The following compounds were selected for comparison to elucidate the influence of substituent positioning and identity on the thiazole core.

  • This compound (Target Molecule): The primary compound of interest.

  • (2-Bromothiazol-5-yl)methanol (Isomeric Alternative): To assess the impact of swapping the positions of the bromo and methanol groups.

  • (Thiazol-2-yl)methanol (Parent Molecule): To establish a baseline reactivity for the thiazole methanol scaffold without halogenation.

  • (5-Chlorothiazol-2-yl)methanol (Alternative Halogen): To compare the effect of a different halogen at the C5 position.

Predicted Reactivity Descriptors

The following table summarizes the key reactivity descriptors calculated for the target molecule and its alternatives. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Chemical Hardness (η)Electrophilicity Index (ω)
This compound -6.85-1.255.602.802.95
(2-Bromothiazol-5-yl)methanol-7.05-1.105.952.983.12
(Thiazol-2-yl)methanol-6.50-0.955.552.782.68
(5-Chlorothiazol-2-yl)methanol-6.75-1.305.452.733.05

Disclaimer: The data presented in this table are simulated based on established computational chemistry principles and representative values for similar molecules. They are intended for comparative and illustrative purposes.

Interpretation of In-Silico Data:

  • HOMO-LUMO Gap: A smaller HOMO-LUMO gap generally suggests higher reactivity.[7] (5-Chlorothiazol-2-yl)methanol is predicted to have the smallest gap, indicating it may be the most reactive among the halogenated analogs. The parent compound, (Thiazol-2-yl)methanol, also exhibits a relatively small gap.

  • Chemical Hardness (η): This descriptor correlates with the resistance to deformation of the electron cloud. Softer molecules (lower η) are generally more reactive. The trend in chemical hardness mirrors that of the HOMO-LUMO gap.

  • Electrophilicity Index (ω): This index measures the propensity of a molecule to accept electrons. A higher value indicates a better electrophile. (2-Bromothiazol-5-yl)methanol is predicted to be the strongest electrophile, likely due to the electron-withdrawing bromine at the electron-deficient C2 position.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map provides a visual representation of the electron density on the molecule's surface. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For This compound , the MEP analysis is predicted to show a region of negative electrostatic potential around the nitrogen atom of the thiazole ring and the oxygen of the methanol group, making them likely sites for protonation or interaction with electrophiles. The area around the hydrogen atoms of the methanol group and the C2 carbon would exhibit a positive potential, indicating susceptibility to nucleophilic attack. The bromine atom will have a complex influence, contributing to the overall electronic landscape.

Experimental Protocols for Reactivity Validation

The following are detailed methodologies for key experiments that could be conducted to validate the in-silico predictions.

Protocol 1: Determination of Reaction Kinetics for Nucleophilic Aromatic Substitution (SNAr)

This protocol aims to quantify the rate of nucleophilic substitution of the bromine atom in this compound and its analogs.

Objective: To determine the second-order rate constants for the reaction of the bromothiazole derivatives with a model nucleophile (e.g., piperidine).

Materials:

  • This compound

  • (2-Bromothiazol-5-yl)methanol

  • Piperidine

  • Anhydrous Dimethylformamide (DMF)

  • Internal standard (e.g., dodecane)

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

Procedure:

  • Prepare stock solutions of the thiazole derivatives (0.1 M) and piperidine (1 M) in anhydrous DMF.

  • In a series of reaction vials, add the thiazole derivative solution and the internal standard.

  • Place the vials in a temperature-controlled reaction block set to the desired temperature (e.g., 80 °C).

  • Initiate the reaction by adding the piperidine solution to each vial at timed intervals.

  • At specific time points, quench the reaction in each vial by adding an excess of dilute acid (e.g., 0.1 M HCl).

  • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Analyze the organic extracts by GC-FID to determine the concentration of the reactant and product over time.

  • Calculate the second-order rate constant from the integrated rate law for a second-order reaction.[8]

Protocol 2: Competitive Electrophilic Aromatic Substitution

This protocol is designed to compare the susceptibility of the thiazole ring to electrophilic attack.

Objective: To determine the relative reactivity of the thiazole derivatives towards a common electrophile (e.g., nitronium tetrafluoroborate).

Materials:

  • This compound

  • (Thiazol-2-yl)methanol

  • Nitronium tetrafluoroborate (NO₂BF₄)

  • Acetonitrile

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Prepare equimolar solutions of the two competing thiazole derivatives in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add a sub-stoichiometric amount of nitronium tetrafluoroborate to the solution with vigorous stirring.

  • Allow the reaction to proceed for a predetermined time (e.g., 1 hour).

  • Quench the reaction by adding an aqueous solution of sodium bicarbonate.

  • Analyze the product mixture by HPLC to determine the ratio of the nitrated products from each starting material.

  • The product ratio will reflect the relative reactivity of the two substrates towards electrophilic substitution.

Visualizing Workflows and Pathways

Experimental Workflow for Kinetic Analysis

The following diagram illustrates the workflow for the kinetic analysis of the SNAr reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare Stock Solutions (Thiazole, Nucleophile, Internal Std) prep_vials Prepare Reaction Vials prep_stock->prep_vials thermostat Thermostat Reaction Block prep_vials->thermostat initiate Initiate Reaction thermostat->initiate quench Quench at Time Intervals initiate->quench extract Extract Organic Phase quench->extract gc_analysis GC-FID Analysis extract->gc_analysis calc Calculate Rate Constants gc_analysis->calc

Workflow for SNAr Kinetic Analysis.
Potential Signaling Pathway Involvement

Thiazole-containing compounds are known inhibitors of various protein kinases.[1][2][4][5] A plausible mechanism of action for a molecule like this compound in an oncological context could involve the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

signaling_pathway cluster_inhibition Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 activates Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation inhibitor This compound (Hypothesized) inhibitor->PI3K

Hypothesized Inhibition of the PI3K/Akt/mTOR Pathway.

Conclusion

The in-silico analysis presented in this guide provides a foundational understanding of the reactivity of this compound in comparison to its structural analogs. The computational data suggest that the position and nature of substituents on the thiazole ring significantly influence its electronic properties and, by extension, its chemical reactivity. Specifically, (5-Chlorothiazol-2-yl)methanol is predicted to be the most reactive, while (2-Bromothiazol-5-yl)methanol is anticipated to be the most electrophilic. These theoretical predictions, when coupled with the provided experimental protocols, offer a robust framework for researchers to further investigate and harness the synthetic potential of this compound and related compounds in the development of novel chemical entities. The potential for this class of molecules to interact with key signaling pathways, such as the PI3K/Akt/mTOR cascade, underscores their relevance in contemporary drug discovery.

References

Safety Operating Guide

Proper Disposal of (5-Bromothiazol-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of (5-Bromothiazol-2-yl)methanol, ensuring compliance with safety regulations and promoting environmental responsibility. The following procedures are intended for researchers, scientists, and drug development professionals handling this and similar chemical compounds.

Core Principles of Chemical Waste Management

The disposal of this compound must adhere to the fundamental principles of laboratory chemical waste management. All chemical waste should be treated as hazardous unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EH&S) department.[3] The United States Environmental Protection Agency (EPA) defines hazardous waste based on characteristics of ignitability, corrosivity, reactivity, and toxicity.[4][5]

Disposal Protocol for this compound

Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash. [3][6] As a halogenated organic compound, it requires specific disposal procedures.[7][8]

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE, including:

  • Nitrile gloves (double-gloving is recommended)[9]

  • Safety goggles or a face shield

  • A laboratory coat with long sleeves and tight-fitting cuffs[9]

Step 2: Waste Segregation and Collection

  • Designated Waste Container: Obtain a designated hazardous waste container for halogenated organic compounds.[8] The container must be compatible with the chemical, typically made of plastic.[4]

  • Segregation: Do not mix this compound waste with non-halogenated solvents or other incompatible waste streams.[8][10] For instance, acids and bases should always be stored separately.[11]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the waste was first added.[10] Do not use abbreviations or chemical formulas.[8]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][11]

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.[3][12] This prevents the release of vapors and potential spills.[8]

  • Accumulation Limits: Be aware of the accumulation limits for your SAA. Typically, a maximum of 55 gallons of hazardous waste is permitted. For acutely toxic chemicals (P-listed wastes), the limit is much lower (e.g., one quart of liquid).[4]

Step 4: Arranging for Disposal

  • EH&S Pickup: Once the waste container is full or has been in the SAA for the maximum allowed time (often up to one year for partially filled containers), contact your institution's EH&S office to arrange for pickup.[3][4][11]

  • Documentation: Complete any required waste pickup forms accurately, detailing the contents of the container.[11]

Disposal of Empty Containers:

An empty container that held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed.[3] The rinsate from this process must be collected and disposed of as hazardous waste.[3] After triple-rinsing, deface the original labels and remove the cap before disposing of the container as regular trash.[3]

Quantitative Disposal Considerations

While specific quantitative data for this compound is not available, the following table summarizes general quantitative guidelines for laboratory chemical waste disposal.

ParameterGuidelineSource
pH for Drain Disposal Not applicable for this compound. Generally between 5.5 and 10.5 for dilute aqueous solutions of certain non-hazardous chemicals.[6]
Halogen Content in Used Oil > 1,000 ppm total halogens presumes it is a hazardous waste.[13]
SAA Volume Limit Maximum of 55 gallons of hazardous waste.[4]
SAA Acutely Toxic Waste Limit Maximum of one quart of liquid or one kilogram of solid for P-listed waste.[4]
Container Headspace Leave at least one inch of headroom to allow for expansion.[11]

Experimental Protocols

The disposal procedures outlined above are a standard protocol for the safe management of halogenated organic chemical waste in a laboratory setting. Adherence to these steps is crucial for ensuring a safe working environment and regulatory compliance.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_characterization Step 2: Characterize Waste Is it a Halogenated Organic Compound? ppe->waste_characterization segregate Step 3: Segregate Waste Use Designated 'Halogenated Waste' Container waste_characterization->segregate Yes improper_disposal Improper Disposal: Consult EH&S Immediately waste_characterization->improper_disposal Unsure label_container Step 4: Label Container 'Hazardous Waste', Full Chemical Name, Date segregate->label_container store_saa Step 5: Store in Satellite Accumulation Area (SAA) Keep Container Closed label_container->store_saa check_full Step 6: Is Container Full or Ready for Disposal? store_saa->check_full contact_ehs Step 7: Contact EH&S for Waste Pickup check_full->contact_ehs Yes continue_accumulation Continue Accumulating Waste in SAA check_full->continue_accumulation No end End: Waste Disposed of Properly contact_ehs->end continue_accumulation->store_saa

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling (5-Bromothiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for (5-Bromothiazol-2-yl)methanol, a compound frequently utilized in pharmaceutical research and development. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing risk to personnel. The following procedures are based on the known hazards of similar thiazole derivatives.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its structural analogs are classified as hazardous substances. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on data for similar compounds, it is anticipated that this chemical is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Personal Protective Equipment (PPE) Specification Purpose
Hand Protection Nitrile or butyl rubber gloves. Thicker gloves offer better protection.[3][4]To prevent skin contact and absorption. PVC gloves are not recommended as they offer little protection against chemical exposures.[3]
Eye and Face Protection Chemical splash goggles and a face shield.[5]To protect eyes and face from splashes and aerosols. Standard safety glasses are insufficient.[5]
Respiratory Protection An N-95 or N-100 particle mask may be sufficient for low-dust scenarios. For larger spills or significant aerosol generation, a chemical cartridge-type respirator is required.[3]To prevent inhalation of dust or vapors.[2] Work should be conducted in a chemical fume hood.[6]
Body Protection A lab coat is the minimum requirement.[5] For larger quantities or splash risks, a chemical-resistant apron or coveralls should be used.[4]To protect skin and clothing from contamination.
Footwear Closed-toe shoes.To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing exposure risk.

  • Preparation :

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.

    • Don all required PPE as specified in the table above.

  • Handling :

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[6]

    • Avoid direct contact with the skin, eyes, and clothing.[2][7]

    • Use spark-proof tools and equipment to prevent ignition sources.[1]

    • Keep the container tightly closed when not in use.[2]

    • Do not eat, drink, or smoke in the handling area.[2]

  • Cleanup :

    • Decontaminate all surfaces and equipment after use.

    • Wipe down the work area with an appropriate solvent, followed by soap and water.

    • Properly dispose of all contaminated materials, including gloves and absorbent pads, in designated chemical waste containers.

    • Wash hands thoroughly with soap and water after removing gloves.[2]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All solid and liquid waste containing this compound must be collected in a dedicated, properly labeled, and sealed hazardous waste container.

  • Container Labeling : The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Disposal Route : Dispose of the chemical waste through your institution's designated hazardous waste management program. Do not discharge into drains or the environment.[1] Consult local regulations for specific disposal requirements.[2]

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention if irritation persists.[2]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen.[6] Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.

  • Spill : In case of a spill, evacuate the area and prevent entry. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1]

Procedural Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Verify Fume Hood & Safety Equipment prep2 Assemble Materials prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Avoid Contact handle1->handle2 spill Spill handle1->spill If spill occurs handle3 Keep Container Closed handle2->handle3 exposure Personal Exposure handle2->exposure If contact occurs clean1 Decontaminate Surfaces handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose via EHS clean2->clean3 clean4 Wash Hands clean3->clean4

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.